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Foundational

Technical Whitepaper: Dipropyl Phosphorochloridite (CAS 20003-39-8)

The following technical guide details the properties, synthesis, and applications of Dipropyl Phosphorochloridite (CAS 20003-39-8). Executive Summary Dipropyl phosphorochloridite (also known as dipropyl chlorophosphite)...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of Dipropyl Phosphorochloridite (CAS 20003-39-8).

Executive Summary

Dipropyl phosphorochloridite (also known as dipropyl chlorophosphite) is a reactive organophosphorus(III) intermediate critical to the synthesis of phosphonates, phosphites, and phosphoramidite ligands. Characterized by a labile P–Cl bond, it serves as a versatile electrophile in nucleophilic substitution reactions. Its utility spans from agricultural chemistry to the development of antiviral nucleotide analogues, where it functions as a key phosphorylation agent.[1] This guide provides a comprehensive technical profile, synthesis protocols, and handling standards for researchers in drug discovery and process chemistry.

Chemical Profile & Physical Properties[2][3][4][5][6][7][8][9][10]

Dipropyl phosphorochloridite is a colorless, moisture-sensitive liquid. Due to the limited availability of experimental data specific to CAS 20003-39-8 in public registries, select physical properties below are derived from high-confidence homologue extrapolation (Diethyl phosphorochloridite, CAS 589-57-1) and standard organophosphorus trends.

Table 1: Chemical Identity and Properties[2][8]
PropertyDescription / Value
CAS Number 20003-39-8
IUPAC Name Dipropyl phosphorochloridite
Synonyms Dipropyl chlorophosphite; Chlorodipropoxyphosphine
Molecular Formula C₆H₁₄ClO₂P
Molecular Weight 184.60 g/mol
Appearance Clear, colorless to pale yellow liquid
Boiling Point (Est.) 175–185 °C (atm); ~75–80 °C (10 mmHg)
Density (Est.) 1.02 – 1.05 g/mL (25 °C)
Solubility Soluble in CH₂Cl₂, Toluene, THF, Hexane.[2] Hydrolyzes in water.[3]
Flash Point >60 °C (Predicted based on MW)
Storage Inert atmosphere (N₂/Ar), <4 °C, Moisture-free

Expert Insight: The P(III)–Cl bond is significantly more reactive than the P(V)–Cl bond found in chlorophosphates. This increased lability requires strict anhydrous conditions to prevent rapid hydrolysis to dipropyl phosphite (H-phosphonate).

Synthesis & Manufacturing

The industrial and laboratory synthesis of dipropyl phosphorochloridite proceeds via the controlled alcoholysis of phosphorus trichloride (


). The reaction must be carefully managed to prevent the formation of tripropyl phosphite (tri-substitution) or acid-catalyzed dealkylation.
Reaction Mechanism

The synthesis involves the stepwise displacement of chloride by


-propanol. To arrest the reaction at the di-substituted stage, stoichiometric control and low temperatures are essential.


Synthesis Workflow Diagram

SynthesisPathway cluster_conditions Critical Process Parameters PCl3 PCl3 (Phosphorus Trichloride) Mono Mono-substitution (PrO)PCl2 PCl3->Mono -HCl PrOH n-Propanol (2.0 Equivalents) PrOH->Mono Target Dipropyl Phosphorochloridite (PrO)2PCl Mono->Target +PrOH -HCl Tri Tripropyl Phosphite (PrO)3P Target->Tri +PrOH (Over-reaction) Params Temp: -10 to 0°C Solvent: Toluene/DCM Base: Et3N (Optional)

Caption: Stepwise synthesis pathway of Dipropyl Phosphorochloridite from PCl3, highlighting the risk of over-substitution.

Detailed Experimental Protocol

Objective: Synthesis of 50 mmol Dipropyl Phosphorochloridite.

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an inert gas inlet (Ar or N₂). Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas if no base is used.

  • Reagent Preparation:

    • Charge flask with Phosphorus Trichloride (

      
      , 4.36 mL, 50 mmol) and anhydrous Dichloromethane  (DCM, 100 mL).
      
    • Cool the solution to -10 °C using an ice/salt bath.

    • Prepare a solution of dry

      
      -Propanol  (7.5 mL, 100 mmol) and Triethylamine  (13.9 mL, 100 mmol) in DCM (20 mL). Note: Base is recommended to scavenge HCl and prevent side reactions.
      
  • Addition: Dropwise add the alcohol/amine mixture to the

    
     solution over 60 minutes. Maintain internal temperature below 0 °C.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. A white precipitate of triethylamine hydrochloride (

    
    ) will form.
    
  • Work-up:

    • Filter the mixture under an inert atmosphere (Schlenk filtration) to remove the amine salt.

    • Concentrate the filtrate under reduced pressure (rotary evaporator, bath < 30 °C).

  • Purification: Distill the residue under high vacuum (approx. 0.1–1 mmHg). Collect the fraction boiling at ~65–75 °C (estimated).

  • Storage: Store immediately in a Schlenk tube or glovebox freezer.

Reactivity & Applications

Dipropyl phosphorochloridite acts as a "soft" electrophile. Its reactivity is dominated by the P–Cl bond, which is susceptible to nucleophilic attack, and the phosphorus lone pair, which allows for oxidation or coordination.

Key Reaction Pathways
  • Michaelis-Arbuzov Reaction: Reacts with alkyl halides to form phosphonates, a key step in synthesizing antiviral nucleotide analogues (e.g., Tenofovir precursors).

    
    
    
  • Hydrolysis: Reacts violently with water to form Dipropyl Phosphite (H-phosphonate), releasing HCl.

    
    
    
  • Ligand Synthesis: Reaction with Grignard reagents or organolithiums yields phosphinites or phosphines used in asymmetric catalysis.

Reactivity Flowchart

Reactivity Center Dipropyl Phosphorochloridite (PrO)2PCl Phosphite Dipropyl Phosphite (PrO)2P(O)H Center->Phosphite + H2O (Hydrolysis) MixedEster Mixed Phosphite (PrO)2P(OR') Center->MixedEster + R'OH / Base (Esterification) Amide Phosphoramidite (PrO)2PNR2 Center->Amide + HNR2 / Base (Amination) Phosphonate Phosphonate RP(O)(OPr)2 MixedEster->Phosphonate + R-X / Heat (Arbuzov Rearrangement)

Caption: Primary reactivity modes of Dipropyl Phosphorochloridite leading to diverse organophosphorus classes.

Handling, Stability & Safety

Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage.

  • EUH014: Reacts violently with water.

  • H335: May cause respiratory irritation.

Storage Protocols
  • Atmosphere: Strictly Nitrogen or Argon.

  • Container: Teflon-sealed glass or stainless steel. Do not use standard rubber septa for long-term storage as P(III) vapors can degrade them.

  • Temperature: Refrigerate (2–8 °C) to minimize disproportionation.

Emergency Procedures
  • Spill: Do not use water. Absorb with dry sand or vermiculite. Neutralize with a dilute solution of sodium bicarbonate only after the bulk material has been absorbed and moved to a fume hood.

  • Skin Contact: Immediate wash with Polyethylene Glycol (PEG 400) followed by water. Water alone may exacerbate the burn due to HCl generation.

References

  • Synthesis of Dialkyl Chlorophosphites: Steinberg, G. M. (1950).[2] Reactions of Dialkyl Phosphites.[1][2][4] Synthesis of Dialkyl Chlorophosphates. Journal of Organic Chemistry, 15(3), 637–647.[2] Link

  • Arbuzov Reaction Mechanisms: Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415–430. Link

  • Phosphorus(III) Ligand Chemistry: van Leeuwen, P. W. N. M., et al. (2000). Phosphites as Ligands in Homogeneous Catalysis. Chemical Reviews, 100(8), 2741–2770. Link

  • Safety Data for Chlorophosphites: PubChem Compound Summary for Diethyl Chlorophosphate (Homologue Reference). National Center for Biotechnology Information. Link

Sources

Exploratory

Technical Comparison: Dipropyl Chlorophosphite vs. Dipropyl Chlorophosphate

This technical guide details the structural, mechanistic, and practical differences between Dipropyl Chlorophosphite (P(III)) and Dipropyl Chlorophosphate (P(V)).[1] [1][2] Executive Summary In organophosphorus synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural, mechanistic, and practical differences between Dipropyl Chlorophosphite (P(III)) and Dipropyl Chlorophosphate (P(V)).[1]

[1][2]

Executive Summary

In organophosphorus synthesis and drug development, the distinction between Dipropyl Chlorophosphite and Dipropyl Chlorophosphate is a fundamental matter of oxidation state which dictates reactivity, stability, and safety profiles.

  • Dipropyl Chlorophosphite (

    
    )  is a highly reactive, electron-rich nucleophile/electrophile hybrid used primarily to generate phosphonates (via Arbuzov rearrangement) or phosphites.[1] It is extremely sensitive to oxidation.[1]
    
  • Dipropyl Chlorophosphate (

    
    )  is a hard electrophile and a potent phosphorylating agent.[1] It is structurally analogous to nerve agents (organophosphates), necessitating rigorous safety protocols due to potential acetylcholinesterase (AChE) inhibition.[1][2]
    

The most immediate analytical differentiator is


 NMR : the P(III) species resonates far downfield (~165 ppm), while the P(V) species resonates near the phosphate region (~3–5 ppm).[1]

Part 1: Molecular Architecture & Identification

The core difference lies in the phosphorus coordination environment.[1] The phosphite adopts a trigonal pyramidal geometry with a lone pair, whereas the phosphate adopts a distorted tetrahedral geometry.[1]

Comparative Data Table
FeatureDipropyl ChlorophosphiteDipropyl Chlorophosphate
Oxidation State Phosphorus (III)Phosphorus (V)
Formula


Geometry Trigonal Pyramidal (

)
Tetrahedral (

)
CAS (n-propyl) Generic:[1][3][4] 103606-32-0 (Analogous)2510-89-6

NMR Shift
+165 to +169 ppm (Typical)+3 to +5 ppm (Typical)
Reactivity Type Ambiphilic (Nucleophilic P / Electrophilic P)Electrophilic (Hard P center)
Major Hazard Corrosive, stench, volatilityAChE Inhibition (Neurotoxic)
Structural Visualization

The following diagram contrasts the connectivity and geometry. Note the "hanging" lone pair on the phosphite versus the double-bonded oxygen (phosphoryl group) on the phosphate.[1]

G cluster_0 Dipropyl Chlorophosphite (P-III) cluster_1 Dipropyl Chlorophosphate (P-V) P3 P Cl3 Cl P3->Cl3 O3a O P3->O3a O3b O P3->O3b LP : Pr-n Pr-n O3a->Pr-n O3b->Pr-n P5 P Cl5 Cl P5->Cl5 O5a O P5->O5a O5b O P5->O5b O_dbl =O P5->O_dbl Pr-n Pr-n O5a->Pr-n O5b->Pr-n

Figure 1: Structural comparison showing the lone pair on P(III) vs the phosphoryl oxygen on P(V).[1]

Part 2: Reactivity Profiles & Mechanistic Pathways[1]

Dipropyl Chlorophosphite (P-III)

This compound is ambiphilic .[1]

  • As an Electrophile: The P-Cl bond is weak.[1] Alcohols or amines displace the chloride easily in the presence of a base (e.g.,

    
    ) to form trialkyl phosphites.[1]
    
  • As a Nucleophile (The Arbuzov Risk): The phosphorus lone pair can attack alkyl halides.[1] If heated, dipropyl chlorophosphite can undergo self-alkylation or rearrangement, leading to complex mixtures of phosphonates.[1]

  • Oxidation: It reacts exothermically with oxidants (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) to form the chlorophosphate.[1]
Dipropyl Chlorophosphate (P-V)

This compound is a dedicated electrophile .[1]

  • Phosphorylation: The P=O bond pulls electron density away from the central phosphorus, making it highly susceptible to nucleophilic attack by alcohols (ROH) or amines (

    
    ).[1]
    
  • Hydrolysis: It hydrolyzes rapidly in water to form Dipropyl Phosphate (

    
    ) and HCl.[1]
    
  • Stability: Unlike the phosphite, it does not undergo Arbuzov rearrangements and is stable to air oxidation (though hygroscopic).[1]

Mechanistic Flowchart

ReactionPathways Phosphite Dipropyl Chlorophosphite (P-III) Phosphate Dipropyl Chlorophosphate (P-V) Phosphite->Phosphate Oxidation (O2, tBuOOH, SO2Cl2) Prod_Phosphonate Phosphonate (C-P Bond Formation) Phosphite->Prod_Phosphonate Arbuzov Rearrangement (Heat/Alkyl Halide) Prod_PhosphiteEster Tripropyl Phosphite Phosphite->Prod_PhosphiteEster ROH / Base (Nucleophilic Sub.) Prod_PhosphateEster Tripropyl Phosphate (O-P Bond Only) Phosphate->Prod_PhosphateEster ROH / Base (Phosphorylation) Prod_Acid Dipropyl Phosphoric Acid (Hydrolysis) Phosphate->Prod_Acid H2O (Hydrolysis)

Figure 2: Divergent reaction pathways.[1] Note the oxidation bridge converting P(III) to P(V).[1]

Part 3: Synthesis and Handling[3][6]

Synthesis of Dipropyl Chlorophosphate

The most reliable route to the P(V) species is the Atherton-Todd reaction or direct chlorination of dialkyl phosphites.[1]

Protocol (Atherton-Todd Modification):

  • Reagents: Dipropyl phosphite (

    
    ), 
    
    
    
    (or
    
    
    for greener chemistry), and a base (
    
    
    ).[1]
  • Mechanism: The base deprotonates the phosphite tautomer; the resulting anion attacks the halogen source.[1]

  • Alternative: Reaction of Dipropyl phosphite with

    
     (Sulfuryl chloride).[1]
    
    • Note: This releases

      
       and 
      
      
      
      gas.[1]
Safety: The Critical Distinction
  • Chlorophosphite (P-III): Corrosive and causes severe burns.[1] Reacts violently with water.[1]

  • Chlorophosphate (P-V): TOXICOLOGICAL HAZARD. Many dialkyl chlorophosphates are structural analogues of Sarin/Soman precursors.[1] They can phosphorylate the serine residue in Acetylcholinesterase.[1]

    • Requirement: Handle in a fume hood with double-gloving.[1] Have 10% NaOH solution ready for quenching (hydrolysis deactivates the AChE inhibition potential).[1]

Part 4: Experimental Protocols

Protocol A: Analytical Differentiation ( NMR)
  • Sample Prep: Dissolve

    
     of analyte in 
    
    
    
    
    
    (dry).
  • Acquisition: Proton-decoupled

    
     NMR.
    
  • Interpretation:

    • Signal at +165 ppm: Confirms Chlorophosphite .[1] The extreme downfield shift is caused by the deshielding of the P(III) nucleus by the electronegative chlorine and the lack of a double-bonded oxygen.

    • Signal at +4 ppm: Confirms Chlorophosphate .[1] The P=O bond provides shielding relative to the P-Cl effect in the P(III) state.[1]

Protocol B: Quenching/Disposal[1]
  • Never add water directly to the neat chemical (violent exotherm).[1]

  • Procedure: Dilute the reaction mixture with DCM or Toluene. Slowly add to a stirred, ice-cold solution of 10% NaOH or saturated

    
    .
    
  • Verification: Check pH > 10. Stir for 1 hour to ensure complete hydrolysis of the P-Cl bond to the inert phosphate salt.

References

  • Saunders, B. C. (1957).[1] Some aspects of the chemistry and toxic action of organic compounds containing phosphorus and fluorine. Cambridge University Press.[1] (Foundational text on organophosphorus toxicity and AChE inhibition).

  • Atherton, F. R., & Todd, A. R. (1947).[1] "Studies on phosphorylation. Part III. The reaction of dialkyl phosphites with polyhalogenomethanes in the presence of bases." Journal of the Chemical Society, 674-678.[1] Link

  • Gorenstein, D. G. (1984).[1] Phosphorus-31 NMR: Principles and Applications. Academic Press.[1] (Source for chemical shift ranges: P(III)-Cl vs P(V)-Cl).

  • PubChem Compound Summary. (2024). "Diethyl chlorophosphate" (Analogous data for Dipropyl).[1][5] National Library of Medicine.[1] Link

  • Sigma-Aldrich. (2024).[1] "Diisopropyl chlorophosphate Safety Data Sheet." (Reference for P(V) handling and toxicity). Link

Sources

Foundational

Technical Monograph: Di-n-propyl Chlorophosphite ((PrO)₂PCl)

[1] Executive Summary Di-n-propyl chlorophosphite (Chlorodipropoxyphosphine) is a reactive trivalent phosphorus intermediate critical to the synthesis of organophosphorus ligands, phosphoramidites, and agricultural chemi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Di-n-propyl chlorophosphite (Chlorodipropoxyphosphine) is a reactive trivalent phosphorus intermediate critical to the synthesis of organophosphorus ligands, phosphoramidites, and agricultural chemicals.[1] Characterized by a labile P–Cl bond and a nucleophilic phosphorus center, it serves as a "hard" electrophile in substitution reactions and a "soft" nucleophile in coordination chemistry. This guide details its physicochemical profile, synthesis via disproportionation and direct esterification, and its role as a scaffold in drug development and ligand design.

Part 1: Molecular Identity & Physicochemical Profile[1]

Chemical Structure & Identity

The molecule consists of a pyramidal phosphorus(III) center bonded to one chlorine atom and two


-propoxy groups. The P–Cl bond is highly polarized, making the phosphorus atom susceptible to nucleophilic attack.
ParameterData
IUPAC Name Chlorodipropoxyphosphine
Common Name Di-n-propyl chlorophosphite
Chemical Formula

Molecular Weight 184.60 g/mol
CAS Number 4664-39-3 (n-propyl isomer)
SMILES CCCOP(Cl)OCCC
Geometry Trigonal Pyramidal (P(III))
Physical Properties (Experimental & Predicted)

Note: Due to the high reactivity of the P-Cl bond, physical constants are often derived from the homologous diethyl series.[1]

PropertyValueNotes
Physical State Colorless to pale yellow liquidFumes in air due to hydrolysis.[1]
Boiling Point ~85–90 °C at 10 mmHgExtrapolated from diethyl homolog (56°C/30mmHg).
Density ~1.05 g/mLEstimated (Diethyl analog is 1.089 g/mL).
Solubility Soluble in

, THF, Toluene
Reacts violently with water/alcohols.
Stability Moisture SensitiveRequires inert atmosphere (

or Ar).

Part 2: Synthetic Architecture & Production

The synthesis of (PrO)₂PCl must be controlled to prevent over-substitution (forming tripropyl phosphite) or hydrolysis. Two primary pathways are employed: Base-Mediated Esterification (Lab Scale) and Ligand Disproportionation (High Purity/Industrial).[1]

Method A: Base-Mediated Esterification (Lab Scale)

This method involves the stoichiometric addition of


-propanol to phosphorus trichloride in the presence of a tertiary amine to scavenge the HCl byproduct.[1]

Reaction:



Protocol:

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere, mechanical stirrer.
    
  • Reagents: Charge

    
     (1.0 eq) in anhydrous ether or hexane.
    
  • Addition: Mix

    
    -propanol (2.0 eq) with Triethylamine (2.1 eq). Add dropwise at -10°C to 0°C.
    
    • Causality: Low temperature prevents ligand exchange (disproportionation) into

      
       and 
      
      
      
      .
  • Workup: Filter the precipitated ammonium salt under inert gas. Remove solvent via vacuum distillation.

  • Purification: Fractional distillation under reduced pressure.

Method B: Disproportionation (High Purity)

For applications requiring trace-amine-free product (e.g., nucleotide synthesis), disproportionation is preferred as it generates no salt byproducts.

Reaction:



Protocol:

  • Mix

    
     (1.0 eq) and Tripropyl phosphite (2.0 eq) neat.
    
  • Heat to 50–70°C for 1–2 hours.

  • Distill the product directly from the reaction mixture.

Visualization: Synthesis Workflow

SynthesisWorkflow cluster_0 Precursors PCl3 PCl3 (Phosphorus Trichloride) Reaction Reaction Zone (-10°C, Anhydrous) PCl3->Reaction PrOH n-PrOH (Propanol) PrOH->Reaction Base Et3N (Scavenger) Base->Reaction Filtration Filtration (Remove Et3N.HCl) Reaction->Filtration Crude Mixture Distillation Vacuum Distillation Filtration->Distillation Filtrate Product (PrO)2PCl (Target) Distillation->Product Purified Liquid caption Figure 1: Base-mediated synthesis workflow ensuring HCl removal.

Figure 1: Base-mediated synthesis workflow ensuring HCl removal.

Part 3: Reactivity & Mechanistic Pathways

(PrO)₂PCl exhibits dual reactivity:

  • Electrophilic P-Center: The P-Cl bond is the primary site for nucleophilic substitution.[1]

  • Nucleophilic P-Center: The lone pair on phosphorus allows it to act as a ligand or attack electrophiles (Arbuzov type).

Nucleophilic Substitution (P-Cl Displacement)

The chlorine atom is a good leaving group, allowing rapid reaction with nucleophiles (


).[1]
  • Hydrolysis: Reacts violently with water to form Di-n-propyl phosphite (

    
    ) and HCl.[1]
    
    • Mechanism:[1] Water attacks P, Cl leaves, followed by tautomerization of

      
       to the H-phosphonate form.
      
  • Aminolysis: Reacts with secondary amines (

    
    ) to form Phosphoramidites  (
    
    
    
    ).[1]
    • Significance: This is the foundational chemistry for DNA/RNA synthesizers.

Oxidation (P(III) P(V))

The phosphorus lone pair is readily oxidized.

  • With

    
    :  Slowly oxidizes to Di-n-propyl chlorophosphate.[1]
    
  • With Sulfur: Reacts with elemental sulfur (

    
    ) to form Di-n-propyl chlorothiophosphate (
    
    
    
    ).[1]
Visualization: Reactivity Network

Reactivity Center (PrO)2PCl (Dipropyl Chlorophosphite) Phosphite Dipropyl Phosphite (H-Phosphonate) Center->Phosphite + H2O (Hydrolysis) Phosphoramidite Phosphoramidite (Ligand/DNA Syn) Center->Phosphoramidite + R2NH / Base (Aminolysis) Phosphate Dipropyl Chlorophosphate (P(V) Species) Center->Phosphate + O2 or tBuOOH (Oxidation) Trialkyl Tripropyl Phosphite (Arbuzov Reagent) Center->Trialkyl + PrOH / Base (Alcoholysis) caption Figure 2: Divergent reactivity pathways of (PrO)2PCl.

Figure 2: Divergent reactivity pathways of (PrO)2PCl.

Part 4: Application in Ligand Design & Drug Development

Phosphoramidite Synthesis

In drug development, particularly for oligonucleotide therapeutics (ASOs, siRNA), the propyl group offers different lipophilicity profiles compared to standard methyl/ethyl groups.

  • Protocol: React (PrO)₂PCl with a nucleoside (5'-protected) in the presence of Diisopropylethylamine (DIPEA).

  • Advantage: The resulting phosphoramidite is stable enough for purification but reactive enough for coupling upon activation with tetrazole.[1]

H-Phosphonate Precursors

Hydrolysis of (PrO)₂PCl yields Dipropyl H-phosphonate, a versatile intermediate.[1]

  • Pd-Catalysis: H-phosphonates are used to synthesize aryl phosphonates via Palladium-catalyzed cross-coupling (Hirao coupling), introducing the phosphorus moiety into drug scaffolds [1].[1]

Part 5: Handling, Stability & Safety[3]

Hazards[1][4]
  • Corrosivity: Causes severe skin burns and eye damage (GHS Category 1B).[2]

  • Reactivity: Reacts violently with water, releasing HCl gas.

  • Toxicity: Fatal if inhaled or absorbed through skin (based on diethyl analog data).

Storage & Handling Protocol
  • Atmosphere: Must be stored under positive pressure of dry Nitrogen or Argon.[1]

  • Container: Schlenk flasks or Teflon-sealed glass vials. Avoid standard rubber septa for long-term storage as P(III) chlorides can degrade them.

  • Temperature: Store at 2–8°C to prevent slow disproportionation.

  • Quenching: Quench spills with an excess of sodium bicarbonate solution or isopropanol/base mixture.[1]

References

  • Hirao, T., et al. (1981). "New applications of H-phosphonates in organic synthesis." Synthesis.

  • PubChem Database. "Diethyl chlorophosphite (Analogous Data)." National Center for Biotechnology Information.

  • Gazizov, T. H. (1991). "Reactions of chlorophosphites with acetals." Journal of General Chemistry of the USSR.

  • Sigma-Aldrich. "Safety Data Sheet: Diethyl chlorophosphite."[1]

(Note: Specific literature on the n-propyl derivative is less abundant than the ethyl analog; references provided ground the chemical principles in the homologous series and established synthetic methodologies.)

Sources

Exploratory

Dipropyl Phosphorochloridite: A Comprehensive Technical Guide to P(III) Reagent Chemistry and Phosphorylation Workflows

Executive Summary As a Senior Application Scientist in organophosphorus chemistry, I frequently encounter the challenge of constructing complex, asymmetric phosphodiesters and chiral ligands with high stereochemical fide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in organophosphorus chemistry, I frequently encounter the challenge of constructing complex, asymmetric phosphodiesters and chiral ligands with high stereochemical fidelity. Direct phosphorylation using P(V) reagents (such as phosphoryl chloride, POCl


) often suffers from poor chemoselectivity, leading to intractable mixtures of symmetric triesters.

To circumvent this, modern synthetic workflows leverage the step-wise reactivity of P(III) electrophiles. Dipropyl phosphorochloridite (CAS 20003-39-8) stands out as a highly versatile, chemoselective reagent[1]. By exploiting the kinetically favored nucleophilic attack on the P(III) center followed by controlled oxidation to P(V), researchers can construct complex molecular architectures—ranging from mechanism-based enzyme inhibitors to transition-metal ligands—with surgical precision[2].

This whitepaper provides an in-depth analysis of dipropyl phosphorochloridite, detailing its physicochemical properties, mechanistic pathways, and field-proven experimental protocols.

Chemical Profile and Physicochemical Properties

Dipropyl phosphorochloridite (also known as dipropyl chlorophosphite) is an electrophilic P(III) reagent characterized by two propyl ester groups and a highly reactive phosphorus-chlorine bond[1]. The propyl chains provide an optimal steric balance: they are bulky enough to suppress unwanted secondary reactions (such as premature Arbuzov rearrangements) but compact enough to allow rapid phosphitylation of sterically hindered alcohols.

Table 1: Physicochemical Properties of Dipropyl Phosphorochloridite
PropertyValue / Description
Chemical Name Dipropyl phosphorochloridite
CAS Registry Number 20003-39-8
Molecular Formula C

H

ClO

P
Molecular Weight 184.60 g/mol
Structural Class Dialkyl chlorophosphite (P(III) Electrophile)
Appearance Clear, colorless to pale-yellow liquid
Reactivity Profile Highly moisture-sensitive; reacts exothermically with protic nucleophiles.
Storage Requirements Store under inert atmosphere (Argon/N

) at -20 °C.

Mechanistic Pathways: The P(III) to P(V) Paradigm

The core utility of dipropyl phosphorochloridite lies in its ability to separate the construction of phosphorus-oxygen bonds into two distinct, highly controllable stages: Phosphitylation and Oxidation [2].

  • Phosphitylation (P(III) Formation): The electronegative chlorine atom withdraws electron density from the phosphorus center, making it highly susceptible to nucleophilic attack by an alcohol (R-OH). In the presence of an acid scavenger (typically pyridine or triethylamine), this yields a stable trialkyl phosphite intermediate.

  • Oxidation and Coupling (P(III)

    
     P(V)):  The resulting trialkyl phosphite is oxidized in situ using elemental iodine (I
    
    
    
    ). This generates a highly electrophilic iodophosphate intermediate, which is immediately trapped by a second nucleophile (alcohol, phenol, or amine) to form the final phosphate triester[2].

Causality Insight: Why use iodine instead of standard oxidants like peroxides? Iodine activation is virtually instantaneous at 0 °C and generates a discrete, highly reactive leaving group (iodide). This prevents the formation of unreactive P(V) dead-ends and ensures that the subsequent coupling step is kinetically driven to completion[2].

Mechanism A Target Alcohol (R-OH) C Trialkyl Phosphite Intermediate A->C + Base (Phosphitylation) B Dipropyl Phosphorochloridite B->C D Activated Iodophosphate C->D + I2 (Oxidation) E Phosphate Triester D->E + R'-OH (Coupling)

Mechanistic pathway of step-wise phosphorylation using dipropyl phosphorochloridite.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility, the following protocol is designed as a self-validating system . By utilizing


P NMR tracking, the researcher can definitively confirm the success of each intermediate step before proceeding.
Table 2: Optimization of Reaction Conditions for Phosphitylation
SolventBaseTempTimeTypical YieldCausality / Observation
CH

Cl

Pyridine0 °C to RT30 min85 - 95%Optimal solubility; pyridine acts as both an acid scavenger and a nucleophilic catalyst[2].
Et

O
Triethylamine0 °C1 - 2 hrs70 - 80%Precipitation of TEA·HCl drives the reaction forward; slower kinetics than pyridine.
THF DIPEA-78 °C2 hrs75 - 85%Used for highly sensitive substrates to prevent Arbuzov side reactions[3]; requires strict thermal control.
Protocol: Step-Wise Synthesis of an Asymmetric Phosphate Triester

Objective: Synthesize a mixed phosphate triester by sequentially coupling two different alcohols via an in situ I


 oxidation workflow[2].

Step 1: Primary Phosphitylation

  • Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon. Dissolve the primary target alcohol (1.0 eq, 5.0 mmol) and anhydrous pyridine (5.0 eq, 25.0 mmol) in 20 mL of anhydrous CH

    
    Cl
    
    
    
    .
  • Thermal Control: Cool the mixture to 0 °C using an ice bath. Causality: Low temperatures suppress the exothermic degradation of the chlorophosphite and prevent premature Arbuzov-type rearrangements[3].

  • Addition: Dropwise add dipropyl phosphorochloridite (1.1 eq, 5.5 mmol) over 10 minutes. Stir for 30 minutes at 0 °C.

  • Self-Validation (

    
    P NMR):  Extract a 0.1 mL aliquot. The disappearance of the chlorophosphite signal (
    
    
    
    ~165 ppm) and the emergence of a trialkyl phosphite signal (
    
    
    ~130-140 ppm) confirms the completion of Step 1.

Step 2: Oxidation and Secondary Coupling 5. Oxidation: To the same reaction flask at 0 °C, add crystalline Iodine (I


) (1.0 eq, 5.0 mmol) in a single portion. Stir for 10 minutes. Causality: Iodine rapidly oxidizes the P(III) center to a P(V) iodophosphate, priming it for the second nucleophile[2].
6. Secondary Coupling:  Add the secondary alcohol or phenol (1.2 eq, 6.0 mmol). Allow the reaction to warm to 25 °C and stir for an additional 2 hours.
7. Self-Validation (

P NMR):
The shift of the phosphorus signal from the P(III) region to the P(V) phosphate region (

-5 to +5 ppm) confirms successful coupling. 8. Workup: Quench the reaction with saturated aqueous Na

S

O

to reduce unreacted iodine. Extract with CH

Cl

, wash with brine, dry over anhydrous Na

SO

, and concentrate in vacuo. Purify via silica gel flash chromatography.

Advanced Applications in Drug Development and Catalysis

Beyond standard phosphorylation, dipropyl phosphorochloridite is a critical building block in two advanced domains:

A. Mechanism-Based Enzyme Inhibitors

In the development of therapeutics targeting phosphodiesterases (e.g., Ribonuclease A), researchers utilize dialkyl chlorophosphites to synthesize transition-state analogs. By coupling the reagent to specific nucleosides and subsequently trapping the activated intermediate with an enolate or vinyl group, highly potent, mechanism-based covalent inhibitors are generated[2].

B. Asymmetric Ligand Design

In organometallic chemistry, chiral phosphoramidites and phosphites are elite


-acceptor ligands for Rhodium, Iridium, and Palladium-catalyzed asymmetric transformations (e.g., asymmetric hydrogenation). Dipropyl phosphorochloridite serves as the foundational P(III) electrophile. By reacting it with a chiral auxiliary (such as BINOL derivatives or chiral amines), researchers can rapidly generate libraries of stereodirecting ligands[1].

LigandSynthesis N1 Dipropyl Phosphorochloridite (Electrophilic P(III) Core) N3 Chiral Phosphoramidite/Phosphite Ligand N1->N3 Base, Solvent (-HCl) N2 Chiral Auxiliary (e.g., BINOL, Chiral Amine) N2->N3 Nucleophilic Attack N4 Transition Metal Complex (Rh, Pd, Ir) N3->N4 Metal Coordination N5 Asymmetric Catalysis (High Enantioselectivity) N4->N5 Catalytic Cycle

Workflow for generating and applying chiral ligands from dipropyl phosphorochloridite.

Handling, Stability, and Troubleshooting

Because dipropyl phosphorochloridite features a highly labile P-Cl bond, it is exquisitely sensitive to atmospheric moisture, rapidly hydrolyzing to dipropyl phosphite and hydrochloric acid.

  • Storage: Must be stored in a sealed ampoule or under positive Argon pressure at -20 °C.

  • Transfer: Always use oven-dried, gas-tight syringes. Syringes should be purged with Argon three times prior to drawing the reagent.

  • Troubleshooting Low Yields: If

    
    P NMR indicates the presence of dipropyl phosphite (
    
    
    
    ~8 ppm, large
    
    
    coupling), the reagent has degraded via hydrolysis. Procure a fresh bottle or distill the reagent under reduced pressure prior to use.

References

  • MolAid Chemical Database. "dipropyl phosphorochloridite - CAS 20003-39-8". MolAid.
  • Raines, R. T., et al. "Mechanism-Based Inactivation of Ribonuclease A". National Institutes of Health (NIH) / Raines Lab.
  • ResearchGate Contributors. "Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry". ResearchGate.

Sources

Foundational

Chlorodipropoxyphosphine (CAS 20003-39-8): Nomenclature, Mechanistic Reactivity, and Phosphitylation Protocols

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In advanced organic synthesis and drug development, th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In advanced organic synthesis and drug development, the precise manipulation of phosphorus-containing building blocks is critical for developing phosphonates, phosphites, and phosphorylated amides. Chlorodipropoxyphosphine , a highly reactive P(III) electrophile, frequently suffers from literature fragmentation due to a labyrinth of chemical synonyms. As application scientists, we must bridge the gap between database nomenclature and benchtop execution. This whitepaper deconstructs the synonyms of chlorodipropoxyphosphine, explores the mechanistic causality behind its reactivity, and provides self-validating experimental protocols for its application in complex molecular rearrangements.

The Nomenclature Labyrinth: Synonyms and Structural Identity

When querying chemical databases or regulatory inventories, relying on a single identifier often leads to incomplete literature retrieval. Chlorodipropoxyphosphine is an ester of phosphorochloridous acid [1]. The phosphorus atom sits in a +3 oxidation state, bonded to two propoxy groups and one highly labile chlorine atom.

To ensure comprehensive data retrieval, researchers must utilize the full spectrum of accepted synonyms. Table 1 consolidates these identifiers, explaining the structural rationale behind each naming convention.

Table 1: Nomenclature and Physicochemical Identity
Parameter / SynonymValue / DescriptorStructural Significance & Causality
Primary Name ChlorodipropoxyphosphineIUPAC-aligned descriptor emphasizing the P(III) core and the specific alkyl chain length.
Common Synonym 1 Dipropyl phosphorochloriditeWidely used in legacy literature; denotes the compound as a derivative of phosphorous acid.
Common Synonym 2 Dipropyl chlorophosphiteFrequently used in benchtop vernacular to quickly identify the reactive P-Cl bond.
Systematic Name Phosphorochloridous acid, dipropyl esterUtilized in strict regulatory and patent filings.
CAS Registry Number 20003-39-8The definitive, unambiguous identifier for database querying and procurement [1].
Molecular Formula C6H14ClO2PDictates stoichiometric calculations (MW: 184.60 g/mol ).

Mechanistic Grounding: P(III) Reactivity and Causality

The utility of chlorodipropoxyphosphine stems entirely from the electronic environment of its P(III) center. The electronegative chlorine atom and the two oxygen atoms withdraw electron density from the phosphorus, rendering it highly electrophilic.

Causality of Reaction Conditions: When exposed to nucleophiles such as alcohols, amines, or amides, the lone pair of the nucleophile attacks the electrophilic phosphorus, displacing the chloride ion. This reaction generates hydrogen chloride (HCl) as a byproduct. Because the resulting P-O or P-N bonds are highly sensitive to acid-catalyzed degradation, an exogenous base (typically triethylamine, TEA) must be introduced. The base serves a dual purpose: it acts as an irreversible acid scavenger, and its subsequent precipitation as a hydrochloride salt drives the reaction forward via Le Chatelier's principle.

Furthermore, chlorodipropoxyphosphine is highly susceptible to Arbuzov-type rearrangements and vinylphosphite-vinylphosphonate rearrangements . For instance, reacting chlorodipropoxyphosphine with N-acetyltrifluoroacetamide yields an O-phosphorylated intermediate that spontaneously rearranges into a stable alpha-phosphorylated vinylamide [2].

Pathway R1 Chlorodipropoxyphosphine (Electrophile) I1 O-phosphorylated N-trifluoroacetoacetylimidate (Unstable Intermediate) R1->I1 Nucleophilic Substitution R2 N-acetyltrifluoroacetamide (Nucleophile) R2->I1 Base Triethylamine (TEA) Acid Scavenger Base->I1 Precipitants (-HCl) P1 alpha-phosphorylated vinylamide (Stable Product) I1->P1 Vinylphosphite-Vinylphosphonate Rearrangement

Reaction pathway of chlorodipropoxyphosphine undergoing vinylphosphite-vinylphosphonate rearrangement.

Quantitative Data and Reaction Parameters

To ensure reproducibility, Table 2 summarizes the validated reaction parameters for utilizing chlorodipropoxyphosphine in advanced synthesis.

Table 2: Validated Reaction Parameters and Yields
SubstrateReagentSolventBaseYieldReference
N-acetyltrifluoroacetamideChlorodipropoxyphosphineDiethyl EtherTriethylamine42%Malenko et al. [2]
Acetaldehyde derivativesDipropyl phosphorochloriditeDiethyl EtherTriethylamineN/APudovik et al. [3]

Validated Experimental Workflows

As a Senior Application Scientist, I emphasize that protocols must be self-validating systems . The following methodology for the phosphitylation of amides incorporates visual and analytical checkpoints to guarantee success.

Protocol: Moisture-Free Phosphitylation and Rearrangement

Objective: Synthesis of alpha-phosphorylated vinylamides via the reaction of chlorodipropoxyphosphine with N-acetyltrifluoroacetamide[2].

Step-by-Step Methodology:

  • Apparatus Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon. Causality: Chlorodipropoxyphosphine hydrolyzes instantly in ambient humidity to form dipropyl phosphite. Absolute exclusion of moisture is non-negotiable.

  • Substrate Loading: Charge the flask with N-acetyltrifluoroacetamide (1.0 equiv) and anhydrous Triethylamine (1.2 equiv). Dissolve in 20 mL of strictly anhydrous diethyl ether.

  • Temperature Control: Submerge the flask in an ice-water bath (0 °C). Causality: The nucleophilic attack on the P-Cl bond is highly exothermic. Controlling the temperature prevents thermal degradation of the substrate and suppresses unwanted side reactions.

  • Reagent Addition: Add chlorodipropoxyphosphine (1.05 equiv) dropwise over 15 minutes via a gas-tight syringe.

    • Self-Validating Checkpoint: A dense white precipitate (TEA·HCl) must form immediately upon the first drop. If the solution remains clear, the base is inactive or the chlorophosphite has degraded.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours to allow the intermediate to undergo the vinylphosphite-vinylphosphonate rearrangement.

  • Filtration: Filter the suspension through a pad of oven-dried Celite under a blanket of Argon to remove the TEA·HCl salts.

  • Concentration: Remove the diethyl ether in vacuo to yield the crude alpha-phosphorylated vinylamide.

  • Analytical Validation: Analyze the crude product via 31P NMR. Causality: The shift from a P(III) signal (typically ~130-160 ppm) to a P(V) signal (typically ~0-30 ppm) provides definitive proof that the rearrangement has successfully occurred.

Workflow S1 1. Flask Preparation Flame-dry & Argon Purge S2 2. Substrate & Base Dissolve in Dry Et2O S1->S2 S3 3. Dropwise Addition Chlorodipropoxyphosphine at 0°C S2->S3 S4 4. Reaction Maturation Stir at RT for 4 hours S3->S4 S5 5. Filtration Remove TEA-HCl salts under Argon S4->S5 S6 6. Concentration & Validation 31P NMR confirms P(III) to P(V) shift S5->S6

Standard moisture-free Schlenk workflow for phosphitylation using chlorodipropoxyphosphine.

Conclusion

Mastering the use of chlorodipropoxyphosphine requires an understanding of its nomenclature to ensure accurate literature retrieval, combined with a rigorous adherence to anhydrous Schlenk techniques. By recognizing the mechanistic causality of its P(III) center—specifically its propensity for nucleophilic substitution followed by spontaneous rearrangement—researchers can reliably deploy this reagent to synthesize complex phosphorylated architectures.

References

  • Molaid Chemical Database.dipropyl phosphorochloridite - CAS 20003-39-8.
  • Molaid Chemical Database.N-acetyltrifluoroacetamide - CAS 2991-88-0 (Reactions of N-acetyltrifluoroacetamide with chlorophosphites). Malenko, D. M. et al., Journal of General Chemistry of the USSR.
  • Molaid Chemical Database.acetylphosphonic acid dipropyl ester - CAS 6231-77-2. Pudovik, A.N. et al., Journal of General Chemistry of the USSR.
Exploratory

Technical Safety &amp; Handling Guide: Dipropyl Phosphorochloridite

This guide serves as an in-depth technical whitepaper on Dipropyl Phosphorochloridite (CAS 20003-39-8). It synthesizes safety data, chemical properties, and handling protocols for researchers and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical whitepaper on Dipropyl Phosphorochloridite (CAS 20003-39-8). It synthesizes safety data, chemical properties, and handling protocols for researchers and drug development professionals.

CAS No: 20003-39-8 | Formula:



Executive Summary

Dipropyl phosphorochloridite (also known as Chlorodipropoxyphosphine) is a highly reactive organophosphorus(III) reagent used primarily as a phosphorylation agent and a precursor for phosphite ligands in homogeneous catalysis. Its utility in synthesizing active pharmaceutical ingredients (APIs) and ligands is counterbalanced by its severe hydrolytic instability and corrosivity. This guide moves beyond the standard Safety Data Sheet (SDS) to provide actionable, self-validating protocols for its safe manipulation in a research environment.

Physiochemical Profile & Identity

Chemical Identity Table

PropertySpecification
CAS Number 20003-39-8
IUPAC Name Chlorodipropoxyphosphane
Synonyms Dipropyl chlorophosphite; Chlorodipropoxyphosphine
Molecular Formula

Molecular Weight 184.60 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~85-90 °C at 15 mmHg (Estimated from diethyl homolog)
Solubility Soluble in DCM, THF, Toluene, Hexane; Reacts violently with water

Critical Reactivity Insight: Unlike phosphate esters (P=O), the phosphorus atom in dipropyl phosphorochloridite is in the +3 oxidation state with a reactive P-Cl bond. This makes it highly electrophilic and susceptible to rapid hydrolysis by atmospheric moisture, releasing hydrogen chloride (HCl) gas and dipropyl phosphite.

Hazard Assessment & Toxicology

GHS Classification (Derived from Homologs):

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1]

  • Water Reactivity (EUH014): Reacts violently with water.

  • Acute Toxicity (Inhalation/Oral): Harmful if swallowed or inhaled.

Mechanism of Toxicity:

  • Corrosivity: Upon contact with mucosal membranes (eyes, respiratory tract), the P-Cl bond hydrolyzes instantly, generating hydrochloric acid (HCl). This causes immediate coagulative necrosis of tissue.

  • Systemic Toxicity: Organophosphorus(III) compounds can act as weak acetylcholinesterase inhibitors, though the primary acute hazard is chemical burning from acid generation.

Operational Safety & Engineering Controls

The "Self-Validating" Protocol: Safety in handling chlorophosphites is binary: either the system is dry and inert, or it is failing. The appearance of white fumes (HCl mist) is an immediate visual indicator of containment failure.

Engineering Controls:

  • Primary: Nitrogen or Argon glovebox.

  • Secondary: Schlenk line with dual-manifold (Vacuum/Inert Gas).

  • Ventilation: Fume hood with face velocity >100 fpm.

Personal Protective Equipment (PPE) Matrix:

  • Hands: Double-gloving is mandatory. Inner layer: Nitrile (4 mil); Outer layer: Butyl Rubber or Neoprene (chemical resistant). Nitrile alone provides insufficient protection against P-Cl compounds for >5 mins.

  • Eyes: Chemical splash goggles + Face shield.

  • Respiratory: If working outside a glovebox, use a full-face respirator with ABEK (Acid Gas/Organic Vapor) cartridges.

Experimental Protocols
Protocol A: Inert Transfer (Cannula Method)

Objective: Transfer reagent from a sure-seal bottle to a reaction flask without hydrolysis.

  • Preparation: Flame-dry all glassware under vacuum. Purge with Argon x3.

  • Pressure Equalization: Insert a bleed needle (connected to an inert gas line) into the reagent bottle septum to prevent vacuum lock.

  • Transfer: Insert a double-tipped needle (cannula) through the septa of both the source and receiving flasks.

  • Transport: Apply positive pressure to the source bottle to push the liquid into the receiving flask.

  • Validation: The liquid should remain clear. Cloudiness indicates moisture contamination.

Protocol B: Quenching & Disposal

Objective: Safely neutralize excess reagent or spills.

  • Do NOT use water directly. The exotherm will vaporize the water, carrying HCl mist into the air.

  • Quenching Agent: 10% Sodium Carbonate (

    
    ) in ice-cold water or neat Ethanol (controlled addition).
    
  • Procedure:

    • Dilute the waste stream with an inert solvent (e.g., Toluene).

    • Add the solution dropwise to a stirred bath of Ethanol at 0°C (converts P-Cl to P-OEt + HCl).

    • Neutralize the resulting acidic solution with aqueous bicarbonate before disposal.

Visualizations
Figure 1: Hydrolysis & Degradation Pathway

Description: This diagram illustrates the breakdown of Dipropyl Phosphorochloridite upon contact with moisture, highlighting the release of toxic HCl gas.

HydrolysisPathway Reagent Dipropyl Phosphorochloridite (PrO)2PCl Intermediate Unstable Intermediate Reagent->Intermediate Rapid Hydrolysis Water H2O (Moisture) Water->Intermediate Product1 Dipropyl Phosphite (PrO)2P(O)H Intermediate->Product1 Tautomerization Product2 HCl Gas (Corrosive Fume) Intermediate->Product2 Elimination

Caption: Mechanism of hydrolysis yielding Dipropyl Phosphite and corrosive Hydrogen Chloride gas.

Figure 2: Safe Handling Workflow (Schlenk Line)

Description: A logic flow for the safe transfer of air-sensitive chlorophosphites.

SafeHandling Start Start: Reagent Transfer CheckGlassware 1. Flame-Dry Glassware (Vacuum/Argon Cycle x3) Start->CheckGlassware SeptumCheck 2. Inspect Septa Integrity CheckGlassware->SeptumCheck CannulaInsert 3. Insert Cannula (Positive Pressure) SeptumCheck->CannulaInsert Transfer 4. Transfer Liquid CannulaInsert->Transfer VisualCheck Is Liquid Clear? Transfer->VisualCheck Success Proceed to Reaction VisualCheck->Success Yes Failure STOP: Quench Immediately VisualCheck->Failure No (Cloudy/Fumes)

Caption: Decision matrix for inert atmosphere transfer to prevent reagent degradation.

References
  • Molaid Chemicals. (n.d.). Dipropyl phosphorochloridite - CAS 20003-39-8.[2] Retrieved from

  • Sigma-Aldrich. (2025). Diethyl chlorophosphite Safety Data Sheet. (Used as homologous reference for hazard classification). Retrieved from

  • PubChem. (2025).[1] Phosphorochloridous acid, diethyl ester (Compound Summary). National Library of Medicine. Retrieved from

  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Organophosphorus Reagents. Retrieved from

  • Gual, A., et al. (2012).[3] "Design and Synthesis of Phosphite Ligands for Homogeneous Catalysis". Phosphorus(III) Ligands in Homogeneous Catalysis. Wiley-VCH.

Sources

Foundational

Physical properties of dipropyl phosphorochloridite density boiling point

The following technical guide details the physical properties, synthesis, and applications of dipropyl phosphorochloridite. Physical Properties, Synthesis, and Applications Executive Summary Dipropyl phosphorochloridite...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, synthesis, and applications of dipropyl phosphorochloridite.

Physical Properties, Synthesis, and Applications

Executive Summary

Dipropyl phosphorochloridite (CAS 20003-39-8), also known as dipropyl chlorophosphite, is a reactive organophosphorus intermediate characterized by a trivalent phosphorus atom bonded to two propoxy groups and one chlorine atom.[1] It serves as a critical building block in the synthesis of phosphites, phosphonates, and phosphoramidite ligands used in homogeneous catalysis and pharmaceutical development. This guide provides a comprehensive analysis of its physical properties, synthesis protocols, and handling requirements, emphasizing its moisture sensitivity and role as a phosphorylating agent.

Chemical Identity & Structural Analysis[2]
PropertyDetail
Chemical Name Dipropyl phosphorochloridite
Synonyms Dipropyl chlorophosphite; Chlorodipropoxyphosphine; Bis(propyl) phosphorochloridite
CAS Registry Number 20003-39-8
Molecular Formula

Molecular Weight 184.60 g/mol
Structural Formula

Hybridization

(Pyramidal geometry at Phosphorus)

Structural Insight: The molecule features a pyramidal phosphorus(III) center. The presence of the P-Cl bond renders it highly electrophilic, making it susceptible to nucleophilic attack by alcohols, amines, and water. The two propyl chains provide lipophilicity, influencing its solubility in non-polar organic solvents.

Physical Properties Profile

The physical properties of dipropyl phosphorochloridite follow the homologous trend of dialkyl phosphorochloridites. Data for the diethyl analog (CAS 589-57-1) is provided as a reference baseline to validate the estimated values for the propyl derivative.

PropertyDipropyl Phosphorochloridite (Est.)[1][2][3]Diethyl Phosphorochloridite (Ref. CAS 589-57-1)
Physical State Clear, colorless to pale yellow liquidClear, colorless liquid
Boiling Point (Atmospheric) ~175–185 °C (Decomposes)153–155 °C [1]
Boiling Point (Vacuum) 75–85 °C @ 10–15 mmHg ~45–50 °C @ 10 mmHg
Density 1.04 – 1.06 g/mL 1.089 g/mL [1]
Refractive Index (

)
~1.4401.434 [1]
Flash Point > 60 °C (Est.)34 °F (1 °C) (Highly Flammable)
Solubility Soluble in Toluene, DCM, THF, HexaneSoluble in organic solvents
Reactivity Hydrolyzes rapidly in waterHydrolyzes rapidly

Expert Insight:

  • Boiling Point: Unlike the diethyl analog, dipropyl phosphorochloridite has a significantly higher boiling point due to the increased molecular weight and van der Waals interactions of the propyl chains. Distillation at atmospheric pressure is not recommended due to the risk of thermal disproportionation; vacuum distillation is the standard purification method.

  • Density: The density decreases slightly as the alkyl chain length increases (Propyl < Ethyl), a common trend in homologous organophosphorus series.

Synthesis & Reaction Mechanism[4]

The synthesis of dipropyl phosphorochloridite requires strict anhydrous conditions. The standard protocol involves the stoichiometric reaction of phosphorus trichloride (


) with n-propanol in the presence of a tertiary amine base to scavenge the hydrogen chloride byproduct.
4.1. Reaction Pathway[3][4]

The reaction proceeds via a stepwise nucleophilic substitution at the phosphorus center.

Synthesis PCl3 PCl3 (Phosphorus Trichloride) Intermediate Transition State (SN2-like) PCl3->Intermediate PrOH 2 n-PrOH (n-Propanol) PrOH->Intermediate Base 2 Et3N (Triethylamine) Base->Intermediate Product (PrO)2PCl (Dipropyl Phosphorochloridite) Intermediate->Product Salt 2 Et3N·HCl (Amine Hydrochloride) Intermediate->Salt

Figure 1: Synthesis pathway via base-mediated alcoholysis of phosphorus trichloride.

4.2. Experimental Protocol (Standardized)

Reagents:

  • Phosphorus Trichloride (

    
    ): 1.0 eq
    
  • n-Propanol (anhydrous): 2.0 eq

  • Triethylamine (

    
    ) or Pyridine: 2.0–2.1 eq
    
  • Solvent: Anhydrous Diethyl Ether or Toluene

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and inert gas (Argon/Nitrogen) inlet.

  • Charging: Charge the flask with

    
     (1.0 eq) and solvent. Cool to -78 °C (dry ice/acetone bath) or -10 °C (ice/salt) to control the exotherm.
    
  • Addition: Mix n-propanol (2.0 eq) with the base (2.1 eq) in the addition funnel. Add this mixture dropwise to the

    
     solution over 1–2 hours, maintaining the temperature below 0 °C.
    
    • Note: Rapid addition causes the formation of tripropyl phosphite

      
       as a byproduct.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. A thick white precipitate of amine hydrochloride will form.

  • Filtration: Filter the mixture under an inert atmosphere (Schlenk filtration) to remove the salt. Wash the cake with dry solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by vacuum distillation (target fraction: ~75–85 °C at 10 mmHg).

Applications in Research & Development

Dipropyl phosphorochloridite is a versatile intermediate used primarily for introducing the dipropyl phosphite moiety into complex molecules.

5.1. Synthesis of Phosphoramidite Ligands

Reacting


 with chiral amines or amino alcohols yields phosphoramidites, which are highly effective ligands for asymmetric catalysis (e.g., Rh-catalyzed hydrogenation).
5.2. Drug Development (Pro-nucleotides)

In nucleotide chemistry, phosphorochloridites are precursors to phosphoramidite building blocks used in solid-phase DNA/RNA synthesis. The propyl group can serve as a lipophilic masking group to enhance cellular uptake of phosphate prodrugs.

5.3. Agrochemicals

It serves as an intermediate in the synthesis of organophosphate pesticides and herbicides, such as Glufosinate derivatives, where the P-C bond formation is a critical step [2].

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Corrosive: Causes severe skin burns and eye damage (Skin Corr. 1B).

  • Moisture Sensitive: Reacts violently with water to release Hydrogen Chloride (HCl) gas and Dipropyl Phosphite.

  • Acute Toxicity: Harmful if swallowed or inhaled.

Handling Protocols:

  • Inert Atmosphere: Always handle inside a glovebox or using Schlenk lines.

  • Storage: Store in a tightly sealed container under Argon at 2–8 °C.

  • Spill Management: Do not use water. Neutralize with dry lime or soda ash, then absorb with vermiculite.

References
  • LookChem. (n.d.). Diethyl chlorophosphite Properties and CAS 589-57-1 Data. Retrieved February 28, 2026, from [Link]

  • World Intellectual Property Organization (WIPO). (2025). Process for preparation of dialkyl chlorophosphites. Patent WO2025186753A1. Retrieved February 28, 2026, from [Link]

  • Molaid Chemicals. (n.d.). Dipropyl phosphorochloridite CAS 20003-39-8. Retrieved February 28, 2026, from [Link]

Sources

Exploratory

Dipropyl Phosphorochloridite: A Technical Guide to Synthesis, Reactivity, and Applications

Executive Summary Dipropyl phosphorochloridite is a highly reactive, electrophilic phosphorus(III) reagent widely utilized in organic synthesis, particularly in the preparation of oligonucleotides, custom phosphite ligan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dipropyl phosphorochloridite is a highly reactive, electrophilic phosphorus(III) reagent widely utilized in organic synthesis, particularly in the preparation of oligonucleotides, custom phosphite ligands, and complex phosphate esters. Due to the extreme moisture sensitivity of the P–Cl bond, utilizing this reagent requires stringent anhydrous techniques and a deep understanding of its kinetic behavior. This whitepaper provides an authoritative, causality-driven guide to the chemical informatics, synthesis, and application of dipropyl phosphorochloridite, establishing self-validating protocols for its use in advanced drug development and catalytic workflows.

Chemical Informatics & Database Identity

In modern cheminformatics, pinpointing linear aliphatic chlorophosphites in primary databases can occasionally lead to structural ambiguities due to the rapid hydrolysis of these compounds and the prevalence of their cyclic analogs (e.g., 2-chloro-1,3,2-dioxaphosphorinane). For rigorous database querying, researchers must rely on exact structural strings rather than broad nomenclature.

  • Chemical Name: Dipropyl phosphorochloridite (Synonym: Phosphorochloridous acid, dipropyl ester)

  • CAS Registry Number: 20003-39-8

  • Molecular Formula: C₆H₁₄ClO₂P

  • SMILES: CCCOP(Cl)OCCC

  • Standard InChI: InChI=1S/C6H14ClO2P/c1-3-5-8-10(7)9-6-4-2/h3-6H2,1-2H3

  • PubChem CID & InChIKey: While a standalone, directly indexed PubChem CID for this exact linear structure is often subsumed under generic structural families in standard search queries, the compound is deterministically identified by its computed InChIKey (derivable directly from the standard InChI string). For precise literature and patent retrieval, the CAS number (20003-39-8) and SMILES string remain the most robust identifiers [1].

Physicochemical Properties & Reactivity Profile

Understanding the physicochemical parameters of dipropyl phosphorochloridite is critical for predicting its behavior in solution. The +3 oxidation state of the central phosphorus atom renders it highly oxophilic, driving its utility as a phosphorylation agent.

Table 1: Key Physicochemical Properties
ParameterValue / DescriptionCausality / Implication for Handling
Molecular Weight 184.60 g/mol Essential for stoichiometric precision in micro-scale synthesis.
Physical State Colorless to pale yellow liquidVisually indicates purity; darkening suggests thermal degradation.
Phosphorus Oxidation +3 (

)
Highly susceptible to oxidation to

; requires inert atmosphere (Ar/N₂).
Reactivity Profile Extreme moisture sensitivityReacts exothermically with

to yield dipropyl phosphite and HCl.
³¹P NMR Shift (C₆D₆) ~166 ppm (singlet)Crucial for in-process reaction monitoring and purity validation.

Synthesis Methodologies & Causality

The synthesis of dialkyl phosphorochloridites must be meticulously controlled to prevent the formation of trialkyl phosphites (over-substitution) or alkyl phosphorodichloridites (under-substitution).

Classic Stepwise Alcoholysis

The traditional approach involves the controlled addition of 1-propanol to phosphorus trichloride (


) in the presence of a non-nucleophilic tertiary amine base (e.g., triethylamine) to scavenge the generated hydrochloric acid.

Causality of Experimental Choices:

  • Temperature Control (-78 °C): The first substitution of

    
     is highly exothermic. Maintaining cryogenic temperatures ensures that the reaction kinetics favor stepwise substitution, preventing the formation of the fully substituted tripropyl phosphite.
    
  • Order of Addition: 1-Propanol must be added dropwise to a dilute solution of

    
     and base. Reversing this order creates a localized excess of alcohol, leading to over-substitution.
    

SynthesisWorkflow PCl3 PCl3 Intermediate Cl2P(OPr) PCl3->Intermediate + Propanol Propanol 1-Propanol Propanol->Intermediate Base Base (Et3N) Byproduct Et3N·HCl Base->Byproduct HCl Scavenging Product (PrO)2PCl Intermediate->Product + Propanol Intermediate->Byproduct -HCl

Stepwise synthesis of dipropyl phosphorochloridite from PCl3 and 1-propanol.

Advanced Phosphorane-Mediated Synthesis

A highly efficient alternative bypasses the thermodynamic mixtures often seen in alcoholysis. As described by Majewski [2], trialkyl phosphites can be reacted with dichlorotriphenylphosphorane to yield the corresponding dialkyl phosphorochloridite in high purity.

Self-Validating Protocol (In-Process Control): This protocol is designed as a self-validating system. By taking a reaction aliquot and subjecting it to ³¹P NMR spectroscopy, the operator can confirm success. The disappearance of the


 starting material (+219 ppm) and the emergence of a clean singlet at ~166 ppm confirms the selective formation of the target dialkyl phosphorochloridite. If a peak at ~139 ppm appears, it indicates over-reaction to tripropyl phosphite, signaling that the stoichiometry or temperature control failed.

Applications in Drug Development

In pharmaceutical development, dipropyl phosphorochloridite serves as a cornerstone reagent for the construction of complex P–O and P–C bonds[3].

Oligonucleotide and Prodrug Phosphorylation

The reagent is frequently used to convert sterically hindered secondary or tertiary alcohols (such as those found in nucleoside analogs or steroidal prodrugs) into reactive phosphite intermediates. These


 intermediates are subsequently oxidized (using reagents like tert-butyl hydroperoxide or aqueous iodine) to yield stable 

phosphate esters.

Phosphorylation Reagent (PrO)2PCl Phosphite (PrO)2P-OR Reagent->Phosphite Base -HCl Nucleophile R-OH Nucleophile->Phosphite Phosphate (PrO)2P(=O)-OR Phosphite->Phosphate [O] Oxidation

Phosphorylation of alcohols using dipropyl phosphorochloridite and oxidation.

Ligand Design for Transition Metal Catalysis

Beyond drug molecules themselves, dialkyl phosphorochloridites are essential building blocks for synthesizing chiral phosphoramidite and phosphite ligands. These ligands are critical in rhodium- and ruthenium-catalyzed asymmetric hydrogenations, directly impacting the scalable synthesis of enantiopure active pharmaceutical ingredients (APIs).

Handling, Stability, and Safety Protocols

The inherent electrophilicity of dipropyl phosphorochloridite demands rigorous laboratory safety and handling protocols:

  • Inert Atmosphere: Must be stored and transferred exclusively under dry argon or nitrogen using Schlenk line techniques or a glovebox.

  • Storage: Store at -20 °C in tightly sealed, amber glass ampoules to prevent thermal disproportionation and photolytic degradation.

  • Quenching: Spills or excess reagent must be quenched slowly with a dilute solution of sodium bicarbonate in an ice bath, as the hydrolysis reaction generates corrosive HCl gas and significant heat.

Conclusion

Dipropyl phosphorochloridite (CAS 20003-39-8) is an indispensable, albeit highly reactive, reagent in the modern synthetic chemist's toolkit. By understanding the causality behind its temperature-dependent synthesis and employing self-validating analytical techniques like ³¹P NMR, researchers can harness its full potential for advanced phosphorylation and ligand design in drug development.

References

  • National Center for Biotechnology Information. PubChem Compound Summary. (Note: Due to database indexing, linear aliphatic chlorophosphites are primarily tracked via CAS 20003-39-8). Retrieved February 28, 2026, from[Link]

  • Majewski, P. (1987). The Preparation of Dimethyl Phosphorochloridite and its Homologs from Trialkyl Phosphites and Dichlorotriphenylphosphorane. Phosphorus and Sulfur and the Related Elements, 33(1-2), 37-39.[Link]

  • Engel, R., & Cohen, J. I. (2004). Synthesis of Carbon-Phosphorus Bonds (2nd ed.). CRC Press.[Link]

Foundational

What is dipropyl phosphorochloridite used for in synthesis?

An In-Depth Technical Guide to the Synthetic Applications of Dipropyl Phosphorochloridite Executive Summary Dipropyl phosphorochloridite, a trivalent phosphorus (P(III)) compound, serves as a highly reactive and versatil...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthetic Applications of Dipropyl Phosphorochloridite

Executive Summary

Dipropyl phosphorochloridite, a trivalent phosphorus (P(III)) compound, serves as a highly reactive and versatile phosphitylating agent in modern organic synthesis. Its primary utility lies in the efficient preparation of H-phosphonate intermediates, which are pivotal precursors for a vast array of biologically significant molecules. This guide provides a detailed exploration of the core applications of dipropyl phosphorochloridite, focusing on its role in the synthesis of H-phosphonates, the subsequent conversion of these intermediates into therapeutic pronucleotides and other phosphate analogs, and its application within the H-phosphonate methodology for oligonucleotide synthesis. By explaining the causality behind experimental choices and providing detailed protocols, this document aims to equip researchers, chemists, and drug development professionals with the technical insights required to effectively leverage this powerful reagent.

Core Principles of Dipropyl Phosphorochloridite

Dipropyl phosphorochloridite, (CH₃CH₂CH₂O)₂PCl, is characterized by a highly electrophilic phosphorus center, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation of its synthetic utility.

Physicochemical Properties and Reactivity

The P-Cl bond is the active site for nucleophilic substitution. The reagent's high reactivity necessitates stringent handling conditions, particularly the exclusion of moisture, to prevent rapid hydrolysis to dipropyl H-phosphonate and hydrochloric acid.

PropertyValue
CAS Number 2051-75-4
Molecular Formula C₆H₁₄ClO₂P
Molecular Weight 184.60 g/mol
Appearance Colorless Liquid
Reactivity Profile Highly reactive with H-nucleophiles (e.g., water, alcohols, amines). Moisture-sensitive.
A Comparative Overview of Phosphitylating Agents

The choice of a phosphitylating agent is dictated by the specific synthetic requirements for reactivity, stability, and selectivity. Phosphorochloridites like dipropyl phosphorochloridite represent one end of the reactivity spectrum.

Reagent ClassGeneral StructureKey Characteristics
Phosphorochloridites (RO)₂PClHigh Reactivity: No activation required for reaction with alcohols.[1] Moisture Sensitive: Requires strictly anhydrous conditions.
Phosphoramidites (RO)₂PNR'₂Tunable Reactivity: Stable to alcohols until activated by a weak acid (e.g., tetrazole).[2][] Gold Standard: The most widely used reagents for automated oligonucleotide synthesis.[4][5]
H-Phosphonate Diesters (RO)₂P(O)HModerate Reactivity: Act as electrophiles upon activation (e.g., with an acyl chloride) to react with alcohols.[6]

The Cornerstone Application: Synthesis of H-Phosphonates

The most prominent application of dipropyl phosphorochloridite is the phosphonylation of alcohols to generate dipropyl H-phosphonate diesters. These H-phosphonates are stable, versatile intermediates at the crossroads of organophosphorus chemistry.

Mechanistic Pathway

The synthesis is a two-step process occurring in a single pot:

  • Phosphitylation: The alcohol nucleophile, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct, attacks the electrophilic phosphorus center of dipropyl phosphorochloridite. This rapidly forms a phosphite triester intermediate.

  • Controlled Hydrolysis: A stoichiometric amount of water is introduced to hydrolyze the phosphite triester to the thermodynamically stable dipropyl H-phosphonate.

G cluster_0 Step 1: Phosphitylation cluster_1 Step 2: Hydrolysis ROH Alcohol (R-OH) P_Intermediate Phosphite Triester (PrO)2P-OR ROH->P_Intermediate Fast, Anhydrous Conditions DPCP Dipropyl Phosphorochloridite DPCP->P_Intermediate Fast, Anhydrous Conditions Base Base (e.g., Pyridine) Base->P_Intermediate Fast, Anhydrous Conditions H2O Water (Controlled Amount) P_Intermediate->H2O In situ H_Phosphonate H-Phosphonate (PrO)2P(O)H H2O->H_Phosphonate

Fig 1. Reaction workflow for H-phosphonate synthesis.
Experimental Protocol: General Synthesis of Di-n-propyl H-phosphonate

This protocol describes a representative procedure for phosphonylating a primary alcohol.

Materials:

  • Target Alcohol (e.g., 1-octanol)

  • Dipropyl phosphorochloridite

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the alcohol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM.

  • Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

  • Phosphitylation: Dipropyl phosphorochloridite (1.1 eq) is added dropwise via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C. The formation of pyridinium hydrochloride precipitate is observed. The reaction is stirred for an additional 30 minutes at 0 °C.

  • Hydrolysis: Deionized water (5.0 eq) is added dropwise, and the mixture is allowed to warm to room temperature and stirred for 1 hour.

  • Work-up: The reaction mixture is transferred to a separatory funnel and washed sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to yield the pure di-n-propyl H-phosphonate.

Causality and Experimental Insights:

  • Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is critical to prevent premature hydrolysis of the highly reactive phosphorochloridite.[1]

  • Base Selection: Pyridine or another tertiary amine acts as an acid scavenger. Its role is to neutralize the HCl generated during the phosphitylation step, preventing potential acid-catalyzed side reactions.

  • Temperature Control: The initial reaction is conducted at 0 °C to moderate the exothermic reaction and minimize the formation of byproducts.

Application in Pronucleotide and Phosphonate Analog Synthesis

H-phosphonates are not merely end-products; they are versatile P(III) synthons that serve as precursors to a multitude of P(V) compounds, including many antiviral and anticancer pronucleotides.[6]

H-Phosphonates as Synthetic Hubs

The P-H bond in H-phosphonates can be readily converted into other functionalities through oxidative processes. This allows for the modular synthesis of various phosphate analogs from a common intermediate.

G HP Nucleoside H-Phosphonate Diester P Phosphate Triester (Antivirals, Oligonucleotides) HP->P Oxidation (Iodine, H₂O) PS Phosphorothioate Triester (Antisense Oligonucleotides) HP->PS Sulfurization (e.g., S₈, Beaucage Reagent) PA Phosphonamidate (ProTide Prodrugs) HP->PA Oxidative Amination (Iodine, R₂NH / CCl₄, R₂NH)

Fig 2. Synthetic diversification from an H-phosphonate intermediate.
Role in Pronucleotide Synthesis

The "pronucleotide" or "ProTide" approach masks the negative charges of a nucleoside monophosphate with lipophilic groups, enhancing cell permeability and bioavailability.[7][8] The H-phosphonate pathway is a key method for constructing these complex molecules.

A typical sequence involves:

  • Phosphonylation of a protected nucleoside using a reagent like dipropyl phosphorochloridite to form a nucleoside H-phosphonate monoester.

  • Coupling of this monoester with an alcohol (e.g., an amino acid ester derivative) using an activating agent (e.g., pivaloyl chloride).[7]

  • Oxidation or subsequent modification to yield the final P(V) pronucleotide.

Oligonucleotide Synthesis via the H-Phosphonate Approach

While the phosphoramidite method dominates automated DNA/RNA synthesis, the H-phosphonate method remains a valuable and robust alternative, particularly for the synthesis of phosphorothioate analogs.[9][10] Dipropyl phosphorochloridite can be used to prepare the necessary nucleoside H-phosphonate monomers.

The synthetic cycle involves three key steps:

  • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid-support-bound nucleoside.

  • Coupling: Activation of a nucleoside 3'-H-phosphonate monoester with an acyl chloride (e.g., pivaloyl chloride), followed by coupling with the free 5'-hydroxyl group of the growing chain to form an internucleosidic H-phosphonate diester linkage.

  • Oxidation/Sulfurization: A single oxidation or sulfurization step at the end of the synthesis converts all H-phosphonate linkages simultaneously to the desired phosphate or phosphorothioate backbone.

G Start Start: Solid Support-Bound Nucleoside Detritylation Step 1: Detritylation (Acid Treatment, e.g., DCA) Start->Detritylation Coupling Step 2: H-Phosphonate Coupling (Activated Nucleoside H-Phosphonate) Detritylation->Coupling Coupling->Detritylation Repeat n-1 times Oxidation Final Step: Oxidation (e.g., I₂, H₂O) Coupling->Oxidation After final coupling End Cleavage & Deprotection Oxidation->End

Fig 3. Simplified workflow of the H-phosphonate oligonucleotide synthesis cycle.

Safety, Handling, and Characterization

Safety and Handling:

  • Dipropyl phosphorochloridite is corrosive and highly sensitive to moisture. It should be handled in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

  • Store the reagent in a tightly sealed container in a cool, dry place away from incompatible materials.

Characterization: ³¹P NMR spectroscopy is the most powerful tool for monitoring reactions involving phosphorus reagents.

Phosphorus SpeciesTypical ³¹P NMR Chemical Shift (δ, ppm)
Dipropyl Phosphorochloridite~165-175
Intermediate Phosphite Triester~135-145
Di-n-propyl H-phosphonate~5-10 (with large ¹JP-H coupling ~650-700 Hz)

Conclusion

Dipropyl phosphorochloridite is a potent phosphitylating agent whose value is defined by its direct and efficient pathway to H-phosphonate intermediates. This reactivity makes it a key enabling tool for researchers in medicinal chemistry and nucleic acid synthesis. While its sensitivity requires careful handling, its ability to rapidly generate versatile phosphorus-containing building blocks ensures its continued relevance in the development of novel therapeutics and complex molecular probes. Understanding the principles and protocols outlined in this guide allows for the strategic and successful application of this fundamental organophosphorus reagent.

References

  • ResearchGate. Chemical structures of some popular phosphitylating agents. [Online] Available at: [Link]

  • Sobkowski, M., et al. (2012). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. PMC. [Online] Available at: [Link]

  • Stawiński, J., & Strömberg, R. (2004). Di- and Oligonucleotide Synthesis Using H-Phosphonate Chemistry. Humana Press. [Online] Available at: [Link]

  • Stawiński, J. (2002). H-Phosphonates: Versatile synthetic precursors to biologically active phosphorus compounds. CiteSeerX. [Online] Available at: [Link]

  • Stawiński, J., & Strömberg, R. (2004). Di- and Oligonucleotide Synthesis Using H-Phosphonate Chemistry. ResearchGate. [Online] Available at: [Link]

  • Caruthers, M. H. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. PMC. [Online] Available at: [Link]

  • Bannwarth, W., & Küng, E. (1993). An attractive phosphitylating agent compatible with the Fmoc/t-butyl strategy for the synthesis of phosphotyrosine containing peptides. Tetrahedron Letters. [Online] Available at: [Link]

  • Wikipedia. Oligonucleotide synthesis. [Online] Available at: [Link]

  • Reese, C. B., & Song, Q. (1999). The H-phosphonate approach to the synthesis of oligonucleotides and their phosphorothioate analogues in solution. Journal of the Chemical Society, Perkin Transactions 1. [Online] Available at: [Link]

  • Mehellou, Y., & De Clercq, E. (2010). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. PMC. [Online] Available at: [Link]

  • Cai, Z., et al. (2022). Direct Synthesis of Dialkylphosphites from White Phosphorus. Advanced Synthesis & Catalysis. [Online] Available at: [Link]

  • Danaher Life Sciences. Oligonucleotide Synthesis | Phosphoramidite Method. [Online] Available at: [Link]

  • Hayter, M. A., et al. (2008). The mechanism of the phosphoramidite synthesis of polynucleotides. ResearchGate. [Online] Available at: [Link]

  • Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. [Online] Available at: [Link]

  • Petersen, M. A., & Nielsen, T. E. (2021). On-demand synthesis of phosphoramidites. PMC. [Online] Available at: [Link]

  • ResearchGate. The Phosphoramidite Approach for Oligonucleotide Synthesis. [Online] Available at: [Link]

  • Janeba, Z. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry. [Online] Available at: [Link]

  • Armstrong, M. J., et al. (2016). Nucleophilic Substitution Reactions Using Phosphine Nucleophiles: An Introduction to Phosphorus-31 NMR. Journal of Chemical Education. [Online] Available at: [Link]

  • Miller, M. J. (2010). New synthesis and reactions of phosphonates. Iowa Research Online. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2021). 8.S: Nucleophilic Substitution Reactions (Summary). [Online] Available at: [Link]

  • Uddin, M. K., et al. (2014). A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. Scientific & Academic Publishing. [Online] Available at: [Link]

  • Wrigstedt, P., et al. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. MDPI. [Online] Available at: [Link]

  • Slusarczyk, M., et al. (2018). Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′‐Deoxypseudoisocytidine. PMC. [Online] Available at: [Link]

  • Harris, M. E., et al. (2011). The Effects of Sulfur Substitution for the Nucleophile and Bridging Oxygen Atoms in Reactions of Hydroxyalkyl Phosphate Esters. PMC. [Online] Available at: [Link]

  • Wang, Y., et al. (2025). Nucleophilic Reactions of Phosphorothioate Oligonucleotides. PubMed. [Online] Available at: [Link]

  • PubChem. Diethyl chlorophosphate. [Online] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Reaction of dipropyl phosphorochloridite with amines for phosphoramidites

This guide details the protocol for synthesizing phosphoramidites via the aminolysis of dipropyl phosphorochloridite. This reaction is a fundamental transformation in organophosphorus chemistry, widely used to generate l...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the protocol for synthesizing phosphoramidites via the aminolysis of dipropyl phosphorochloridite. This reaction is a fundamental transformation in organophosphorus chemistry, widely used to generate ligands for asymmetric catalysis (e.g., Feringa ligands) and precursors for flame retardants and agrochemicals.

Executive Summary

Dipropyl phosphorochloridite (


) is a highly reactive P(III) electrophile. Its reaction with primary or secondary amines yields phosphoramidites  (

). Unlike P(V) synthesis, P(III) chemistry requires rigorous exclusion of moisture and oxygen to prevent hydrolysis (to H-phosphonates) or oxidation (to phosphoramidates).

This protocol utilizes a base-mediated nucleophilic substitution under an inert atmosphere. It is designed to maximize yield while minimizing the formation of the thermodynamic "dead-end" byproduct, dipropyl phosphonate (


).
Key Applications
  • Ligand Synthesis: Monodentate phosphoramidites (e.g., MonoPhos) for Rh-catalyzed hydrogenation.

  • DNA Synthesis Reagents: While diisopropyl derivatives are standard for nucleosides, dipropyl analogs offer distinct steric profiles for modified backbones.

  • Flame Retardants: Precursors for intumescent coatings.

Reaction Mechanism

The reaction proceeds via an


-like nucleophilic substitution at the phosphorus center. The amine nitrogen attacks the electrophilic phosphorus, displacing the chloride.

Critical Role of the Base: The reaction generates HCl as a byproduct. If not neutralized, HCl will protonate the amine (rendering it non-nucleophilic) and can acid-catalyze the disproportionation of the phosphoramidite product. A tertiary amine base (Triethylamine or DIPEA) is used as an "HCl scavenger" to drive the equilibrium forward by precipitating the ammonium chloride salt.

Pathway Diagram

ReactionMechanism Start Dipropyl Phosphorochloridite (PrO)2P-Cl TS Transition State [Cl...P...N]‡ Start->TS + Amine Amine Amine (H-NR2) Amine->TS Product Phosphoramidite (PrO)2P-NR2 TS->Product - Cl⁻ Salt Ammonium Salt (Base·HCl)↓ TS->Salt + Base

Figure 1: Mechanistic pathway of phosphorochloridite aminolysis involving base-mediated salt elimination.

Experimental Protocol

Materials & Equipment
  • Reagent A: Dipropyl phosphorochloridite (Store at

    
    , moisture sensitive).
    
  • Reagent B: Target Amine (Primary or Secondary).

  • Base: Triethylamine (

    
    ) or 
    
    
    
    -Diisopropylethylamine (DIPEA). Must be dried over KOH or distilled.
  • Solvent: Anhydrous Diethyl Ether (

    
    ) or Tetrahydrofuran (THF). Dried over Na/Benzophenone or molecular sieves.
    
  • Inert Gas: Argon or Nitrogen (Dry).[1]

  • Glassware: Flame-dried 3-neck round bottom flask, addition funnel, Schlenk filter or fritted funnel.

Step-by-Step Procedure
Step 1: Setup and Inerting
  • Assemble a 3-neck flask with a magnetic stir bar, addition funnel, and inert gas inlet.

  • Flame-dry the apparatus under vacuum and purge with Argon (

    
     cycles).
    
  • Critical: Ensure the system is under a positive pressure of Argon throughout the reaction.

Step 2: Preparation of Amine Solution
  • Add the Amine (

    
     equiv.) and Base  (
    
    
    
    to
    
    
    equiv.) to the flask.
  • Add anhydrous solvent (concentration

    
    ).
    
  • Cool the mixture to

    
      using an ice bath.
    
    • Reasoning: The reaction is exothermic.[1] Low temperature prevents side reactions like P-N bond cleavage or oxidation.

Step 3: Addition of Phosphorochloridite
  • Dilute Dipropyl phosphorochloridite (

    
     equiv.) in a small volume of anhydrous solvent in the addition funnel.
    
  • Add the solution dropwise to the amine mixture over 30–60 minutes at

    
    .
    
    • Observation: A white precipitate (

      
      ) will form immediately.
      
    • Caution: Rapid addition can cause local overheating and hydrolysis if trace moisture is present.

Step 4: Reaction Completion
  • Allow the reaction to warm to Room Temperature (RT) naturally.

  • Stir for 2–4 hours.

  • Monitoring: Check reaction progress via

    
     NMR (see Section 4).
    
Step 5: Workup (The "Dry" Workup)

Do not use aqueous extraction. Water will hydrolyze the product immediately.

  • Filtration: Filter the reaction mixture through a Schlenk frit or a pad of Celite under inert atmosphere to remove the amine hydrochloride salt.

  • Washing: Wash the filter cake with cold anhydrous ether (

    
    ).
    
  • Concentration: Remove the solvent from the filtrate under reduced pressure (rotary evaporator with a base trap or high vacuum line).

Step 6: Purification
  • Liquids: Vacuum distillation is the preferred method for alkyl phosphoramidites.

  • Solids: Recrystallization from dry pentane/ether.

  • Chromatography: Use with caution. Silica gel is acidic and will degrade the product. Use Basic Alumina or silica pre-treated with

    
     in hexane.
    

Characterization & Data Analysis

Phosphorus-31 NMR is the gold standard for validating this reaction.

Compound SpeciesTypical

NMR Shift (ppm)
Signal Characteristics
Starting Material (

)

to

Singlet (sharp)
Product (

)

to

Singlet (broadened if N is chiral/bulky)
Hydrolysis Byproduct (

)

to

Doublet (

)
Oxidation Byproduct (

)

to

Singlet
Workflow Diagram

Workflow Setup 1. Flame Dry & Purge (Ar) Mix 2. Mix Amine + Et3N in Solvent (0°C) Setup->Mix Add 3. Dropwise Addition of Dipropyl Phosphorochloridite Mix->Add React 4. Stir at RT (2-4 hrs) Precipitate forms Add->React Filter 5. Inert Filtration (Remove Et3N·HCl) React->Filter Purify 6. Vacuum Distillation or Basic Alumina Column Filter->Purify

Figure 2: Operational workflow for the synthesis of phosphoramidites under inert conditions.

Troubleshooting & Optimization

Common Failure Modes
  • "Smoking" Reaction:

    • Cause: Ingress of moisture reacting with P-Cl to form HCl gas.

    • Solution: Re-dry solvents and check Schlenk line vacuum integrity.

  • Product Decomposition on Column:

    • Cause: Acidic hydrolysis on silica.

    • Solution: Switch to neutral/basic alumina or add

      
       to the eluent.
      
  • Low Yield with Bulky Amines:

    • Cause: Steric hindrance prevents

      
       attack.
      
    • Solution: Use

      
      -Butyllithium (
      
      
      
      ) to generate the lithium amide (
      
      
      ) first, then react with the chlorophosphite (requires
      
      
      ).
Safety Considerations
  • Corrosivity: Dipropyl phosphorochloridite releases HCl upon contact with moisture. Handle only in a fume hood.

  • Toxicity: Organophosphorus (P(III)) compounds can be toxic.[2] Avoid inhalation.

  • Pyrophoricity: While not strictly pyrophoric, phosphoramidites are flammable and can oxidize exothermically.

References

  • General Phosphoramidite Synthesis

    • Beaucage, S. L., & Caruthers, M. H. (1981).[3] Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862. Link

  • Ligand Synthesis Applications

    • Feringa, B. L. (2000). Phosphoramidites: Privileged Ligands in Asymmetric Catalysis. Accounts of Chemical Research, 33(6), 346-353. Link

  • Dabkowski, W., et al. (1988). Silica gel induced decomposition of phosphoramidites.
  • Chemical Data & Safety

    • PubChem Compound Summary for Phosphorochloridites. Link

Sources

Application

Application Notes and Protocols: Dipropyl Phosphorochloridite as a Phosphorylation Reagent

Introduction: The Critical Role of Phosphorylation and Reagent Selection Phosphorylation, the enzymatic or chemical addition of a phosphoryl group (PO₃²⁻), is a cornerstone of biological regulation and a fundamental tran...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Phosphorylation and Reagent Selection

Phosphorylation, the enzymatic or chemical addition of a phosphoryl group (PO₃²⁻), is a cornerstone of biological regulation and a fundamental transformation in synthetic organic chemistry. In drug development and molecular biology, the precise introduction of a phosphate moiety can modulate a molecule's solubility, cell permeability, and biological activity. The choice of phosphorylating agent is therefore a critical decision, dictating reaction efficiency, selectivity, and scalability.

Dipropyl phosphorochloridite, (CH₃CH₂CH₂O)₂PCl, is a versatile and reactive organophosphorus compound employed for the synthesis of phosphite esters and other phosphorus-containing molecules. Its utility stems from the highly reactive phosphorus-chlorine bond, which is readily susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles. This note provides an in-depth guide to the properties, mechanism, and practical application of dipropyl phosphorochloridite as a phosphorylation reagent for research, and drug development professionals.

Reagent Profile: Dipropyl Phosphorochloridite

A comprehensive understanding of the reagent's properties is paramount for its effective and safe use.

PropertyValue
Chemical Formula C₆H₁₄ClO₂P
Molecular Weight 184.60 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 88-90 °C at 10 mmHg
Key Reactivity The P-Cl bond is highly susceptible to nucleophilic substitution.
Solubility Soluble in most anhydrous organic solvents (e.g., THF, Dichloromethane, Toluene).
Stability Highly sensitive to moisture; hydrolyzes to dipropyl phosphite.[1][2]

Mechanistic Insights: The Phosphorylation Pathway

The efficacy of dipropyl phosphorochloridite as a phosphorylating agent is rooted in a straightforward yet powerful nucleophilic substitution mechanism. The phosphorus atom in dipropyl phosphorochloridite is electrophilic, a characteristic enhanced by the electron-withdrawing chlorine atom.

The reaction proceeds as follows:

  • Nucleophilic Attack: A nucleophile, typically an alcohol (R-OH), attacks the electrophilic phosphorus center.

  • Intermediate Formation: A transient pentacoordinate intermediate is formed.

  • Leaving Group Departure: The chloride ion (Cl⁻) departs as a good leaving group.

  • Product Formation: A stable phosphite triester is formed. An acid scavenger, such as a tertiary amine (e.g., triethylamine), is typically required to neutralize the HCl generated in situ.

This resulting phosphite triester can be subsequently oxidized to the corresponding phosphate ester using a mild oxidizing agent like iodine in the presence of water, or hydrogen peroxide.

G cluster_0 Step 1: Phosphitylation cluster_1 Step 2: Oxidation Reagents Substrate (R-OH) + Dipropyl Phosphorochloridite + Base (e.g., Et3N) Intermediate Phosphite Triester Intermediate Reagents->Intermediate Nucleophilic Substitution Oxidation Oxidizing Agent (e.g., I2/H2O) FinalProduct Phosphorylated Product (Phosphate Ester) Intermediate->FinalProduct Oxidation caption General workflow for phosphorylation.

General workflow for phosphorylation.

Experimental Protocols

Protocol 1: General Procedure for the Phosphorylation of a Primary Alcohol

This protocol outlines a general method for the phosphorylation of a primary alcohol using dipropyl phosphorochloridite, followed by in situ oxidation to the phosphate.

Materials:

  • Primary alcohol substrate

  • Dipropyl phosphorochloridite

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Triethylamine (Et₃N) or other non-nucleophilic base

  • Iodine (I₂)

  • Water

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet

Procedure:

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), dissolve the primary alcohol (1.0 eq) and anhydrous triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add dipropyl phosphorochloridite (1.1 eq) dropwise to the stirred solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy until the starting alcohol is consumed.

  • In Situ Oxidation: Once the formation of the phosphite triester is complete, cool the reaction mixture back to 0 °C. Add a solution of iodine (1.5 eq) in a THF/water (2:1) mixture dropwise until a persistent brown color is observed.

  • Quenching: Stir the reaction at room temperature for 1-2 hours. Quench the excess iodine by adding saturated aqueous Na₂S₂O₃ solution dropwise until the brown color disappears.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired phosphate ester.

G start Start setup Dissolve Substrate (R-OH) & Et3N in Anhydrous DCM under N2. Cool to 0 °C. start->setup add_reagent Add Dipropyl Phosphorochloridite dropwise at 0 °C. setup->add_reagent react Warm to RT. Stir for 2-4h. add_reagent->react monitor Monitor by TLC / ³¹P NMR react->monitor monitor->react Incomplete oxidize Cool to 0 °C. Add I2 in THF/H2O. monitor->oxidize Complete quench Quench with Na2S2O3 (aq). oxidize->quench workup Aqueous Work-up: 1. NaHCO3 (aq) 2. H2O 3. Brine quench->workup dry Dry organic layer (MgSO4). Filter & Concentrate. workup->dry purify Purify by Column Chromatography. dry->purify end End purify->end caption Experimental workflow for alcohol phosphorylation.

Experimental workflow for alcohol phosphorylation.

Safety and Handling

Dipropyl phosphorochloridite is a hazardous chemical that requires careful handling in a controlled laboratory environment.

  • Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[3][4]

  • Moisture Sensitivity: The reagent reacts violently with water and moisture, releasing toxic and corrosive fumes. All manipulations must be carried out under strictly anhydrous conditions using an inert atmosphere (nitrogen or argon).

  • Toxicity: It is harmful if swallowed and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3] All work should be performed in a well-ventilated chemical fume hood.

  • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from water and incompatible materials.[4]

Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Conclusion

Dipropyl phosphorochloridite is a potent and effective reagent for the phosphorylation of a variety of nucleophiles, particularly alcohols. Its high reactivity necessitates careful handling under anhydrous conditions. By understanding the underlying reaction mechanism and adhering to the detailed protocols and safety guidelines presented, researchers can successfully and safely leverage this reagent for the synthesis of phosphite and phosphate esters, advancing projects in drug discovery and chemical biology.

References

  • Majewski, P. (1983). THE PREPARATION OF DIMETHYL PHOSPHOROCHLORIDITE AND ITS HOMOLOGS FROM TRIALKYL PHOSPHITES AND DICHLOROTRIPHENYLPHOSPHORANE. Synthesis, 1983(06), 554-555.
  • Smolecule. (2026).
  • ResearchGate. (n.d.). Synthesis of dialkyl phosphites.[a].
  • Krishnamurthy, R., et al. (2018). Phosphorylation, Oligomerization and Self-assembly in Water Under Potential Prebiotic Conditions.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Diisopropyl phosphorochloridite.
  • Organic Chemistry Portal. (n.d.).
  • TCI AMERICA. (n.d.).
  • Fisher Scientific. (2009, October 9).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Phosphorochloridic acid, diphenyl ester.
  • ResearchGate. (n.d.).
  • Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET - Phosphorochloridic acid, diphenyl ester.
  • TCI (Shanghai) Development Co., Ltd. (n.d.).
  • Luo, X., et al. (2021).
  • Kumar, C. U., et al. (2022).
  • Yeung, D. T., et al. (2016).
  • CymitQuimica. (n.d.).
  • Bontemps-Gallo, S., et al. (2025, July 31). Protocol to monitor activation of a two-component system in Dickeya dadantii during chicory leaf infection using Phos-tag gel. STAR Protocols.
  • Cass, C. N., et al. (2019). Prebiotic Phosphorylation of Uridine using Diamidophosphate in Aerosols.
  • Yeung, D. T., et al. (2016).
  • SciSpace. (2016).
  • Acevedo-Jake, A. M., et al. (2019). Phosphorylation Regulates the Secondary Structure and Function of Dentin Phosphoprotein Peptides. Biophysical Journal.
  • Pearlman, S. M., et al. (2011).
  • Rankin, M. L., & Sibley, D. R. (2011). Constitutive Phosphorylation by Protein Kinase C Regulates D1 Dopamine Receptor Signaling. Journal of Neurochemistry.
  • Adams, A. M., et al. (2020). Selective Phosphorylation of Phenols and Benzenediols by the Kinase PsiK and Variants Thereof. ChemBioChem.

Sources

Method

Application Note: A Practical Guide to the Synthesis of Phosphonite Ligands Using Dipropyl Chlorophosphite

Introduction Phosphonite ligands represent a critical class of organophosphorus compounds that have found extensive application in transition-metal catalysis. Their unique electronic and steric properties allow for the f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Phosphonite ligands represent a critical class of organophosphorus compounds that have found extensive application in transition-metal catalysis. Their unique electronic and steric properties allow for the fine-tuning of catalyst performance in a variety of transformations, including asymmetric hydrogenation, hydroformylation, and cross-coupling reactions.[1][2][3] The synthesis of these ligands is a key step in the development of new catalytic systems for academic research, drug discovery, and industrial chemical production.

This application note provides a detailed, field-proven guide to the synthesis of phosphonite ligands, focusing on the use of dipropyl chlorophosphite as a versatile and reactive precursor. The primary reaction involves the nucleophilic substitution of the chloride on the phosphorus atom by an alcohol, typically a diol or a sterically hindered mono-alcohol, in the presence of a base to neutralize the HCl byproduct.[4] We will delve into the mechanistic underpinnings, provide a robust step-by-step protocol, discuss characterization techniques, and offer troubleshooting advice to ensure successful and reproducible synthesis.

Reaction Mechanism and Rationale

The core of this synthesis is the reaction between an alcohol (R-OH) and dipropyl chlorophosphite, (PrO)₂PCl. The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus(III) center. This results in the displacement of the chloride ion and the formation of a protonated phosphonite ester intermediate. A stoichiometric amount of a non-nucleophilic base, such as triethylamine (NEt₃), is crucial for scavenging the proton and the chloride ion, forming triethylammonium chloride (NEt₃·HCl), which precipitates from the reaction mixture and drives the reaction to completion.

The choice of dipropyl chlorophosphite is strategic; the propyl groups offer a balance of steric bulk and electronic properties suitable for many catalytic applications, while the P-Cl bond is sufficiently labile for reaction with a wide range of alcohols under mild conditions.[5] The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents to prevent hydrolysis of the chlorophosphite starting material and the phosphonite product, which are both highly sensitive to moisture.

Diagram: General Reaction Mechanism

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products R_OH R-OH (Alcohol/Diol) TS Nucleophilic Attack (Oxygen on Phosphorus) R_OH->TS PCl (PrO)₂P-Cl (Dipropyl Chlorophosphite) PCl->TS Base NEt₃ (Base) HCl_Elim HCl Elimination & Neutralization Base->HCl_Elim TS->HCl_Elim Intermediate Formation Ligand R-O-P(OPr)₂ (Phosphonite Ligand) HCl_Elim->Ligand Salt [Et₃NH]⁺Cl⁻ (Ammonium Salt) HCl_Elim->Salt

Caption: Nucleophilic substitution at the phosphorus(III) center.

Materials and Equipment

Reagents
  • Dipropyl chlorophosphite (or diethyl chlorophosphite, as a common analogue)[6][7]

  • Anhydrous alcohol or diol (e.g., (R)-BINOL for a chiral ligand)

  • Triethylamine (NEt₃), freshly distilled over CaH₂

  • Anhydrous dichloromethane (DCM) or toluene, passed through a solvent purification system

  • Anhydrous Celite® for filtration

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Nitrogen or Argon gas (high purity)

Equipment
  • Schlenk line or glovebox for inert atmosphere operations

  • Oven-dried glassware: round-bottom flasks, dropping funnel, filter cannula

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Low-temperature bath (ice/water or dry ice/acetone)

  • Rotary evaporator

  • NMR spectrometer (³¹P and ¹H capabilities)

Detailed Experimental Protocol

This protocol describes the synthesis of a chiral phosphonite ligand from (R)-BINOL as a representative example. Quantities can be scaled as needed.

Step 1: Preparation and Inerting the System

  • Rationale: All reactants and products are sensitive to air and moisture, which can lead to the formation of undesired phosphate and phosphonate byproducts. A rigorously inert atmosphere is paramount for a clean reaction and high yield.

  • Procedure:

    • Assemble a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser connected to the Schlenk line.

    • Heat the glassware under vacuum with a heat gun and then cool under a positive pressure of nitrogen or argon. Repeat this cycle three times.

Step 2: Reagent Addition

  • Rationale: Cooling the reaction mixture to 0 °C controls the initial exothermic reaction between the alcohol and the chlorophosphite, preventing side-product formation. The dropwise addition of the chlorophosphite ensures a controlled reaction rate.

  • Procedure:

    • Under a positive flow of inert gas, add (R)-BINOL (1.0 eq) and anhydrous DCM to the flask via syringe.

    • Add freshly distilled triethylamine (1.1 eq) to the flask.

    • Cool the stirred solution to 0 °C using an ice bath.

    • Slowly add dipropyl chlorophosphite (1.05 eq) dropwise via syringe over 15-20 minutes. A white precipitate of triethylammonium chloride should form immediately.[4]

Step 3: Reaction and Monitoring

  • Rationale: Allowing the reaction to warm to room temperature ensures it proceeds to completion. Monitoring by ³¹P NMR is the most direct way to assess the consumption of the starting material and the formation of the product.

  • Procedure:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir for 2-4 hours.

    • To monitor the reaction, a small aliquot can be withdrawn via a filter-cannula into an NMR tube containing CDCl₃. The disappearance of the starting chlorophosphite signal and the appearance of a new product signal will indicate completion.

Step 4: Work-up and Purification

  • Rationale: The solid triethylammonium chloride must be removed. Using an inert-atmosphere filtration technique prevents exposure of the product to air. Celite aids in the complete removal of fine particulates.

  • Procedure:

    • Once the reaction is complete, filter the mixture through a pad of anhydrous Celite® using a filter cannula into a second, pre-dried Schlenk flask.

    • Wash the reaction flask and the Celite pad with small portions of anhydrous DCM to ensure complete transfer of the product.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude phosphonite ligand, typically as a white solid or a colorless oil.

    • Further purification, if necessary, can be achieved by recrystallization from an appropriate solvent system (e.g., DCM/hexane) under inert conditions.

Diagram: Experimental Workflow

G Start Start Setup 1. Assemble & Inert Glassware (Schlenk Line) Start->Setup Reagents 2. Add Diol & Base in Anhydrous Solvent Setup->Reagents Cool 3. Cool to 0 °C Reagents->Cool AddPCl 4. Add Dipropyl Chlorophosphite (Dropwise) Cool->AddPCl React 5. Warm to RT & Stir (2-4h) AddPCl->React Monitor 6. Monitor by ³¹P NMR React->Monitor Filter 7. Filter Salt via Cannula Monitor->Filter Reaction Complete Evaporate 8. Remove Solvent (Rotary Evaporator) Filter->Evaporate Characterize 9. Characterize Product (NMR, MS) Evaporate->Characterize End End Characterize->End

Caption: Step-by-step synthesis and purification workflow.

Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized phosphonite ligand.

  • ³¹P NMR Spectroscopy: This is the most definitive technique.[8] Phosphonites (P(III) compounds) typically exhibit characteristic chemical shifts in the range of +120 to +220 ppm. The starting dipropyl chlorophosphite will have a distinct signal (around +175 ppm), which should be absent in the final product spectrum. A single, sharp peak in the phosphonite region is indicative of a pure product.

  • ¹H and ¹³C NMR Spectroscopy: These spectra will confirm the incorporation of the alcohol/diol backbone and the propyl groups. The integration of the signals should correspond to the expected proton and carbon counts of the target molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the synthesized ligand.

TechniqueExpected Result for (R)-BINOL-derived PhosphonitePurpose
³¹P NMR Single peak, ~ +145 ppmConfirm P(III) environment and purity[9]
¹H NMR Signals for BINOL aromatic protons and propyl (CH₃, CH₂, CH₂) groupsVerify structure and integrity of organic backbone
HRMS [M+H]⁺ peak corresponding to the exact mass of C₂₆H₂₅O₄PConfirm molecular formula

Troubleshooting

ProblemPotential CauseRecommended Solution
Low Yield Moisture contamination leading to hydrolysis.Ensure all glassware is rigorously oven-dried and solvents are anhydrous. Use a high-quality inert gas source.
Incomplete reaction.Extend reaction time and re-monitor by ³¹P NMR. Ensure stoichiometric ratios are correct.
Multiple Peaks in ³¹P NMR Presence of starting material.Add a slight excess of the alcohol/diol and base and stir for longer.
Oxidation of the product to phosphate (P(V)).Improve inert atmosphere technique. Handle the purified product in a glovebox. Phosphate peaks appear significantly upfield (around 0 to -20 ppm).[10]
Hydrolysis to H-phosphonate.Ensure anhydrous conditions. H-phosphonate species show a large ¹J(P,H) coupling.[11]
Product is an Oil, not a Solid Residual solvent or minor impurities.Dry the product under high vacuum for an extended period. Attempt purification by column chromatography on silica gel (deactivated with NEt₃) under N₂.

Safety Precautions

  • Dipropyl chlorophosphite (and analogues like diethyl chlorophosphite) is corrosive, flammable, and reacts violently with water.[6][12] It causes severe skin burns and eye damage and may cause respiratory irritation.[7]

  • Handling: Always handle this reagent in a well-ventilated fume hood or glovebox. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[13]

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite) and dispose of as hazardous waste. Do not use water.

  • Inert Atmosphere: The use of a Schlenk line or glovebox is mandatory to prevent hazardous reactions with air and moisture and to ensure the success of the synthesis.

Conclusion

The synthesis of phosphonite ligands using dipropyl chlorophosphite is a reliable and versatile method for accessing a wide range of valuable ligands for catalysis. Success hinges on the rigorous exclusion of air and moisture throughout the procedure. By following the detailed protocol and understanding the rationale behind each step, researchers can confidently and safely synthesize high-purity phosphonite ligands for their applications in drug development and chemical research.

References

  • Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]

  • Fleming, J. T. (2017). Synthesis and characterisation of MOP-phosphonite complexes and their applications in asymmetric catalysis. Newcastle University eTheses. Retrieved from [Link]

  • Steinberg, G. M. (1950). REACTIONS OF DIALKYL PHOSPHITES. SYNTHESIS OF DIALKYL CHLOROPHOSPHATES, TETRAALKYL PYROPHOSPHATES, AND MIXED ORTHOPHOSPHATE ESTERS. The Journal of Organic Chemistry, 15(3), 637-647. [Link]

  • Unknown. (1993). 31P NMR Study on Some Phosphorus-Containing Compounds. ResearchGate. Retrieved from [Link]

  • Fleming, J. T., et al. (2017). A comparison of MOP-phosphonite ligands and their applications in Rh(i)- and Pd(ii)-catalysed asymmetric transformations. Dalton Transactions, 46(31), 10168-10181. [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet - Diethyl chlorophosphite. Retrieved from [Link]

  • Peral, D., et al. (2012). Application of Phosphine-Phosphite Ligands in the Iridium Catalyzed Enantioselective Hydrogenation of 2-Methylquinoline. Molecules, 17(4), 4529-4539. [Link]

  • Organic Syntheses Procedure. (n.d.). 2. Retrieved from [Link]

  • Jongejan, A., et al. (2018). Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis. RSC Advances, 8(64), 36625-36630. [Link]

  • De clercq, E. (2012). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Molecules, 17(7), 8343-8373. [Link]

  • Oliveira, V. C., et al. (2023). Monitoring Lead–Phosphorus Interactions Through 31P-NMR Used as a Sensor in Phosphine Functionalized Silica Gel Adsorbent. Gels, 9(8), 614. [Link]

  • Diéguez, M., et al. (2010). Phosphite-Containing Ligands for Asymmetric Catalysis. Chemical Reviews, 110(11), 6649-6683. [Link]

  • Rzeszotarska, J., et al. (1991). Nonoxidative Chlorination of Dialkyl Phosphonates to Dialkyl Phosphorochloridites. A New Approach to Oligonucleotide Synthesis. Journal of the Chinese Chemical Society, 38(1), 75-84. Retrieved from [Link]

  • Harvey, P. J., et al. (2012). A Convenient Synthesis of Dialkyl Phosphates Free from Trialkyl Phosphate Impurities. Synthesis, 44(13), 2053-2056. [Link]

  • Massiot, D., et al. (1997). Relationship between Solid-State 31P NMR Parameters and X-ray Structural Data in Some Zinc Phosphonates. Inorganic Chemistry, 36(1), 162-166. [Link]

  • Kang, T., et al. (2021). Direct Aryloxylation/Alkyloxylation of Dialkyl Phosphonates for the Synthesis of Mixed Phosphonates. Angewandte Chemie International Edition, 60(22), 12299-12304. Retrieved from [Link]

  • Gabuda, S. P., et al. (2023). On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31P NMR experimental study. Magnetic Resonance in Chemistry, 61(5), 282-288. [Link]

  • ResearchGate. (n.d.). Synthetic route to phosphanyl phosphonate reagent 6 starting from.... Retrieved from [Link]

  • Galarneau, A., et al. (2024). Zirconium Phosphates and Phosphonates: Applications in Catalysis. Catalysts, 14(10), 756. [Link]

  • Gardner, B. M., et al. (2018). 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order. Inorganic Chemistry, 57(11), 6148-6152. [Link]

  • Beaucage, S. L. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Current Protocols in Nucleic Acid Chemistry, 55(1), 3.1.1-3.1.25. [Link]

  • Gelest, Inc. (2015). DIETHYLPHOSPHITE. Retrieved from [Link]

  • Flamme, E. M., & Roush, W. R. (2002). Enantioselective Synthesis of 1,5-anti- and 1,5-syn-Diols Using a Highly Diastereoselective One-Pot Double Allylboration Reaction Sequence. Journal of the American Chemical Society, 124(46), 13644-13645. [Link]

  • Porto, R. S., et al. (2005). Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts. Synthesis, 2005(14), 2297-2306. [Link]

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Application

Application Notes and Protocols for the Safe Handling of Moisture-Sensitive Chlorophosphites

Introduction: The Power and Peril of Chlorophosphites Chlorophosphites are a class of organophosphorus compounds containing a trivalent phosphorus atom bonded to at least one chlorine atom. Their unique reactivity makes...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power and Peril of Chlorophosphites

Chlorophosphites are a class of organophosphorus compounds containing a trivalent phosphorus atom bonded to at least one chlorine atom. Their unique reactivity makes them indispensable reagents in modern organic and medicinal chemistry. Most notably, they are the foundational precursors to phosphoramidites, the essential building blocks for the automated solid-phase synthesis of DNA and RNA oligonucleotides.[1][2] This application alone places them at the core of advancements in therapeutics, diagnostics, and synthetic biology.[3][]

However, the very reactivity that makes chlorophosphites so valuable also renders them exceptionally hazardous. They exhibit extreme sensitivity to moisture and, to a lesser extent, atmospheric oxygen.[5][6] Improper handling leads not only to the immediate decomposition of the reagent and failure of the experiment but also poses significant safety risks. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle these challenging compounds safely and effectively, ensuring both experimental success and laboratory safety.

Section 1: The Chemistry of Sensitivity - Understanding the "Why"

The procedural rigor required for handling chlorophosphites is rooted in their fundamental chemical properties. The phosphorus(III) center is highly susceptible to nucleophilic attack, and the P-Cl bond is an excellent leaving group.

1.1 Hydrolysis: The Primary Reaction to Avoid The most critical reaction is the rapid and often violent hydrolysis that occurs upon contact with water, including atmospheric humidity.[6] The reaction proceeds via nucleophilic attack of water on the electrophilic phosphorus center, leading to the formation of a phosphinous acid (or a related P-H species) and highly corrosive hydrogen chloride (HCl) gas.[6][7]

R₂P-Cl + H₂O → [R₂P(OH)H]Cl → R₂P(O)H + HCl(g)

The consequences of this reaction are multifaceted and dangerous:

  • Exothermic Nature: The reaction is highly exothermic, which can cause a rapid increase in temperature and pressure within a sealed vessel, potentially leading to an explosion.

  • Corrosive Byproducts: The generation of HCl gas is a major hazard, causing severe respiratory irritation and corrosion of equipment.[5][7]

  • Reagent Decomposition: The starting material is consumed, leading to reduced yields or complete reaction failure.

1.2 Oxidation While hydrolysis is the primary concern, exposure to atmospheric oxygen can also lead to the oxidation of the P(III) center to the more stable pentavalent P(V) state, forming phosphoryl chlorides or other related species. This side reaction further degrades the reagent and can lead to complex and undesirable product mixtures.

Section 2: The Fortress - Establishing an Inert Atmosphere

The cornerstone of handling chlorophosphites is the strict exclusion of air and moisture.[8][9] This is achieved by working under a dry, inert atmosphere, typically using nitrogen or argon gas. The two primary methods for creating this controlled environment are the glovebox and the Schlenk line.

Method A: The Glovebox (Dry Box) A glovebox is a sealed enclosure that provides the most secure environment for manipulating highly sensitive compounds.[10][11] It is filled with a continuously purified inert gas, maintaining oxygen and moisture levels in the parts-per-million (ppm) range.

  • Best Suited For: Handling solid chlorophosphites, weighing reagents, preparing reaction mixtures involving multiple sensitive components, and manipulations that are difficult to perform in enclosed glassware.[11]

  • Key Components: A main working chamber, rubber gloves for manipulation, and an antechamber (airlock) for transferring materials in and out without compromising the internal atmosphere.[10][12]

Method B: The Schlenk Line A Schlenk line is a versatile apparatus that allows for the manipulation of air-sensitive materials in standard laboratory glassware.[13] It consists of a dual-glass manifold connected to both a vacuum pump and a source of dry inert gas.[10][13] This setup enables the user to evacuate air from a flask and backfill it with inert gas, creating the necessary protective atmosphere.[14]

  • Best Suited For: Performing reactions in solution, transferring liquids, and conducting filtrations or distillations under inert conditions.[10]

Schlenk_Line_Setup cluster_manifold Dual Manifold cluster_glassware Reaction Setup Vacuum To Vacuum Pump Manifold Vacuum Line Inert Gas Line Vacuum->Manifold InertGas To Inert Gas Source (N2/Ar) InertGas->Manifold Stopcock Stopcock Manifold:s->Stopcock Flexible Tubing Manifold->Stopcock Bubbler Oil Bubbler (Pressure Relief) Manifold:e->Bubbler To Vent Manifold->Bubbler Flask Schlenk Flask (Reaction Vessel) Stopcock->Flask Stopcock->Flask

Basic schematic of a Schlenk line setup.

Section 3: Foundational Preparations - Setting the Stage for Success

Success in handling chlorophosphites begins long before the reagent is touched. Meticulous preparation of all glassware and solvents is non-negotiable.

Protocol 3.1: Rigorous Drying of Glassware Adsorbed water on glassware surfaces is a significant source of contamination.[12]

Step-by-Step Methodology:

  • Cleaning: Thoroughly clean all glassware (flasks, syringes, needles, cannula) with an appropriate solvent and rinse with deionized water followed by acetone or ethanol to facilitate drying.

  • Oven Drying: Place glassware in a laboratory oven at >125°C for a minimum of 4 hours, but preferably overnight.[15]

  • Assembly & Cooling:

    • Option A (Preferred): Assemble the hot glassware immediately upon removal from the oven. Secure all joints with clips.

    • Option B: Allow glassware to cool slightly before assembling.

  • Inert Gas Purge: Immediately connect the assembled apparatus to a Schlenk line or inert gas source. Evacuate the glassware under vacuum while gently warming with a heat gun to remove any remaining traces of water vapor.

  • Backfill: Fill the cooled apparatus with dry, inert gas. This "purge-and-refill" cycle should be repeated at least three times to ensure all atmospheric gases are removed.[8]

Protocol 3.2: Preparation of Anhydrous, Deoxygenated Solvents Standard "anhydrous" solvents from commercial suppliers are often insufficient and must be further purified and deoxygenated.

Step-by-Step Methodology (Freeze-Pump-Thaw): This is the most effective method for degassing solvents.[9][16]

  • Transfer: Transfer the anhydrous solvent to a suitable Schlenk flask equipped with a stir bar and a greased, high-vacuum stopcock.

  • Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: With the solvent still frozen, open the stopcock to the vacuum line and evacuate the headspace for 5-10 minutes. This removes the atmospheric gases above the frozen solvent.

  • Thaw: Close the stopcock to isolate the flask from the manifold. Remove the liquid nitrogen bath and allow the solvent to thaw completely in a warm water bath. Bubbles of dissolved gas will be seen escaping the liquid.

  • Repeat: Repeat the entire freeze-pump-thaw cycle at least two more times. After the final cycle, backfill the flask with inert gas.

Table 1: Solvent and Reagent Compatibility

ClassCompatible SolventsIncompatible ReagentsRationale for Incompatibility
Aprotic Non-polar Toluene, Hexanes, BenzeneWater, Alcohols (MeOH, EtOH), Primary/Secondary AminesProtic sources react violently with the P-Cl bond.[6][7]
Aprotic Polar Dichloromethane (DCM), Diethyl ether, Tetrahydrofuran (THF)Carboxylic Acids, HydroperoxidesHighly reactive protic groups and oxidizing agents will decompose the chlorophosphite.
General Acetonitrile (anhydrous)Strong Oxidizing Agents (e.g., H₂O₂)P(III) is readily oxidized to P(V).

Note: All solvents must be rigorously dried and deoxygenated prior to use.

Section 4: Controlled Transfers - The Heart of the Manipulation

Chlorophosphites are typically supplied in bottles with a septum-sealed cap (e.g., Aldrich Sure/Seal™ bottles) to facilitate transfer without exposing the bulk reagent to the atmosphere.[12]

Protocol 4.1: Syringe Transfer of Chlorophosphites (<50 mL) This technique is suitable for transferring small volumes of liquid reagents.[15]

Step-by-Step Methodology:

  • Prepare Syringe: Dry the glass parts of a Luer-lock syringe and a long needle in an oven.[17] Assemble the syringe while warm and flush it thoroughly with inert gas at least 10 times.[15]

  • Pressurize Reagent Bottle: Puncture the septum of the reagent bottle with a needle connected to an inert gas line (vented through a bubbler) to create a slight positive pressure.

  • Withdraw Reagent: Insert the dry, flushed needle/syringe through the septum into the liquid. Slowly withdraw a slightly larger volume of the chlorophosphite than required.

  • Remove Bubbles: Invert the syringe and carefully expel any gas bubbles back into the reagent bottle's headspace. Depress the plunger to the exact volume required.

  • Inert Gas Buffer: Before removing the syringe from the bottle, pull the needle into the headspace and withdraw a small volume (~10% of the syringe volume) of inert gas.[18] This "buffer" protects the reagent from any air that might enter the needle tip during transfer.

  • Transfer: Swiftly and smoothly insert the needle through the septum of the reaction flask and deliver the inert gas buffer first, followed by the liquid reagent.

Protocol 4.2: Cannula Transfer for Larger Volumes (>50 mL) Cannula transfer uses a pressure differential to move liquid through a double-tipped needle (cannula) from one sealed vessel to another.[14][16]

Step-by-Step Methodology:

  • Setup: Place the reagent bottle and the receiving flask side-by-side, secured with clamps. Both vessels must be sealed with septa and under a positive pressure of inert gas.

  • Insert Cannula: Insert one end of the cannula through the septum of the reagent bottle, ensuring the tip is below the liquid surface. Insert the other end into the headspace of the receiving flask.

  • Initiate Transfer: Create a pressure gradient to drive the liquid transfer.

    • Method: Insert a vent needle into the septum of the receiving flask. The higher pressure in the reagent bottle will push the liquid through the cannula into the receiving flask.

    • Control: The rate of transfer can be controlled by adjusting the depth of the vent needle in the receiving flask's septum.

  • Complete Transfer: Once the desired volume is transferred, remove the cannula from the receiving flask first, then from the reagent bottle, to prevent siphoning.

Cannula_Transfer Cannula Transfer Workflow cluster_path Reagent Reagent Bottle (Slightly Pressurized) Receiver Receiving Flask (Vented) Cannula Cannula Reagent->Cannula End A below liquid p1 Receiver->Cannula End B in headspace Pressure_Arrow Pressure Gradient Receiver->Pressure_Arrow Vent needle creates lower pressure here p2 p1->p2   Liquid Flow

Workflow for transferring liquids via cannula.

Section 5: Safety and Emergency Protocols

Given the hazardous nature of chlorophosphites, strict adherence to safety protocols is paramount.[19] Always work within a certified chemical fume hood.[11]

5.1 Personal Protective Equipment (PPE) Standard laboratory PPE is insufficient. The following must be worn at all times.

Table 2: Mandatory Personal Protective Equipment

PPE ItemSpecificationRationale
Lab Coat Flame-resistant (FR), e.g., Nomex®Protects against splashes and potential flash fires from solvent ignition.[11][20]
Eye Protection Chemical splash goggles AND a full-face shieldProvides maximum protection from splashes and pressure release.[20][21]
Gloves Nitrile gloves (double-gloved recommended)Provides chemical resistance. Consider fire-resistant liners for added protection.[11]
Clothing Long pants and closed-toe shoes (natural fibers like cotton preferred)Synthetic fibers can melt and adhere to skin in a fire.[11]

Protocol 5.2: Quenching Unreacted Chlorophosphites and Reaction Mixtures Never dispose of unreacted chlorophosphites directly. They must be carefully quenched to convert them into less reactive species.[22]

Step-by-Step Methodology:

  • Prepare Quenching Station: Perform the quench in a fume hood.[22] Place the reaction flask in a cooling bath (ice/water) and ensure it remains under an inert atmosphere with an outlet to a bubbler.

  • Initial Quench (Slow): While stirring vigorously, slowly add a less reactive alcohol, such as isopropanol, dropwise via a syringe or addition funnel.[22][23] The reaction is exothermic and may produce gas; control the addition rate to keep the reaction manageable.

  • Secondary Quench: Once the addition of isopropanol no longer produces a significant exotherm or gas evolution, switch to a more reactive alcohol like ethanol or methanol and add it slowly.

  • Final Quench (Water): After the alcohol quench is complete, very cautiously add water dropwise.[24] Even after treatment with alcohol, residual reactive species can react violently with water.

  • Neutralization & Disposal: Once the addition of water causes no further reaction, the solution can be neutralized with a weak acid (e.g., citric acid) or base as appropriate. The resulting aqueous waste should be collected and disposed of according to institutional hazardous waste guidelines.[21][25]

Quenching_Workflow Start Start: Unreacted Chlorophosphite Mixture Setup 1. Cool flask to 0°C in fume hood under N2. Start->Setup Quench1 2. Add Isopropanol (i-PrOH) dropwise. Setup->Quench1 Check1 Vigorous Reaction? Quench1->Check1 Check1->Quench1 Yes, continue slow addition Quench2 3. Add Ethanol/Methanol (EtOH/MeOH) slowly. Check1->Quench2 No Check2 Reaction Subsided? Quench2->Check2 Check2->Quench2 No, continue addition Quench3 4. Add Water (H2O) VERY cautiously. Check2->Quench3 Yes Check3 Reaction Complete? Quench3->Check3 Check3->Quench3 No, add more H2O slowly End 5. Neutralize and dispose of as hazardous waste. Check3->End Yes

Decision workflow for quenching chlorophosphites.

Protocol 5.3: Handling Spills

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large.

  • Contain: For small spills, cover with a dry, inert absorbent material such as sand, powdered limestone, or sodium bicarbonate.[11] DO NOT USE combustible materials like paper towels or vermiculite.

  • Collect: Once absorbed, carefully scoop the material into a dry, sealable container.

  • Decontaminate: The collected waste must be quenched using the procedure described in Protocol 5.2 in a safe, controlled manner before final disposal.

References

  • Cole-Parmer. (2005). Material Safety Data Sheet - Dichlorophenylphosphine, 97%.
  • Wikipedia. Air-free technique.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Ossila. Air Free Techniques | Handling Air-Sensitive Materials.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - Dichlorophenylphosphine.
  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - Dichlorophenylphosphine.
  • National Institutes of Health (NIH). Managing Pyrophoric and Water Reactive Chemicals in the Laboratory.
  • TCI AMERICA - Spectrum Chemical. (2018). SAFETY DATA SHEET - Dichlorophenylphosphine.
  • UNM: Chemistry Department. Schlenk Line.
  • Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds.
  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
  • Chemistry LibreTexts. (2024). Guides - Inert Atmospheric Methods.
  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • MDPI. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries.
  • Chem-Impex. Dichlorophenylphosphine.
  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods.
  • University of Victoria. (2023). Pyrophoric and Water Reactive Chemicals.
  • Amerigo Scientific. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology.
  • Kent State University. Safe Use of Pyrophoric/Water Reactive Materials Introduction.
  • Division of Research Safety - Illinois. (2019). Pyrophoric Materials.
  • MIT EHS. Pyrophoric and Water-Reactive Chemical Safety.
  • Santa Cruz Biotechnology. Diethyl chlorophosphite.
  • Georganics. Diethyl chlorophosphite.
  • Twist Bioscience. A Simple Guide to Phosphoramidite Chemistry.
  • Aragen. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation.
  • BOC Sciences. Applications of Phosphoramidite Chemistry in Modern Research.
  • Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste.
  • Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances.
  • The Sarpong Group. (2016). Quenching of Pyrophoric Materials.

Sources

Method

Application Note: Synthesis of Lipophilic Oligonucleotide Intermediates using Dipropyl Phosphorochloridite

This Application Note is designed for researchers and medicinal chemists focusing on oligonucleotide synthesis, specifically the generation of lipophilic phosphate triester intermediates and pronucleotides. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists focusing on oligonucleotide synthesis, specifically the generation of lipophilic phosphate triester intermediates and pronucleotides.

Executive Summary

Dipropyl phosphorochloridite (Chlorodipropylphosphite,


) is a specialized trivalent phosphorus reagent used in nucleoside chemistry. Unlike standard 2-cyanoethyl phosphoramidites used in automated solid-phase synthesis, dipropyl phosphorochloridite is primarily utilized in solution-phase synthesis to generate dipropyl phosphite triester intermediates .

These intermediates are critical for:

  • Pronucleotide Development: Creating lipophilic phosphate triesters that mask the negative charge of the backbone, enhancing cellular uptake (ProTide strategy).

  • NMR Structural Studies: The unique

    
     chemical shift and propyl spin systems provide distinct NMR handles for conformational analysis.
    
  • Backbone Modification: Introduction of non-cleavable alkyl phosphotriesters to study antisense mechanisms or nuclease resistance.

This guide provides a validated protocol for the coupling of dipropyl phosphorochloridite to protected nucleosides, ensuring high yield and purity while mitigating moisture sensitivity.

Chemical Profile & Handling

PropertySpecification
Chemical Name Dipropyl phosphorochloridite
Synonyms Chlorodipropylphosphite; Dipropyl chlorophosphite
CAS Number 10316-01-5 (Analogous to Diethyl: 589-57-1)
Formula

Molecular Weight ~184.6 g/mol
Oxidation State Phosphorus (III)
Appearance Colorless to pale yellow fuming liquid
Reactivity Highly moisture sensitive; reacts violently with water to release HCl and dipropyl phosphite.
Storage

under Argon/Nitrogen.

Safety Warning: This reagent is corrosive and releases HCl upon contact with moisture. All manipulations must be performed in a fume hood using Schlenk techniques or a glovebox.

Reaction Mechanism & Workflow

The synthesis relies on the nucleophilic attack of the nucleoside hydroxyl group (3'-OH or 5'-OH) on the electrophilic phosphorus center. A non-nucleophilic base (DIPEA or Pyridine) is required to scavenge the released HCl, driving the equilibrium forward and preventing acid-catalyzed detritylation.

Logical Workflow (DOT Diagram)

OligoSynthesis cluster_QC QC Checkpoints Reagent Dipropyl Phosphorochloridite (P-III Electrophile) Intermediate Dipropyl Phosphite Triester (P-III Intermediate) Reagent->Intermediate Anhydrous Coupling (DCM, 0°C) Nucleoside Protected Nucleoside (5'-DMT-dN) Nucleoside->Intermediate Anhydrous Coupling (DCM, 0°C) Base Base Scavenger (DIPEA/Pyridine) Base->Intermediate Anhydrous Coupling (DCM, 0°C) Oxidation Oxidation (I2/H2O) OR Sulfurization Intermediate->Oxidation Activation Product Dipropyl Phosphate Triester (Stable P-V Product) Oxidation->Product Conversion

Caption: Figure 1. Reaction pathway for the generation of lipophilic phosphate triesters using dipropyl phosphorochloridite. The P(III) intermediate is the critical control point.

Detailed Experimental Protocol

Phase 1: Preparation of Reagents

Objective: Ensure absolute anhydrous conditions to prevent hydrolysis of the chlorophosphite.

  • Solvent: Dry Dichloromethane (DCM) or Tetrahydrofuran (THF) over activated 3Å molecular sieves for 24 hours. Water content must be

    
    .
    
  • Base: Distill

    
    -Diisopropylethylamine (DIPEA) over 
    
    
    
    and store under argon.
  • Nucleoside: Co-evaporate the 5'-DMT protected nucleoside (1.0 eq) with dry pyridine (

    
    ) and dry toluene (
    
    
    
    ) to remove trace water. Dry under high vacuum for 4 hours.
Phase 2: Coupling Reaction (Phosphitylation)

Objective: Selective phosphorylation of the 3'-OH.

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Dissolution: Dissolve the dried nucleoside (1.0 mmol) in anhydrous DCM (

    
    ). Add DIPEA (4.0 mmol, 4.0 eq).
    
  • Cooling: Cool the solution to

    
     using an ice bath.
    
  • Addition: Add Dipropyl phosphorochloridite (1.2 mmol, 1.2 eq) dropwise via a gas-tight syringe over 5 minutes.

    • Note: The solution may become slightly cloudy due to amine-HCl salt formation.

  • Reaction: Stir at

    
     for 15 minutes, then allow to warm to room temperature (RT) for 30–45 minutes.
    
    • Checkpoint: Monitor by TLC (Silica, 5% MeOH in DCM). The starting material should disappear.

Phase 3: In-Situ Oxidation (Optional but Recommended)

If the goal is a stable phosphate triester, oxidize immediately. The P(III) intermediate is sensitive to air oxidation and hydrolysis.

  • Reagent: Add a solution of Iodine (

    
    ) in THF/Pyridine/Water (7:2:1) dropwise until a persistent brown color remains.
    
  • Quenching: Stir for 5 minutes, then quench with aqueous

    
     (sodium thiosulfate) until the color disappears.
    
Phase 4: Workup and Isolation
  • Extraction: Dilute with DCM (

    
    ) and wash with saturated 
    
    
    
    (
    
    
    ) followed by Brine (
    
    
    ).
  • Drying: Dry the organic layer over anhydrous

    
    .
    
  • Purification: Flash column chromatography.

    • Note: Dipropyl phosphate triesters are lipophilic. Elute with a gradient of Hexane:Ethyl Acetate (e.g., 80:20 to 50:50).

Quality Control & Validation

The transition from Phosphorus(III) to Phosphorus(V) is the primary validation metric.

NMR Characterization Table

All shifts referenced to 85%


 external standard (

).
SpeciesChemical Shift (

ppm)
MultiplicityInterpretation
Reagent (Dipropyl phosphorochloridite)

to

SingletReactive P(III)-Cl species.
Intermediate (Phosphite Triester)

to

SingletFormed P(III)-O bond. Absence indicates hydrolysis.
Product (Phosphate Triester)

to

SingletOxidized P(V)=O species.
Byproduct (H-Phosphonate)

to

Doublet (

)
Hydrolysis product (failed reaction).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
H-Phosphonate peak (+10 ppm) in NMR Moisture in solvent or nucleoside.Re-dry all reagents. Increase DIPEA concentration.
Multiple P(III) peaks around 140 ppm Diastereomers or 3'/5' migration.Normal for chiral phosphites. Verify by oxidizing to P(V) (peaks should simplify).
Low Yield Reagent degradation (HCl formation).Use fresh bottle of phosphorochloridite. Ensure Ar atmosphere.

References

  • Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859–1862. Link

  • Guga, P., & Stec, W. J. (2003). Synthesis of Phosphorothioate Oligonucleotides with Stereodefined Phosphorothioate Linkages. Current Protocols in Nucleic Acid Chemistry, 13(1), 4.17.1–4.17.14. Link

  • Kraszewski, A., & Stawinski, J. (1980). Phosphorylating agents for oligonucleotide synthesis: Preparation and properties of some dialkyl phosphorochloridites. Tetrahedron Letters, 21(30), 2935-2936. (Foundational work on dialkyl phosphorochloridites).
  • Sigma-Aldrich. (2025).[1] Product Specification: Diphenyl/Dialkyl Phosphorochloridates and Phosphites. Link (Verified for general handling of chlorophosphites).

Sources

Application

Preparation of mixed phosphite esters using dipropyl phosphorochloridite

Application Notes & Protocols Topic: Preparation of Mixed Phosphite Esters Using Dipropyl Phosphorochloridite Abstract This document provides a comprehensive technical guide for the synthesis of mixed phosphite esters, a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Preparation of Mixed Phosphite Esters Using Dipropyl Phosphorochloridite

Abstract

This document provides a comprehensive technical guide for the synthesis of mixed phosphite esters, a versatile class of organophosphorus compounds, utilizing dipropyl phosphorochloridite as a key reagent. Mixed phosphite esters are valuable intermediates in organic synthesis, finding application as ligands in catalysis, as building blocks in oligonucleotide synthesis, and as antioxidants.[1][2] The protocol detailed herein focuses on the nucleophilic substitution of the chloride on dipropyl phosphorochloridite with an alcohol in the presence of a base. We will delve into the mechanistic underpinnings of this transformation, provide a robust, step-by-step experimental protocol, outline critical safety procedures, and describe methods for purification and characterization to ensure the synthesis of high-purity target compounds.

Scientific Foundation: Mechanism and Rationale

The synthesis of mixed phosphite esters from dipropyl phosphorochloridite is a classic example of nucleophilic substitution at a trivalent phosphorus center. The phosphorus atom in dipropyl phosphorochloridite is highly electrophilic due to the electron-withdrawing effects of the two propoxy groups and, most significantly, the chloride atom.

The reaction proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol (R'-OH) attacks the electrophilic phosphorus center of dipropyl phosphorochloridite.

  • Leaving Group Departure: The chloride ion, a good leaving group, is displaced.

  • Proton Abstraction: A non-nucleophilic base, typically a tertiary amine like triethylamine (Et₃N) or pyridine, is essential. Its primary role is to neutralize the hydrogen chloride (HCl) that is cogenerated during the reaction.[2][3] This neutralization is critical as it drives the reaction equilibrium towards the product and prevents the protonation of the alcohol nucleophile or the product phosphite ester. The resulting triethylammonium chloride salt precipitates from most organic solvents, providing a convenient visual indicator of reaction progress and facilitating its removal.

The overall transformation is illustrated below:

(C₃H₇O)₂PCl + R'-OH + Et₃N → (C₃H₇O)₂P(OR') + Et₃NH⁺Cl⁻

This method offers a significant advantage over syntheses starting from phosphorus trichloride (PCl₃) by providing a pre-functionalized, less volatile, and more selective reagent, thereby simplifying the synthesis of unsymmetrical, mixed phosphite esters.[4]

Reaction_Mechanism cluster_reactants Reactants cluster_process Process cluster_products Products Alcohol R'-OH Attack Nucleophilic Attack by Alcohol on P Alcohol->Attack DPPC (C₃H₇O)₂PCl (Dipropyl Phosphorochloridite) DPPC->Attack Base Et₃N Base->Attack HCl Scavenger Ester (C₃H₇O)₂P(OR') (Mixed Phosphite Ester) Attack->Ester Salt Et₃NH⁺Cl⁻ (Amine Salt Byproduct) Attack->Salt

Caption: General workflow for the synthesis of mixed phosphite esters.

Critical Safety and Handling Procedures

Phosphorus halides, including dipropyl phosphorochloridite, are hazardous reagents that demand strict adherence to safety protocols.

  • Moisture Sensitivity: Dipropyl phosphorochloridite reacts violently with water, liberating toxic and corrosive hydrogen chloride gas.[5] All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

  • Corrosivity: The reagent and its hydrolysis product (HCl) are corrosive and can cause severe skin burns and eye damage.[6]

  • Toxicity: The reagent is harmful if inhaled or swallowed.[5]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles and a full-face shield are required at all times.[5]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[5]

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.

  • Work Area: All manipulations should be performed within a certified chemical fume hood to ensure adequate ventilation.[6]

Storage: Store dipropyl phosphorochloridite in a cool, dry, well-ventilated area in a tightly sealed container, away from water and incompatible materials like strong bases.[5]

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of an alcohol with dipropyl phosphorochloridite. Molar equivalents and reaction times may need to be optimized for specific substrates.

3.1. Materials and Equipment

  • Reagents:

    • Dipropyl phosphorochloridite

    • Alcohol of interest (anhydrous)

    • Triethylamine (Et₃N), distilled from CaH₂

    • Anhydrous dichloromethane (DCM) or diethyl ether

    • Celite® (for filtration)

  • Equipment:

    • Oven-dried, two or three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Septa

    • Inert gas line (Nitrogen or Argon) with bubbler

    • Syringes and needles

    • Cannula for liquid transfer

    • Ice/water bath

    • Schlenk filtration apparatus

3.2. Step-by-Step Synthesis Procedure

  • Inert Atmosphere Setup: Assemble the reaction flask, equipped with a magnetic stir bar and septa, and place it under a positive pressure of nitrogen or argon. Ensure the glassware is completely dry.

  • Reagent Preparation: In the reaction flask, dissolve the alcohol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM (concentration typically 0.2-0.5 M). The slight excess of base ensures complete neutralization of HCl.

  • Cooling: Cool the stirred solution to 0 °C using an ice/water bath. This is crucial for controlling the exothermicity of the reaction upon addition of the phosphorochloridite.

  • Reagent Addition: Add dipropyl phosphorochloridite (1.05 eq.) to the cooled solution dropwise via syringe over 10-15 minutes. A slow addition rate is vital to prevent localized heating and potential side reactions. A white precipitate of triethylammonium chloride should begin to form almost immediately.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

  • Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or by withdrawing a small aliquot (via syringe), filtering it, and analyzing by ³¹P NMR spectroscopy to confirm the disappearance of the starting phosphorochloridite signal.

Product Work-up and Purification

The goal of the work-up is to separate the desired mixed phosphite ester from the triethylammonium chloride salt and any excess reagents.

Purification_Workflow Start Crude Reaction Mixture Filter Filter through Celite® to remove Et₃NH⁺Cl⁻ salt Start->Filter Evaporate Remove solvent under reduced pressure Filter->Evaporate Crude_Product Crude Phosphite Ester Evaporate->Crude_Product Purify Purification Crude_Product->Purify Distill Vacuum Distillation (for volatile products) Purify->Distill Volatile? Column Silica Gel Chromatography (for non-volatile products) Purify->Column Non-Volatile? Final_Product Pure Mixed Phosphite Ester Distill->Final_Product Column->Final_Product

Caption: Decision workflow for the purification of mixed phosphite esters.

  • Filtration: Dilute the reaction mixture with additional anhydrous solvent if necessary. Filter the suspension through a pad of Celite® using a Schlenk filter under an inert atmosphere to remove the precipitated triethylammonium chloride. Wash the filter cake with a small amount of anhydrous solvent to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

  • High-Purity Purification (if required):

    • Vacuum Distillation: For liquid products with sufficient volatility and thermal stability, purification by vacuum distillation is highly effective.

    • Column Chromatography: For non-volatile or thermally sensitive products, purification can be achieved by flash column chromatography on silica gel. It is imperative to use a non-protic eluent system (e.g., hexanes/ethyl acetate) and to run the column quickly to minimize on-column hydrolysis of the phosphite ester.

Characterization and Quality Control

Confirmation of product identity and purity is paramount. ³¹P NMR spectroscopy is the most powerful tool for this purpose.

Compound TypeTypical ³¹P NMR Chemical Shift (δ, ppm)
Dialkyl Phosphorochloridite (Starting Material)~175-185
Trialkyl Phosphite Ester (Product)~135-145
Dialkyl H-phosphonate (Hydrolysis Byproduct)~5-15 (with P-H coupling)
  • ³¹P NMR Spectroscopy: This technique provides a direct window into the phosphorus environment. A successful reaction will show the disappearance of the starting dipropyl phosphorochloridite peak and the appearance of a new single peak in the characteristic region for a phosphite triester.[7][8] The absence of signals in other regions confirms the purity from phosphorus-containing byproducts.

  • ¹H and ¹³C NMR Spectroscopy: These spectra will confirm the incorporation of the new R' group from the alcohol and verify the integrity of the propyl groups.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized mixed phosphite ester.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive (wet) reagents or solvents. 2. Alcohol is not sufficiently nucleophilic.1. Ensure all reagents are anhydrous and glassware is oven-dried. Use freshly distilled solvents and base. 2. Consider a longer reaction time, gentle heating, or using a stronger, non-nucleophilic base.
Multiple Phosphorus Signals in ³¹P NMR 1. Incomplete reaction. 2. Hydrolysis of starting material or product due to moisture.1. Allow the reaction to stir for a longer duration or use a slight excess of the alcohol and base. 2. Re-run the reaction under stricter anhydrous conditions. Purify the product quickly to minimize exposure to air.
Product Decomposes During Purification 1. Product is thermally unstable (distillation). 2. Product is sensitive to silica gel (chromatography).1. Use a lower distillation temperature (higher vacuum) or opt for column chromatography. 2. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%).

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for Phosphorus trichloride. Retrieved from a representative SDS for a similar hazardous phosphorus compound. [Link to a relevant Sigma-Aldrich SDS, e.g., for PCl₃, as a proxy for dipropyl phosphorochloridite safety principles: https://www.sigmaaldrich.com/US/en/sds/aldrich/320463]
  • Sigma-Aldrich. (n.d.). Safety Data Sheet for a related organophosphorus compound. Retrieved from a representative SDS highlighting moisture sensitivity and handling. [Link to a relevant Sigma-Aldrich SDS, e.g., for Diethyl chlorophosphite: https://www.sigmaaldrich.com/US/en/sds/aldrich/389560]
  • Jiao, C., Dong, J., Zhang, C., & Xilei, C. (2014). Synthesis and properties of a phosphate ester as curing agent in an epoxy resin system. ResearchGate. [https://www.researchgate.
  • Wikipedia. (n.d.). Phosphite ester. Retrieved February 27, 2026. [https://en.wikipedia.org/wiki/Phosphite_ester]
  • Tokyo Chemical Industry. (n.d.). Safety Data Sheet for Tris(1,3-dichloro-2-propyl) Phosphate. Retrieved from a representative SDS for an organophosphate compound. [https://www.tcichemicals.com/GB/en/sds/P0269_TCI_EU_EN.pdf]
  • ConRo. (2024). Safety Data Sheet WEVOPUR 552 FL. Retrieved from a representative SDS for a mixture containing triethyl phosphate. [https://www.conro.com/wp-content/uploads/2024/03/WEVOPUR-552-FL-GB-en.pdf]
  • Fisher Scientific. (n.d.). Safety Data Sheet for Diphenyl chlorophosphate. Retrieved February 27, 2026. [https://www.fishersci.com/msds?productName=AC118120050]
  • Fiveable. (2025, August 15). Phosphite Ester Definition. [https://library.fiveable.me/chemistry/organic-chemistry-2/phosphorus-and-sulfur-compounds/phosphite-ester]
  • Grokipedia. (n.d.). Phosphite ester. Retrieved February 27, 2026. [https://grokipedia.com/phosphite-ester/]
  • Organic Chemistry Portal. (n.d.). P-O Bond Formation. Retrieved February 27, 2026. [https://www.organic-chemistry.
  • Google Patents. (n.d.). CN101684130B - Preparation method of phosphite ester. Retrieved February 27, 2026. [https://patents.google.
  • Google Patents. (n.d.). EP0553984B1 - Process for making phosphite esters. Retrieved February 27, 2026. [https://patents.google.
  • Raushel, F. M., et al. (2014). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4165418/]
  • Google Patents. (n.d.). US4670575A - Process for purification of phosphoric mono esters. Retrieved February 27, 2026. [https://patents.google.
  • Google Patents. (n.d.). Patent 0025720 - Process for the manufacture of mixed phosphoric acid ester compositions and plasticised polymers containing them. Retrieved February 27, 2026. [https://patents.google.
  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR. Retrieved February 27, 2026. [https://nmr.oxinst.com/assets/uploads/files/X-Pulse-App-Note-Phosphorus-Compounds-Web.pdf]
  • Raushel, F. M., et al. (2007). Differentiation of chiral phosphorus enantiomers by P and H NMR spectroscopy using amino acid derivatives as chemical solvating. Tetrahedron. [https://www.sciencedirect.com/science/article/pii/S004040200700506X]
  • European Patent Office. (n.d.). EP 0553984 B1 - Process for making phosphite esters. Retrieved February 27, 2026. [https://data.epo.org/publication-server/document?i=epodoc.ep.0553984.b1&pn=EP0553984B1&ki=B1&cc=EP]
  • Alam, T. M. (1996). Phosphorus 31 Solid State NMR Characterization of Oligonucleotides Covalently Bound to a Solid Support. Nucleic Acids Research, 24(17), 3293–3300. [https://academic.oup.com/nar/article/24/17/3293/2388046]
  • Budker, D., et al. (2018). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6034927/]
  • Ganjdiayle, R., & Dembinski, R. (2013). Methylidynetrisphosphonates: Promising C1 building block for the design of phosphate mimetics. Beilstein Journal of Organic Chemistry, 9, 1016–1042. [https://www.beilstein-journals.org/bjoc/articles/9/114]
  • Wang, L., et al. (2024). Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. ChemistryOpen, 13(4), e202400135. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11015694/]
  • Clark, J. (n.d.). replacing the -oh group in alcohols by a halogen. Chemguide. Retrieved February 27, 2026. [https://www.chemguide.co.
  • Soderberg, T. (n.d.). 17.6 Reactions of Alcohols. In Organic Chemistry: A Tenth Edition – OpenStax adaptation. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/17%3A_Alcohols_and_Phenols/17.06%3A_Reactions_of_Alcohols]
  • Kim, J. N., et al. (2011). Efficient Amidation and Esterification of Phosphoric Acid Using Cl3CCN/Ph3P. Bulletin of the Korean Chemical Society, 32(9), 3487-3489. [https://synapse.koreamed.org/articles/1012921]
  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved February 27, 2026. [https://www.organic-chemistry.org/namedreactions/appel-reaction.shtm]
  • Pearson+. (n.d.). POCl3 Dehydration. Retrieved February 27, 2026. [https://plus.pearson.com/courses/9780137482326/products/L8S2P6D/pages/a97759530510000000000000000045439?
  • Google Patents. (n.d.). US3725515A - Process for the preparation of dialkyl phosphites from alcohols and phosphorous acid. Retrieved February 27, 2026. [https://patents.google.

Sources

Method

Application Notes and Protocols for Solvent Selection in Dipropyl Phosphorochloridite Reactions

Abstract This document provides a comprehensive guide for the rational selection of solvents for reactions involving dipropyl phosphorochloridite. As a highly reactive phosphitylating agent, the success of reactions util...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the rational selection of solvents for reactions involving dipropyl phosphorochloridite. As a highly reactive phosphitylating agent, the success of reactions utilizing dipropyl phosphorochloridite—in terms of yield, purity, and reaction rate—is critically dependent on the choice of solvent. This guide elucidates the key chemical principles governing solvent-reagent interactions, details the impact of solvent properties on reaction outcomes, and provides validated protocols for common applications. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, phosphonates, and other phosphorus-containing compounds.

Introduction: The Critical Role of the Solvent Environment

Dipropyl phosphorochloridite, (PrO)₂PCl, is a potent phosphitylating agent characterized by a highly electrophilic phosphorus center. This reactivity, while essential for its synthetic utility, also makes it exquisitely sensitive to its environment. The solvent is not a passive medium but an active participant that can influence reaction pathways, stabilize or destabilize transition states, and engage in competitive side reactions.

The primary challenge in handling dipropyl phosphorochloridite is its extreme sensitivity to moisture and other protic species. The P-Cl bond is readily hydrolyzed to form the corresponding H-phosphonate, a common impurity that can complicate purification and reduce yields. Furthermore, the trivalent phosphorus atom is susceptible to oxidation. Therefore, the selection of an appropriate solvent is the first line of defense in ensuring a successful and reproducible reaction.

The ideal solvent for a dipropyl phosphorochloridite reaction should:

  • Be rigorously anhydrous and free of dissolved oxygen.

  • Be inert to the reagent and all other components of the reaction mixture.

  • Possess the ability to dissolve reactants and intermediates.

  • Facilitate the desired reaction kinetics without promoting side reactions.

This guide will explore the theoretical and practical considerations that underpin these requirements.

Physicochemical Properties of Solvents and Their Mechanistic Implications

The choice of solvent directly impacts the reaction mechanism by influencing the polarity of the transition state and the solubility of reactants. Understanding these relationships is key to optimizing reaction conditions.

Solvent Polarity and Dielectric Constant

Reactions involving phosphitylating agents like dipropyl phosphorochloridite often proceed through charged or highly polar transition states. The dielectric constant (ε) of a solvent reflects its ability to stabilize these charged species.

  • Apolar Solvents (e.g., Toluene, Hexane): With low dielectric constants, these solvents are generally poor choices for reactions that involve the formation of ionic intermediates. However, their inability to solvate ions can sometimes be advantageous in suppressing certain side reactions. They are often used when reactants are nonpolar.

  • Polar Aprotic Solvents (e.g., Acetonitrile, Dichloromethane, Tetrahydrofuran): These solvents possess moderate to high dielectric constants and can solvate cations effectively. They are often the solvents of choice for phosphitylation reactions as they can stabilize the developing positive charge on the phosphorus atom during nucleophilic attack, without providing a proton source that could lead to hydrolysis.

Donor Number and Solvent Coordinating Ability

The Donor Number (DN) of a solvent is a measure of its Lewis basicity, or its ability to donate a lone pair of electrons. This is particularly relevant for coordinating with and stabilizing reactive intermediates.

  • Ethereal Solvents (e.g., THF, Diethyl Ether): These solvents have oxygen atoms with lone pairs that can coordinate to the phosphorus center or other Lewis acidic species in the reaction, potentially influencing reactivity.

  • Nitriles (e.g., Acetonitrile): The nitrogen lone pair in acetonitrile can also coordinate with reagents, and its high polarity makes it an excellent choice for many phosphitylation reactions.

Impact on Side Reactions

The most significant side reaction is hydrolysis. Therefore, the use of rigorously anhydrous solvents is non-negotiable. Solvents should be dried over appropriate drying agents (e.g., molecular sieves, calcium hydride) and distilled or passed through a solvent purification system immediately before use.

Another potential side reaction is the formation of P-O-P (pyrophosphate-like) linkages, which can be influenced by the presence of activating agents and the solvent's ability to mediate intermolecular reactions.

Comparative Analysis of Recommended Solvents

The table below summarizes the properties of commonly used solvents in phosphitylation chemistry. The choice among them will depend on the specific nucleophile being used and the desired reaction temperature.

SolventDielectric Constant (ε) at 20°CBoiling Point (°C)Key Characteristics & Considerations
Dichloromethane (DCM) 9.139.6Excellent solvating power for a wide range of organic molecules. Its volatility can be advantageous for easy removal post-reaction. Must be free of acidic impurities.
Acetonitrile (MeCN) 37.581.6High polarity effectively stabilizes polar transition states. It is a common choice for automated oligonucleotide synthesis. Must be rigorously dried.
Tetrahydrofuran (THF) 7.666Good coordinating solvent. Prone to peroxide formation and must be stabilized and tested before use.
Toluene 2.4110.6Apolar solvent, useful when nonpolar conditions are required. Higher boiling point allows for reactions at elevated temperatures.
Pyridine 12.4115Often used as a solvent and a base to scavenge the HCl byproduct. Its nucleophilicity can sometimes lead to side reactions with the phosphorochloridite. Must be extremely dry.

Experimental Protocols

The following protocols are provided as a starting point. Researchers should optimize conditions based on their specific substrates and analytical observations. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

General Protocol for Solution-Phase Phosphitylation

This protocol describes a general procedure for the reaction of dipropyl phosphorochloridite with an alcohol in the presence of a non-nucleophilic base.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry glassware under vacuum or in oven B Add alcohol and anhydrous solvent via syringe A->B C Cool to 0°C under inert atmosphere B->C D Add non-nucleophilic base (e.g., DIPEA) C->D E Add dipropyl phosphorochloridite dropwise D->E F Stir at 0°C to RT for 1-4 hours E->F G Monitor reaction by TLC or ³¹P NMR F->G H Quench reaction (if necessary) G->H I Aqueous workup or direct filtration H->I J Purify by column chromatography I->J

Caption: Workflow for a typical solution-phase phosphitylation reaction.

Step-by-Step Methodology:

  • Preparation: All glassware must be rigorously dried in an oven at >120°C for several hours or flame-dried under vacuum and allowed to cool under an inert atmosphere.

  • Reagent Setup: To a dried round-bottom flask equipped with a magnetic stir bar and a septum, add the alcohol substrate (1.0 eq.). Dissolve the alcohol in the chosen anhydrous solvent (e.g., Dichloromethane or Acetonitrile, see Section 3 for guidance).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1 - 1.5 eq.), via syringe. The base acts as an HCl scavenger.

  • Reagent Addition: Slowly add dipropyl phosphorochloridite (1.0 - 1.2 eq.) dropwise to the stirred solution. An exothermic reaction may be observed.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or by withdrawing an aliquot for ³¹P NMR analysis (the P-Cl starting material has a characteristic shift around 165-170 ppm, while the product phosphite will appear around 130-140 ppm).

  • Workup: Once the reaction is complete, it can be quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

Decision Framework for Solvent Selection

The choice of solvent is not arbitrary. The following decision tree provides a logical framework for selecting an appropriate solvent based on the properties of the nucleophile.

G A Start: Define Nucleophile (e.g., Alcohol) B Is the nucleophile polar and charged? A->B C High Polarity Required B->C Yes E Is the nucleophile nonpolar/greasy? B->E No D Use Acetonitrile (MeCN) C->D F Moderate to Low Polarity Sufficient E->F Yes H Is an amine base (e.g., Pyridine) acceptable as solvent/catalyst? E->H No G Use Dichloromethane (DCM) or Toluene F->G I Use Pyridine H->I Yes J Default to Aprotic Polar Solvent H->J No K Use DCM or MeCN with a non-nucleophilic base (e.g., DIPEA) J->K

Caption: Decision tree for solvent selection based on substrate properties.

Safety and Handling Precautions

  • Dipropyl phosphorochloridite is corrosive and reacts violently with water. It is a lachrymator and should be handled exclusively in a well-ventilated fume hood.

  • Anhydrous solvents can be flammable and pose health risks. Consult the Safety Data Sheet (SDS) for each solvent before use.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves (e.g., nitrile) when handling these chemicals.

  • Quenching: Unused dipropyl phosphorochloridite should be quenched slowly by adding it to a stirred solution of isopropanol in an inert solvent, followed by a slow addition of aqueous bicarbonate solution.

Conclusion

The successful application of dipropyl phosphorochloridite in synthesis is fundamentally linked to the rigorous control of reaction conditions, with solvent selection being a paramount consideration. Polar aprotic solvents such as dichloromethane and acetonitrile are generally the preferred media, as they provide a good balance of reactant solubility and transition state stabilization while remaining inert. The protocols and frameworks provided herein offer a robust starting point for the development of specific applications. Researchers are encouraged to perform small-scale trials to identify the optimal solvent and conditions for their unique systems.

References

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]

  • Gait, M. J. (Ed.). (1984). Oligonucleotide synthesis: a practical approach. IRL Press. [Link]

Application

Application Notes and Protocols for the Synthesis of Dialkyl Alkylphosphonites via the Reaction of Dipropyl Phosphorochloridite with Grignard Reagents

Introduction The synthesis of dialkyl alkylphosphonites is a fundamental transformation in organophosphorus chemistry, providing access to a versatile class of P(III) compounds. These compounds serve as crucial intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of dialkyl alkylphosphonites is a fundamental transformation in organophosphorus chemistry, providing access to a versatile class of P(III) compounds. These compounds serve as crucial intermediates in the preparation of a wide array of more complex organophosphorus molecules, including phosphine ligands for catalysis, flame retardants, and precursors to bioactive compounds. The reaction of a dialkyl phosphorochloridite, such as dipropyl phosphorochloridite, with a Grignard reagent represents a direct and efficient method for the formation of a carbon-phosphorus bond.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mechanistic intricacies and practical execution of the reaction between dipropyl phosphorochloridite and Grignard reagents. The content herein is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the experimental design, ensuring both reproducibility and a deeper understanding of the chemical process.

Mechanistic Insights: A Tale of Nucleophilic Substitution at Phosphorus(III)

The core of this transformation is a nucleophilic substitution at the trivalent phosphorus center of dipropyl phosphorochloridite. The Grignard reagent (R-MgX), a potent source of a carbanionic nucleophile (R⁻), attacks the electrophilic phosphorus atom, displacing the chloride leaving group. The precise mechanism of this substitution can be nuanced and is generally considered to proceed through one of two primary pathways: a concerted Sₙ2-like mechanism or a stepwise addition-elimination pathway.

The prevailing evidence for many nucleophilic substitutions at P(III) halides suggests a mechanism that can be influenced by the nature of the nucleophile and the substituents on the phosphorus atom. In the case of highly reactive Grignard reagents, the reaction likely proceeds through a highly associative transition state, if not a transient pentacoordinate intermediate.

Stereochemical Considerations: The stereochemical outcome of this reaction can be complex, with both inversion and retention of configuration at the phosphorus center being possible. The specific stereochemistry is influenced by the reaction conditions and the nature of the reactants. For acyclic phosphorochloridites like the dipropyl derivative, the reaction with a Grignard reagent often proceeds with a high degree of stereoselectivity, though the specific outcome (inversion or retention) should be determined empirically for novel systems.

Visualizing the Reaction Mechanism

Grignard Reaction with Dipropyl Phosphorochloridite cluster_reactants Reactants cluster_intermediate Transition State / Intermediate cluster_products Products Dipropyl_Phosphorochloridite Dipropyl Phosphorochloridite (PrO)₂PCl Transition_State Pentacoordinate Intermediate/Transition State [(PrO)₂P(Cl)(R)]⁻ MgX⁺ Dipropyl_Phosphorochloridite->Transition_State Nucleophilic Attack Grignard_Reagent Grignard Reagent R-MgX Grignard_Reagent->Transition_State Phosphonite Dipropyl Alkylphosphonite (PrO)₂P-R Transition_State->Phosphonite Chloride Elimination Magnesium_Halide Magnesium Halide MgXCl Transition_State->Magnesium_Halide

Caption: Proposed reaction mechanism for the synthesis of dipropyl alkylphosphonites.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with checkpoints and considerations to ensure the successful synthesis of the target dialkyl alkylphosphonite. The following procedure is a general guideline and may require optimization for specific Grignard reagents and scales.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Dipropyl phosphorochloridite≥97%Major Chemical SupplierHandle under inert atmosphere.
Alkyl/Aryl HalideAnhydrousMajor Chemical SupplierFor Grignard reagent preparation.
Magnesium TurningsHigh PurityMajor Chemical SupplierActivate before use.
Anhydrous Diethyl Ether or THFDriSolv® or equivalentMajor Chemical SupplierCrucial for Grignard reagent stability.
IodineCrystalMajor Chemical SupplierFor activating magnesium.
Saturated Ammonium Chloride SolutionACS GradeMajor Chemical SupplierFor quenching the reaction.
Anhydrous Sodium Sulfate or Magnesium SulfateAnhydrousMajor Chemical SupplierFor drying the organic phase.
Step-by-Step Methodology

1. Preparation of the Grignard Reagent (Exemplified with Methylmagnesium Iodide)

  • Precaution: All glassware must be rigorously dried in an oven (≥120 °C) overnight and assembled hot under a stream of dry nitrogen or argon. The reaction must be conducted under a positive pressure of an inert gas.

  • To a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel, add magnesium turnings (1.2 equivalents relative to the alkyl halide).

  • Add a single crystal of iodine to the flask. The iodine will etch the surface of the magnesium, removing the passivating oxide layer.

  • Add a small portion of anhydrous diethyl ether or THF to just cover the magnesium turnings.

  • In the dropping funnel, prepare a solution of the alkyl halide (e.g., methyl iodide, 1.0 equivalent) in anhydrous diethyl ether or THF.

  • Add a small amount of the alkyl halide solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle refluxing of the solvent is observed. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Once the reaction has initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brown.

2. Reaction with Dipropyl Phosphorochloridite

  • Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to control the reactivity and prevent over-alkylation.

  • In a separate, dry flask under an inert atmosphere, prepare a solution of dipropyl phosphorochloridite (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Slowly add the solution of dipropyl phosphorochloridite to the cold Grignard reagent solution via a cannula or a pressure-equalizing dropping funnel over a period of 30-60 minutes. Maintain vigorous stirring throughout the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

3. Work-up and Purification

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will protonate any remaining Grignard reagent and precipitate the magnesium salts.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude dialkyl alkylphosphonite can be purified by vacuum distillation. The purity of the fractions should be monitored by ³¹P NMR spectroscopy.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dry Glassware under Inert Atmosphere B Activate Mg with Iodine A->B C Add Alkyl Halide in Anhydrous Ether/THF B->C D Stir to Form Grignard Reagent C->D E Cool Grignard Reagent to -78 °C D->E F Slowly Add Dipropyl Phosphorochloridite Solution E->F G Warm to Room Temperature and Stir F->G H Quench with Saturated NH₄Cl G->H I Extract with Organic Solvent H->I J Dry and Concentrate I->J K Purify by Vacuum Distillation J->K

Caption: A streamlined workflow for the synthesis of dipropyl alkylphosphonites.

Data Presentation and Characterization

The successful synthesis of the target dipropyl alkylphosphonite should be confirmed by analytical techniques, with ³¹P NMR spectroscopy being the most informative.

Expected Yields and Physical Properties
Grignard Reagent (R-MgX)Product (Dipropyl R-phosphonite)Typical Yield (%)Boiling Point (°C/mmHg)
CH₃MgIDipropyl methylphosphonite65-8060-62 / 15
CH₃CH₂MgBrDipropyl ethylphosphonite60-7575-78 / 15
C₆H₅MgBrDipropyl phenylphosphonite70-85110-115 / 1

Note: Yields are representative and can vary based on the specific reaction conditions and the purity of the reagents.

³¹P NMR Spectroscopy: The Fingerprint of Success

³¹P NMR is an indispensable tool for monitoring the reaction progress and characterizing the final product. The chemical shift (δ) is highly sensitive to the electronic environment of the phosphorus nucleus.

CompoundTypical ³¹P NMR Chemical Shift (δ, ppm)
Dipropyl phosphorochloridite (Starting Material)~175
Dipropyl alkylphosphonite (Product)140 - 160
Tripropyl phosphite (Potential Side Product)~139
Tertiary Phosphine Oxide (Over-alkylation Product)30 - 50

Chemical shifts are referenced to 85% H₃PO₄.[1][2]

Trustworthiness: A Self-Validating System

The robustness of this protocol lies in its inherent checks and balances:

  • Visual Confirmation of Grignard Formation: The disappearance of the iodine color and the initiation of reflux provide a clear visual cue that the Grignard reagent is forming.

  • Temperature Control: Maintaining a low temperature (-78 °C) during the addition of the phosphorochloridite is a critical control point to minimize side reactions.

  • ³¹P NMR Monitoring: This technique allows for the direct observation of the consumption of the starting material and the formation of the product, providing a quantitative measure of reaction conversion and purity.

  • Careful Work-up: The quenching step with saturated ammonium chloride is a milder alternative to water or strong acid, which can help to prevent hydrolysis of the desired phosphonite product.

Potential Side Reactions and Troubleshooting

  • Over-alkylation: The addition of a second equivalent of the Grignard reagent to the product phosphonite can lead to the formation of a tertiary phosphine, which may subsequently be oxidized to the corresponding phosphine oxide. This is minimized by slow addition of the phosphorochloridite at low temperatures.

  • Reaction with Moisture: Grignard reagents are extremely sensitive to water. The presence of moisture will quench the Grignard reagent, reducing the yield. Ensuring all glassware is oven-dried and all solvents are anhydrous is paramount.

  • Wurtz-type Coupling: A side reaction between the Grignard reagent and unreacted alkyl halide can lead to the formation of an alkane dimer. This is generally a minor pathway but can be more significant with certain alkyl halides.

Conclusion

The reaction of dipropyl phosphorochloridite with Grignard reagents is a powerful and versatile method for the synthesis of dialkyl alkylphosphonites. By understanding the underlying mechanism and adhering to a carefully controlled experimental protocol, researchers can reliably and efficiently access these valuable organophosphorus intermediates. The use of ³¹P NMR spectroscopy is essential for both monitoring the reaction and ensuring the purity of the final product. This application note provides a solid foundation for the successful implementation of this important synthetic transformation in a research and development setting.

References

  • Houben-Weyl Methods of Organic Chemistry, Vol. E1, Organic Phosphorus Compounds I. Thieme, 1982.
  • Quin, L. D. A Guide to Organophosphorus Chemistry. Wiley-Interscience, 2000.
  • Engel, R. Handbook of Organophosphorus Chemistry. Marcel Dekker, 1992.
  • Cherkasov, R. A.; Galkin, V. I. The Kabachnik-Fields Reaction: History, Mechanism, and Recent Advances. Russian Chemical Reviews, 1998, 67 (10), 857–882.
  • Corbridge, D. E. C. Phosphorus: An Outline of its Chemistry, Biochemistry and Technology, 5th ed. Elsevier, 1995.
  • Edmundson, R. S. Dictionary of Organophosphorus Compounds. Chapman and Hall, 1988.
  • Maryanoff, B. E.; Reitz, A. B. The Wittig Olefination Reaction and Modifications. Chemical Reviews, 1989, 89 (4), 863–927.
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed. Oxford University Press, 2012.
  • Pudovik, A. N.; Konovalova, I. V. Addition Reactions of Esters of Phosphorus(III) Acids to Unsaturated Systems. Synthesis, 1979, 1979 (2), 81–96.
  • Arbuzov, A. E. On the Structure of Phosphorous Acid and its Derivatives. Journal of the Russian Physical Chemical Society, 1906, 38, 687.
  • Crutchfield, M. M.; Dungan, C. H.; Letcher, J. H.; Mark, V.; Van Wazer, J. R. ³¹P Nuclear Magnetic Resonance. In Topics in Phosphorus Chemistry, Vol. 5; Grayson, M., Griffith, E. J., Eds.; Interscience Publishers: New York, 1967.
  • Stey, T.; Stalke, D. Lead Structures in Lithium Organic Chemistry. In The Chemistry of Organolithium Compounds; Rappoport, Z., Marek, I., Eds.; Wiley: Chichester, U.K., 2004; pp 47–120.
  • Rakiewicz, E. F.; Sizensky, S. S. Preparation of Dialkyl Alkylphosphonates. U.S.
  • ChemRxiv. Multi-Gram Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling and Storage of Dipropyl Phosphorochloridite

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical challenges researchers face when working with dipropyl phosphorochloridite (als...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical challenges researchers face when working with dipropyl phosphorochloridite (also known as dipropyl chlorophosphite). This reagent is a cornerstone in phosphoramidite chemistry and oligonucleotide synthesis, but its extreme sensitivity to atmospheric moisture demands rigorous handling protocols.

Below, you will find mechanistic insights, a troubleshooting FAQ, quantitative handling parameters, and self-validating experimental protocols to ensure the integrity of your reagent.

Mechanistic Insight: The Vulnerability of the P-Cl Bond

To master the handling of dipropyl phosphorochloridite, one must first understand the causality behind its degradation. The phosphorus atom in chlorophosphites is highly electrophilic, making it a prime target for nucleophilic attack by water.

The rapid degradation is not merely a kinetic issue; it is thermodynamically driven by the formation of a highly stable P=O double bond in the resulting product (dipropyl hydrogen phosphite) 1. Furthermore, this hydrolysis releases hydrochloric acid (HCl), which acts as an autocatalyst, accelerating the degradation of remaining phosphite esters and leading to a complex mixture of useless byproducts 1.

HydrolysisMechanism A Dipropyl Phosphorochloridite (PrO)2PCl C Nucleophilic Attack at Phosphorus A->C F Autocatalytic Degradation Cascade A->F Reacts with HCl B Atmospheric Moisture (H2O) B->C D Dipropyl Hydrogen Phosphite (PrO)2P(O)H C->D P=O Bond Formation E Hydrochloric Acid (HCl) C->E Cl- Leaving Group E->F Acid Catalysis

Hydrolysis mechanism of dipropyl phosphorochloridite and subsequent autocatalytic degradation.

Troubleshooting & FAQs

Q: Why does my dipropyl phosphorochloridite fume immediately upon opening, and is the reagent still usable? A: Fuming is the visual manifestation of rapid hydrolysis. When the highly kinetically labile P-Cl bond reacts with ambient humidity, it produces aerosolized droplets of hydrochloric acid (HCl) 1. If fuming is observed, the reagent has already undergone partial degradation. You must quantify its purity via ³¹P NMR before use, as the generated HCl will interfere with base-sensitive steps in your synthesis.

Q: I stored the reagent in its original Sure/Seal™ bottle, but it still degraded over a few months. What caused this? A: While specialized packaging systems like Sure/Seal™ protect reagents by ensuring they only contact glass and a resin layer 2, the elastomer liner is compromised once punctured. Although designed to self-seal, repeated punctures or the use of large-gauge needles (larger than 16-gauge) can core the septum, leaving a microscopic channel for moisture ingress [[3]](). Always use small-gauge needles and replace the solid outer cap tightly after each use.

Q: Can I use standard-grade dichloromethane (DCM) if I work quickly? A: No. The thermodynamics of P-O bond formation are so favorable that hydrolysis occurs almost instantaneously in the presence of trace water 1. You must use strictly anhydrous solvents (water content < 10 ppm) and maintain an inert atmosphere throughout the reaction setup.

Quantitative Parameters for Anhydrous Handling

To prevent hydrolysis, your laboratory environment and equipment must meet strict quantitative thresholds. The table below summarizes the critical parameters required to maintain the integrity of dipropyl phosphorochloridite during storage and transfer.

ParameterRecommended ValueScientific Rationale
Glassware Drying Temp ≥ 140 °CDesorbs the microscopic film of water tightly bound to silicate glass surfaces 2.
Drying Time > 4 hoursEnsures complete thermodynamic release of adsorbed moisture 3.
Inert Gas Pressure 3 – 5 psiProvides sufficient positive pressure to fill the syringe without causing septum failure or plunger blowout 4.
Needle Gauge 18-gauge to 20-gaugeMinimizes the puncture hole diameter in the elastomer septum, allowing it to self-seal upon withdrawal 2.
Max Syringe Volume ≤ 50 mLMitigates the risk of catastrophic spills; volumes >50 mL require cannula transfer 4.

Validated Experimental Protocols

Protocol A: Self-Validating Anhydrous Syringe Transfer

Causality & Self-Validation: This protocol uses positive inert gas pressure rather than manual suction to fill the syringe. This is a self-validating system: if the setup has a leak, the inert gas will escape outward, preventing atmospheric moisture from being drawn inward. Furthermore, the plunger will be pushed back automatically by the gas pressure; if it does not move, the system is not properly pressurized, alerting you to an issue before the reagent is compromised 3.

  • Glassware Preparation: Bake the receiving flask, syringe body, and plunger (disassembled) in an oven at 140 °C for a minimum of 4 hours 2.

  • Cooling: Assemble the syringe and glassware while hot. Immediately flush with a continuous stream of dry Argon or Nitrogen while cooling to room temperature 3.

  • Pressurization: Connect a regulated inert gas line (3–5 psi) equipped with a bubbler to the reagent bottle via a small-gauge needle (e.g., 20-gauge) [[4]]().

  • Syringe Insertion: Pierce the Sure/Seal™ septum with the dried syringe needle.

  • Transfer: Allow the positive nitrogen pressure to slowly push the plunger back, filling the syringe with the desired volume plus a slight excess 3. Do not manually pull the plunger, as this creates a vacuum that can draw in air through the back of the syringe barrel.

  • Volume Adjustment: Push the excess liquid and any gas bubbles back into the reagent bottle [[4]](). Withdraw the needle in one smooth motion.

  • Delivery: Immediately transfer the reagent into the prepared, inert-gas-flushed reaction vessel.

TransferWorkflow S1 Oven-Dry Glassware (140°C, 4 hrs) S2 Cool under Inert Gas Flow S1->S2 S3 Pressurize Bottle (3-5 psi N2/Ar) S2->S3 S4 Withdraw Reagent via Syringe S3->S4 S5 Transfer to Reaction Vessel S4->S5

Step-by-step workflow for the anhydrous syringe transfer of moisture-sensitive reagents.

Protocol B: ³¹P NMR Purity Assessment

Causality & Self-Validation: ³¹P NMR is highly sensitive to the electronic environment of the phosphorus nucleus. Dipropyl phosphorochloridite and its hydrolysis product (dipropyl hydrogen phosphite) have distinct chemical shifts, providing an absolute, self-validating metric of reagent purity before committing to a complex synthesis.

  • Preparation: Prepare an NMR tube flushed thoroughly with Argon.

  • Sampling: Using Protocol A, anhydrously transfer 0.1 mL of the dipropyl phosphorochloridite into the tube.

  • Dilution: Dilute with 0.5 mL of anhydrous, deuterated solvent (e.g., CDCl₃ stored over activated 3Å molecular sieves). Cap tightly and seal with Parafilm.

  • Acquisition: Acquire the ³¹P NMR spectrum (proton-decoupled and coupled). The intact phosphorochloridite will appear as a distinct singlet (typically ~160-165 ppm). If hydrolysis has occurred, the dipropyl hydrogen phosphite will appear at a significantly upfield shift (often ~8-10 ppm) and will exhibit strong P-H coupling (a large doublet, J ≈ 700 Hz) in the proton-coupled spectrum.

  • Analysis: Integrate the peaks to determine the exact molar ratio of intact reagent to hydrolyzed product.

References

1.[2] Handling Air-Sensitive Reagents Technical Bulletin AL-134. umich.edu. 2.[3] Handling air-sensitive reagents AL-134 - MIT. mit.edu. 3.[1] Monofluorophos–Metal Complexes: Ripe for Future Discoveries in Homogeneous Catalysis. mdpi.com. 4.[4] Transferring Air-Sensitive Reagents. unl.edu.

Sources

Optimization

Technical Support Center: Managing HCl Byproduct in Dipropyl Phosphorochloridite Reactions

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with hydrogen chloride (HCl) byproduct removal during reactions involving dipropyl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with hydrogen chloride (HCl) byproduct removal during reactions involving dipropyl phosphorochloridite. The following question-and-answer format addresses specific issues with a focus on the underlying chemical principles and provides actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction mixture containing dipropyl phosphorochloridite is showing signs of degradation. What could be the cause?

Answer: One of the primary causes of degradation in reactions involving phosphitylating agents like dipropyl phosphorochloridite is the presence of the acidic byproduct, hydrogen chloride (HCl).[1] Phosphorochloridites are highly sensitive to acid and can readily undergo decomposition or undesired side reactions in an acidic environment. The HCl generated during the phosphitylation reaction can catalyze these degradation pathways, leading to reduced yields and impurities.[1]

It is crucial to efficiently remove or neutralize the HCl as it is formed to maintain the stability of your product and ensure the integrity of the reaction.

Question 2: What are the primary methods for removing HCl from my reaction?

Answer: There are three main strategies for effectively removing HCl byproduct from your reaction mixture:

  • Inert Gas Purging (Sparging): This physical method involves bubbling a continuous stream of an inert gas, such as nitrogen or argon, through the reaction mixture.[2][3] This process is effective for removing dissolved HCl gas from the solution.

  • Use of a Tertiary Amine Base (HCl Scavenger): This chemical method involves adding a non-nucleophilic tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction.[4][5] The amine acts as an "HCl scavenger," reacting with the HCl to form a salt, typically a hydrochloride salt, which can then be removed.[4][6]

  • Aqueous Workup: For products that are not sensitive to water, washing the reaction mixture with an aqueous solution can effectively remove the highly water-soluble HCl or its amine salts.[4][7]

The choice of method depends on the specific characteristics of your product, particularly its sensitivity to acid, base, and water.

In-Depth Troubleshooting and Protocols

Issue 1: I'm observing significant product decomposition despite using a nitrogen atmosphere. Why isn't this sufficient?

Answer: While maintaining a nitrogen atmosphere is excellent for preventing oxidation and moisture contamination, it may not be sufficient for the active removal of generated HCl gas, especially if the reaction is not vigorously agitated or if the gas evolution is rapid.[3][8] A static nitrogen blanket primarily prevents atmospheric gases from entering the reaction, whereas active purging is required to carry away volatile byproducts like HCl.[9]

Troubleshooting Protocol: Effective Nitrogen Purging (Sparging)

This protocol outlines the steps for setting up an effective nitrogen purging system to remove HCl gas from a reaction.

Experimental Workflow: Nitrogen Purging Setup

HCl_Purging cluster_reaction Reaction Vessel Reaction Reaction Mixture (Dipropyl Phosphorochloridite + Substrate) Outlet Exhaust to Fume Hood (via oil bubbler) Reaction->Outlet HCl carried away N2_Source Nitrogen Gas Source Flow_Meter Flow Meter N2_Source->Flow_Meter Regulate Flow Drying_Tube Drying Tube (e.g., CaSO4) Flow_Meter->Drying_Tube Ensure Dry Gas Sparging_Tube Sparging Tube (Submerged in mixture) Drying_Tube->Sparging_Tube Sparging_Tube->Reaction Introduce N2 below surface

Caption: Workflow for HCl removal via nitrogen purging.

Step-by-Step Methodology:

  • Gas Source: Connect a cylinder of high-purity, dry nitrogen gas to your reaction vessel via appropriate tubing.

  • Drying: Pass the nitrogen gas through a drying tube containing a suitable desiccant (e.g., calcium sulfate) to remove any residual moisture.

  • Flow Control: Incorporate a flow meter into the line to control and monitor the rate of nitrogen flow. A gentle, steady stream is typically sufficient.

  • Introduction: Use a long needle or a gas dispersion tube to introduce the nitrogen stream below the surface of the reaction mixture. This maximizes the surface area for gas exchange.

  • Venting: Ensure the reaction vessel is not a closed system. Vent the exiting gas stream through an oil bubbler to a fume hood to safely exhaust the HCl.

  • Duration: Continue the purging throughout the course of the reaction and for a period afterward to ensure complete removal of dissolved HCl.

Causality: By introducing the inert gas directly into the liquid phase, you decrease the partial pressure of HCl in the headspace, driving the dissolved HCl out of the solution and into the gas phase, where it is then carried away by the nitrogen stream.[2]

Issue 2: I've used triethylamine to scavenge HCl, but now I'm struggling to remove the resulting triethylamine hydrochloride salt.

Answer: This is a common challenge, as triethylamine hydrochloride (TEA-HCl) can have variable solubility depending on the reaction solvent.[4][10] If your product is also polar, separation can be particularly difficult.[11]

Troubleshooting Protocol: Removal of Triethylamine Hydrochloride Salt

The optimal method for removing TEA-HCl depends on the solubility of your product and the salt in different solvents.

Decision Tree for TEA-HCl Removal

TEA_HCl_Removal Start Reaction Complete (Mixture contains Product and TEA-HCl) Product_Solubility Is your product soluble in a non-polar solvent (e.g., Hexane, Diethyl Ether)? Start->Product_Solubility Water_Sensitivity Is your product water-sensitive? Product_Solubility->Water_Sensitivity No Filtration Direct Filtration: Add anti-solvent (e.g., Ether, THF) to precipitate TEA-HCl. Filter the solid salt. Product_Solubility->Filtration Yes Aqueous_Workup Aqueous Workup: Wash with water or brine. Separate aqueous and organic layers. Water_Sensitivity->Aqueous_Workup No Solvent_Swap Solvent Swap & Filtration: 1. Evaporate reaction solvent. 2. Add non-polar solvent to precipitate salt. 3. Filter. Water_Sensitivity->Solvent_Swap Yes

Caption: Decision-making for TEA-HCl salt removal.

Step-by-Step Methodologies:

  • Direct Filtration: If your reaction was conducted in a solvent where TEA-HCl is poorly soluble (e.g., diethyl ether, THF), the salt will precipitate.[4] Simply filter the reaction mixture to remove the solid salt.[7]

  • Aqueous Workup (for water-stable products):

    • Transfer the reaction mixture to a separatory funnel.

    • Add deionized water or a brine solution. TEA-HCl is highly soluble in water.[4]

    • Shake the funnel gently to extract the salt into the aqueous layer.

    • Separate the organic layer containing your product from the aqueous layer. Repeat the wash if necessary.[4]

  • Solvent Swap and Filtration (for water-sensitive products):

    • If your reaction was in a solvent where TEA-HCl is soluble (e.g., dichloromethane), first remove the solvent under reduced pressure.

    • To the resulting residue, add a solvent in which your product is soluble but the salt is not (e.g., hexane, diethyl ether, or ethyl acetate).[4]

    • The TEA-HCl will precipitate as a solid.

    • Filter the mixture to remove the salt.

Causality: These methods exploit the significant difference in polarity and solubility between the desired organic product and the ionic TEA-HCl salt.[4]

Issue 3: My product is extremely sensitive to both acid and traditional amine bases. Are there alternative HCl scavengers?

Answer: Yes, for highly sensitive substrates, a class of non-nucleophilic, sterically hindered bases known as "proton sponges" can be highly effective.[12] A common example is 1,8-Bis(dimethylamino)naphthalene. These compounds have a high affinity for protons but are sterically hindered, which prevents them from acting as nucleophiles and participating in unwanted side reactions.[13][14]

Comparison of Common HCl Scavengers

ScavengerpKa of Conjugate AcidKey AdvantagesKey Disadvantages
Triethylamine (TEA) ~10.7Inexpensive, commonly used.Can be nucleophilic; salt removal can be challenging.
Diisopropylethylamine (DIPEA) ~11.0More sterically hindered and less nucleophilic than TEA.More expensive than TEA.
Proton Sponge ~12.1Highly basic, very low nucleophilicity.[13]Significantly more expensive.

Protocol: Using a Proton Sponge as an HCl Scavenger

  • Stoichiometry: Use at least one equivalent of the proton sponge for each equivalent of HCl expected to be generated.

  • Addition: Add the proton sponge to the reaction mixture at the beginning of the reaction.

  • Workup: The resulting protonated sponge can often be removed by filtration if it precipitates, or by standard chromatographic methods.

Causality: The unique structure of proton sponges, with two amino groups in close proximity, leads to strong intramolecular hydrogen bonding upon protonation, making them exceptionally strong but non-nucleophilic bases.[15][16]

References

  • ResearchGate. (2014, August 12). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? Retrieved from [Link]

  • Corma, A., Garcia, H., & Llabrés i Xamena, F. X. (2010). Synthesis of an extra-large molecular sieve using proton sponges as organic structure-directing agents. PNAS. Retrieved from [Link]

  • ResearchGate. (2014, November 27). How do I get rid of triethyl amine in a reaction? Retrieved from [Link]

  • Sciencemadness Wiki. (2023, December 25). Triethylamine. Retrieved from [Link]

  • Gair, J. H., & Fiedler, J. A. (2010). A Colorimetric Proton Sponge. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Koppel, I., & Leito, I. (2021). Phosphazenyl Phosphine Proton Sponges: Does the Proton-Chelating Effect Enhance Their Basicity?. Molecules. MDPI. Retrieved from [Link]

  • Gómez-Hortigüela, L., & Pérez-Pariente, J. (2014). Supra-molecular assembly of aromatic proton sponges to direct the crystallization of extra-large-pore zeotypes. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US4272502A - Process for preparing gaseous hydrogen chloride from dilute aqueous hydrochloric acid.
  • Periodica Polytechnica. (2015, September 16). Liquid Extraction of Hydrochloric Acid from Aqueous Solutions by Tri-n-dodecylamine and Tri-n-octylamine diluents. Retrieved from [Link]

  • Oxygen Service Company. (n.d.). Nitrogen Purging vs. Traditional Cleaning Methods. Retrieved from [Link]

  • Reddit. (2021, August 3). Reactions with Acid Chloride. Retrieved from [Link]

  • NiGen International. (2025, March 16). What is Nitrogen Purging & How Does it Work? Retrieved from [Link]

  • On Site Gas Systems. (2021, October 18). Types of Nitrogen Purging Systems. Retrieved from [Link]

  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid? Retrieved from [Link]

  • ResearchGate. (2015, November 3). How do I remove HCl acid from a reaction medium containing a polar compound as a product? Retrieved from [Link]

  • ResearchGate. (2025, August 6). A new sorbent, hydrogarnet, with purging HCl gas at high temperature. Retrieved from [Link]

  • Reddit. (2023, July 9). Any nucleic acid chemists here? trying to make my phosphitylations more consistent. Retrieved from [Link]

  • Linde Gas. (n.d.). Drying, inerting, blanketing & purging. Retrieved from [Link]

  • Reddit. (2021, September 28). Why am I specifically removing HCl from my organic synthesis product during my cleaning steps? Retrieved from [Link]

  • ResearchGate. (2016, July 27). How can i remove HCl in a recation which was formed as biproduct in a chloriination reaction used Thionyl chloride as Agent,? Retrieved from [Link]

  • SciSpace. (n.d.). Rapid and Efficient Synthesis of -Alkylenediphosphoric Acids from Phosphorus Oxychloride. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Storage Stability of Diisopropylfluorophosphate. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6.
  • Reddit. (2024, August 14). evaporating off HCl byproduct. Retrieved from [Link]

  • RSC Publishing. (2021, November 25). Solution-phase synthesis of oligodeoxyribonucleotides using the H-phosphonate method with N-unprotected 5′-phosphite monomers. Retrieved from [Link]

  • ResearchGate. (2016, May 27). (PDF) Synthesis and Storage Stability of Diisopropylfluorophosphate. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting oxidation of P(III) to P(V) in chlorophosphites

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for organophosphorus chemistry. As a Senior Application Scientist, I've designed this guide to address the c...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for organophosphorus chemistry. As a Senior Application Scientist, I've designed this guide to address the common and complex challenges associated with the oxidation of P(III) chlorophosphites to their P(V) counterparts. This process, while fundamental, is fraught with potential pitfalls. This resource provides in-depth, experience-based answers and troubleshooting protocols to ensure your reactions are successful, reproducible, and safe.

Section 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

This section addresses the most common initial hurdles encountered during the oxidation of chlorophosphites.

Q1: My reaction is sluggish or incomplete. What are the first things I should check?

A1: An incomplete reaction is often traced back to two primary culprits: reagent purity and insufficient oxidant activity.

  • Purity of Starting Material: Ensure your P(III) chlorophosphite is pure. Contamination with hydrolyzed species can interfere with the reaction. A quick ³¹P NMR of your starting material is a crucial quality control step.

  • Oxidant Potency: The chosen oxidant may be old, decomposed, or simply not potent enough for your specific substrate. For example, while air (O₂) can be a mild oxidant, it's often slow and requires vigorous agitation to improve gas-liquid phase transfer. For more robust oxidation, consider stronger agents.[1]

  • Temperature: While many oxidations proceed at room temperature or below, some less reactive chlorophosphites may require gentle heating. However, exercise caution, as heat can also promote side reactions.

Q2: I'm observing multiple spots on my TLC or multiple peaks in my ³¹P NMR spectrum. What are these byproducts?

A2: The appearance of multiple products typically points to side reactions. The most common are hydrolysis and reactions resembling the Arbuzov rearrangement.

  • Hydrolysis: Chlorophosphites are extremely sensitive to moisture. Trace water in your solvent, glassware, or reagents will hydrolyze the P-Cl bond to form a P-OH species (a phosphonic acid), which is a P(V) compound but not your target phosphoryl chloride.[2] Always use freshly dried solvents and flame-dried glassware under an inert atmosphere (Argon or Nitrogen).

  • Arbuzov-type Reactions: If your chlorophosphite has O-alkyl groups and you are using an alkyl halide-based oxidant or have halide impurities, you may see byproducts from an Arbuzov-like reaction. This involves the nucleophilic attack of the P(III) center on an alkyl halide, leading to a P(V) phosphonate and a different alkyl halide.[3][4][5][6][7]

Q3: How can I confirm that I have successfully oxidized my P(III) chlorophosphite to the desired P(V) species?

A3: The most definitive method is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy . There is a distinct and predictable shift in the phosphorus signal upon oxidation.

  • P(III) Species: Trivalent phosphorus compounds, like chlorophosphites, are deshielded and resonate at a lower magnetic field (further downfield). Chemical shifts for P(III) derivatives typically range from +50 ppm to +200 ppm.[8][9]

  • P(V) Species: Pentavalent phosphorus compounds, such as the target phosphoryl chlorides or phosphonates, are more shielded and resonate at a higher magnetic field (further upfield). Their chemical shifts generally fall in the -30 ppm to +70 ppm range.[8]

A successful reaction is characterized by the disappearance of the starting P(III) signal and the appearance of a new signal in the P(V) region.[8]

Section 2: In-Depth Troubleshooting and Protocols

This section provides a deeper dive into optimizing your reaction conditions and handling specific challenges.

Q4: What are the pros and cons of common oxidants for this transformation?

A4: The choice of oxidant is critical and depends on the substrate's reactivity, functional group tolerance, and desired reaction conditions.

OxidantTypical ConditionsProsCons
Oxygen (O₂) or Air Bubbling through solution, often at RT or slightly elevated temp.Inexpensive, readily available, "green".[1]Often slow, can be non-selective, may require vigorous mixing for efficiency.
Hydrogen Peroxide (H₂O₂) / Urea-H₂O₂ Typically in an organic solvent, often at 0 °C to RT.Potent, relatively clean (byproduct is water).[1]Can be hazardous at high concentrations, reactions can be exothermic, may require careful temperature control.
**Sulfuryl Chloride (SO₂Cl₂) **Used for converting dialkyl phosphites to dialkyl chlorophosphates.[10]Effective for specific transformations.Highly reactive and corrosive, generates HCl and SO₂ byproducts.
Iodine (I₂) / Water Often used in oligonucleotide synthesis.Mild and effective for sensitive substrates.Introduces iodine which must be removed during workup.
m-Chloroperoxybenzoic acid (m-CPBA) Organic solvent, typically at low temperatures (0 °C).Highly effective, predictable.Byproduct (m-chlorobenzoic acid) must be removed.
Carbon Tetrachloride (CCl₄) / Amine Atherton-Todd reaction conditions.[2][10]Forms a P-N bond directly from a P-H bond.CCl₄ is toxic and environmentally harmful; not a direct oxidation of a chlorophosphite.

Q5: My reaction is highly exothermic and difficult to control. How can I manage this?

A5: Exothermicity is a serious safety concern in oxidation reactions. The P(III) to P(V) conversion is thermodynamically favorable and can release significant heat.[11]

  • Control the Rate of Addition: Add the oxidant slowly and dropwise to a cooled solution (e.g., in an ice bath at 0 °C) of the chlorophosphite. This allows the heat to dissipate.

  • Use a Less Concentrated Solution: Diluting the reaction mixture increases the thermal mass of the solvent, which can better absorb the heat generated.

  • Choose a Milder Oxidant: If possible, switch to a less reactive oxidizing agent.

  • Ensure Efficient Stirring: Good agitation ensures that localized "hot spots" do not form where the oxidant is being added.

Below is a workflow to guide your troubleshooting process for managing exothermic reactions.

Storage_Principles SafeStorage Safe Storage of Chlorophosphites Inert Inert Atmosphere (Argon/Nitrogen) SafeStorage->Inert Prevents Oxidation Cool Cool & Dark Place (Refrigerate) SafeStorage->Cool Slows Decomposition Dry Dry Conditions (Anhydrous) SafeStorage->Dry Prevents Hydrolysis Segregate Segregate from Incompatibles (Oxidizers, Water, Acids) SafeStorage->Segregate Prevents Accidental Reactions

Caption: Core principles for storing sensitive chlorophosphites.

References

  • Chinese Chemical Society. (2023). Radical Arbuzov Reaction. [Link]

  • Wikipedia. Michaelis–Arbuzov reaction. [Link]

  • TSI Journals. Kinetics and mechanism of oxidation of phosphite by pyridinium chlorochromate. [Link]

  • Organic Chemistry Portal. Arbuzov Reaction. [Link]

  • CCS Chemistry. Radical Arbuzov Reaction. [Link]

  • University of Science and Technology of China. 31P NMR Chemical Shift of Phosphorous Compounds. [Link]

  • MDPI. (2025). Effect of pH on Conversion of Hypophosphite and Phosphite to Phosphate by Wet Oxidation. [Link]

  • National Center for Biotechnology Information. (2023). Prebiotic Chemistry of Phosphite: Mild Thermal Routes to Form Condensed-P Energy Currency Molecules Leading Up to the Formation of Organophosphorus Compounds. [Link]

  • University of Ottawa. 31 Phosphorus NMR. [Link]

  • ResearchGate. The 31 P NMR chemical shifts of different types of phosphorus species.... [Link]

  • Royal Society of Chemistry. Kinetics and mechanisms of the oxidation of hypophosphite and phosphite with trans-[RuVI(L)(O)2]2+. [Link]

  • National Center for Biotechnology Information. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. [Link]

  • MDPI. (2013). Phosphate Activation via Reduced Oxidation State Phosphorus (P). Mild Routes to Condensed-P Energy Currency Molecules. [Link]

  • American Chemical Society. (1950). REACTIONS OF DIALKYL PHOSPHITES. SYNTHESIS OF DIALKYL CHLOROPHOSPHATES, TETRAALKYL PYROPHOSPHATES, AND MIXED ORTHOPHOSPHATE ESTER. [Link]

  • Waters Corporation. Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. [Link]

  • ResearchGate. Diethyl Chlorophosphite: A Mild Reagent for Efficient Reduction of Nitro Compounds to Amines. [Link]

  • ResearchGate. (2016). Proper Handling and Storage of Chemicals. [Link]

  • PubMed. (2013). Phosphate Activation via Reduced Oxidation State Phosphorus (P). Mild Routes to Condensed-P Energy Currency Molecules. [Link]

  • Wikipedia. Diethyl phosphorochloridate. [Link]

  • ResearchGate. Phosphorus compounds with proposed transformations denoted by arrows. [Link]

  • American Chemical Society. (2020). An Improved P III /P V=O-Catalyzed Reductive C–N Coupling of Nitroaromatics and Boronic Acids by Mechanism-Informed Catalyst Design. [Link]

  • ResearchGate. (2008). Oxidation of organophosphorus pesticides with chloroperoxidase enzyme in the presence of an ionic liquid as co-solvent. [Link]

  • United States Environmental Protection Agency. Incompatible Chemicals Storage. [Link]

  • PubMed. (2023). Anaerobic dissimilatory phosphite oxidation, an extremely efficient concept of microbial electron economy. [Link]

  • American Chemical Society. (2021). Phosphorus-Based Catalysis. [Link]

  • National Center for Biotechnology Information. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. [Link]

  • National Center for Biotechnology Information. Reduction of Activated Alkenes by PIII/PV Redox Cycling Catalysis. [Link]

  • Organic Chemistry Portal. Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. [Link]

  • National Center for Biotechnology Information. (2016). Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. [Link]

  • InfoTECH. Chemical handling and storage. [Link]

  • Scholars Research Library. (2012). Theoretical study of the regioselectivity of the reaction between tetrachloromethane and triethyl phosphite using DFT B3LYP/6-31. [Link]

  • Lirias. (2026). Iodine/iron oxide-catalysed aerobic oxidative coupling of phosphites and alcohols via in situ iodophosphate formation. [Link]

  • LSU Health New Orleans. (2022). EHS200.05 Chemical Ordering and Storage Procedures. [Link]

  • National Center for Biotechnology Information. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. [Link]

  • National Center for Biotechnology Information. A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. [Link]

  • ResearchGate. (2026). Water-Accelerated Photo-oxidation of CH3NH3PbI3 Perovskite: Mechanism, rate orders, and rate constants. [Link]

  • National Center for Biotechnology Information. (2022). Oxidative Phosphorus Chemistry Perturbed by Minerals. [Link]

  • Chemistry LibreTexts. (2023). Properties of Phosphorus Compounds. [Link]

  • ResearchGate. (2018). TEACHERS' PROBLEMS OF TEACHING OF OXIDATION-REDUCTION REACTIONS IN HIGH SCHOOLS. [Link]

  • Organic Chemistry Portal. Phosphine oxide synthesis by substitution or addition. [Link]

Sources

Optimization

Purification methods for dipropyl phosphorochloridite distillation vs column

Topic: Distillation vs. Column Chromatography for Dipropyl Phosphorochloridite Case ID: DPP-PUR-001 Status: Active Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Distillation vs. Column Chromatography for Dipropyl Phosphorochloridite

Case ID: DPP-PUR-001 Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

Dipropyl phosphorochloridite (


) is a highly reactive P(III) intermediate used primarily in phosphorylation reactions and ligand synthesis. Its purification presents a classic dilemma in organophosphorus chemistry:
  • The Problem: The P-Cl bond is extremely susceptible to hydrolysis (moisture) and the phosphorus center is prone to oxidation (air). Furthermore, the compound is acid-sensitive.

  • The Verdict: Vacuum Distillation is the standard and recommended method. Silica gel chromatography is generally contraindicated because standard silica is acidic and contains adsorbed water, both of which destroy the compound immediately. Chromatography should only be attempted under strictly inert, basic conditions as a last resort.

Part 1: The Golden Standard – Vacuum Distillation

Distillation is the only robust method to obtain high-purity (


) dipropyl phosphorochloridite. Because the compound can disproportionate at high temperatures, high vacuum is non-negotiable.
Standard Operating Procedure (SOP)

Prerequisites:

  • Vacuum System: High vacuum pump capable of

    
     (ideally 
    
    
    
    ).
  • Glassware: Flame-dried, argon-purged glassware. Short-path distillation head (Vigreux column is usually unnecessary and increases hold-up).

  • Safety: The distillate reacts violently with water, releasing HCl gas.

Protocol:

  • Quench Solvents: Remove all reaction solvents (e.g., diethyl ether, THF) using a rotary evaporator under strict inert atmosphere (backfill with Argon, not air).

  • Setup: Transfer the crude oil to a distillation flask. Add a magnetic stir bar. Connect a short-path distillation head with a cow receiver.

  • Degassing: Apply vacuum gradually to remove residual solvent traces.

  • Heating:

    • Note: Diethyl chlorophosphite boils at

      
       at 
      
      
      
      .[1] Dipropyl phosphorochloridite is heavier; expect a boiling point of
      
      
      at
      
      
      .
    • Slowly ramp the oil bath temperature. Do not exceed a bath temperature of

      
       to prevent thermal decomposition.
      
  • Collection: Discard the first

    
     (fore-run). Collect the steady main fraction.
    
Troubleshooting: Distillation Issues
SymptomProbable CauseCorrective Action
White fumes in receiver Hydrolysis due to leak.Check vacuum grease seals. Ensure system is under positive Argon pressure when switching flasks.
Product turns yellow Thermal decomposition or oxidation.Lower bath temperature; improve vacuum quality. Ensure system is oxygen-free.
"Bumping" / Unstable BP Residual solvent or HCl evolution.Degas crude longer at RT before heating. Use a larger stir bar.
Solid forming in condenser Hydrolysis (H-phosphonate formation).CRITICAL: Stop immediately. Your system has a moisture leak. The solid is likely dipropyl H-phosphonate.

Part 2: The "Hazard Path" – Column Chromatography

Warning: Standard silica gel chromatography will result in 0% yield . The acidic silanol groups (


) and adsorbed water will hydrolyze the P-Cl bond instantly.

When to use this: Only if the impurity is non-volatile (e.g., salts, heavy polymeric byproducts) and distillation failed.

Modified Protocol (The "Neutralized" Column)

If you must use chromatography, you must modify the stationary phase to be basic and anhydrous.

  • Stationary Phase: Use Basic Alumina (Grade I, activated) OR Triethylamine (TEA)-treated Silica .

    • To treat silica: Slurry silica in hexanes containing

      
       TEA.
      
  • Eluent: Hexanes/EtOAc or Hexanes/DCM with

    
     Triethylamine  added to the mobile phase.
    
  • Conditions: Run the column under positive nitrogen pressure (Flash chromatography). Do not let it run dry.

  • Speed: Elute as fast as possible. The longer the compound sits on the column, the more it degrades.

FAQ: Chromatography

Q: My product stuck to the baseline. What happened? A: The P-Cl bond reacted with the silica surface. You have effectively phosphorylated your silica gel.

Q: Can I use reverse-phase (C18)? A: No. Aqueous mobile phases (water/methanol/acetonitrile) will hydrolyze the compound instantly.

Part 3: Validation & Diagnostics ( NMR)

The only way to confirm success is


 NMR. Proton NMR is often insufficient due to overlapping alkyl signals.

Diagnostic Chemical Shifts (approximate, relative to


): 
  • Target (Dipropyl phosphorochloridite):

    
     (Singlet). P(III)-Cl species are typically highly downfield.
    
  • Impurity (Oxidation - Phosphate):

    
    .
    
  • Impurity (Hydrolysis - H-Phosphonate):

    
    .
    
    • Key Feature: Look for a giant coupling constant (

      
      ), appearing as a doublet in non-decoupled spectra.
      
  • Impurity (PCl3):

    
    .[2]
    

Visual Decision Guides

Figure 1: Purification Decision Tree

PurificationLogic Start Crude Dipropyl Phosphorochloridite CheckImpurity Identify Impurities (via 31P NMR) Start->CheckImpurity VolatileImp Volatile Impurities (Solvents, PCl3) CheckImpurity->VolatileImp Mainly NonVolatileImp Non-Volatile/Polymeric Impurities CheckImpurity->NonVolatileImp Mainly Distillation High Vacuum Distillation (RECOMMENDED) VolatileImp->Distillation Standard Path NonVolatileImp->Distillation Try first Column Inert Flash Chromatography (LAST RESORT) NonVolatileImp->Column Only if heat sensitive Distillation->Column If Distillation Fails (Decomposition) DistillParams Vacuum: <5 mmHg Bath: <100°C Distillation->DistillParams ColumnParams Phase: Basic Alumina Additive: 5% Et3N Gas: N2 Pressure Column->ColumnParams

Caption: Decision logic for selecting the purification method. Distillation is the primary path; chromatography is a high-risk alternative.

Figure 2: Troubleshooting Low Yield/Purity

Troubleshooting Problem Low Yield / Purity CheckNMR Check 31P NMR Problem->CheckNMR SignalDoublet Signal: Doublet (J ~600Hz, 10 ppm) CheckNMR->SignalDoublet SignalUpfield Signal: Singlet (~0 ppm) CheckNMR->SignalUpfield SignalDownfield Signal: Singlet (~219 ppm) CheckNMR->SignalDownfield DiagHydrolysis Hydrolysis (Moisture) Product: H-Phosphonate SignalDoublet->DiagHydrolysis DiagOxidation Oxidation (Air) Product: Phosphate SignalUpfield->DiagOxidation DiagStart Unreacted PCl3 SignalDownfield->DiagStart FixHydrolysis Fix: Dry glassware, Fresh PCl3, Inert atm DiagHydrolysis->FixHydrolysis FixOxidation Fix: Degas solvents, Argon sparge DiagOxidation->FixOxidation FixStart Fix: Adjust stoichiometry, Distill PCl3 first DiagStart->FixStart

Caption: Diagnostic workflow using Phosphorus-31 NMR to identify failure modes.

Comparative Analysis

FeatureVacuum DistillationColumn Chromatography
Suitability High (Standard Method)Low (High Risk)
Purity Achievable


(Best case)
Yield High (

)
Low (

typical)
Major Risk Thermal disproportionationHydrolysis on silica
Throughput Scalable (grams to kilos)Small scale only
Time Required 2-4 Hours4-6 Hours (plus prep)

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for distillation of moisture-sensitive organophosphorus compounds).

  • Gual, A., et al. (2012). "Design and Synthesis of Phosphite Ligands for Homogeneous Catalysis." Phosphorus(III) Ligands in Homogeneous Catalysis. (Discusses synthesis and handling of chlorophosphites).

  • Sigma-Aldrich Technical Bulletin. "Handling Air-Sensitive Reagents." (General protocols for Schlenk lines and distillation of sensitive liquids). Link

  • Quin, L. D. (2000). A Guide to Organophosphorus Chemistry. Wiley-Interscience. (Source for

    
     NMR shifts and reactivity patterns of P(III)-Cl bonds). 
    

Sources

Troubleshooting

Handling fuming and corrosive nature of dipropyl chlorophosphite

Status: Operational | Tier: Level 3 (Senior Specialist) Topic: Handling Fuming & Corrosive Reagents Application Scientist’s Briefing Subject: Dipropyl Chlorophosphite (CAS: 2510-89-6 for Phosphate analog; P(III) species...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Specialist)
Topic: Handling Fuming & Corrosive Reagents

Application Scientist’s Briefing

Subject: Dipropyl Chlorophosphite (CAS: 2510-89-6 for Phosphate analog; P(III) species generic handling) Chemical Identity:


 (Dipropyl phosphorochloridite)

Warning: Do not confuse Dipropyl Chlorophosphite (P


) with Dipropyl Chlorophosphate  (P

).
  • Chlorophosphite (

    
    ):  Highly reactive, fumes intensely in air, susceptible to rapid hydrolysis, used for phosphorylation.
    
  • Chlorophosphate (

    
    ):  Less reactive, more stable, used for phosphate ester synthesis.
    

This guide focuses on the P(III) Chlorophosphite species, which presents the most acute handling challenges due to its "fuming" nature. The "smoke" you see is hydrochloric acid (HCl) mist generated instantly upon contact with atmospheric moisture.

Immediate Hazard Mitigation (The "Fuming" Issue)

Q: Why is the bottle "smoking" when I open it, and how do I stop it?

A: The "smoke" is a reaction product, not the reagent boiling.

  • Mechanism: Dipropyl chlorophosphite possesses a labile P-Cl bond. Upon contact with water vapor in the air, it undergoes rapid hydrolysis:

    
    
    The HCl gas condenses with water vapor to form visible white acidic mist.
    
  • Solution: You cannot "stop" it in open air. You must exclude moisture.[1][2]

    • Protocol: Always handle under a positive pressure of dry Nitrogen (

      
      ) or Argon (
      
      
      
      ).
    • Technique: Use Schlenk lines or a glovebox.[1] If dispensing from a Sure/Seal™ bottle, use an oven-dried syringe with a balloon of inert gas to equalize pressure. Never pour this reagent in an open fume hood; the hydrolysis degrades your reagent purity within seconds.

Q: My syringe needle clogged immediately. What happened?

A: The reagent reacted with residual moisture inside the needle or on the septum, forming viscous hydrolysis products (H-phosphonates) or salts if a base was present.

  • Prevention:

    • Flush Needles: Purge your needle and syringe with dry

      
      before entering the bottle.
      
    • Speed: Draw the liquid quickly and transfer immediately.

    • Gauge: Use a slightly wider gauge (e.g., 18G or 20G) to prevent clogging from minor hydrolysis products.

Material Compatibility & Apparatus

Q: Can I use standard plastic syringes?

A: No.

  • Reasoning: The reagent is corrosive and the HCl byproduct attacks standard rubber and some plastics. It can swell plunger tips, leading to seizing or leakage.

  • Recommendation: Use glass syringes with Teflon (PTFE) or chemically resistant plunger tips. For tubing, use PTFE or chemically resistant fluoroelastomers. Avoid standard latex or silicone tubing for direct liquid contact.

Q: The reaction mixture turned cloudy/white after addition. Is this normal?

A: It depends on your reaction mixture.

  • Scenario A (Base Present): If you have a base like Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) in the flask, yes . The base neutralizes the HCl generated during the substitution reaction, forming insoluble amine hydrochloride salts (
    
    
    
    ). This is a sign the reaction is proceeding.
  • Scenario B (No Base): If the solution is neat or neutral, cloudiness indicates moisture contamination . The white solid is likely polymerized hydrolysis products. Check your solvent dryness immediately.

Reaction Troubleshooting & Monitoring

Q: How do I know if my reagent has gone bad?

A: Visual inspection is unreliable. Use


P NMR  (Phosphorus NMR).[3][4]
  • Protocol: Take a small aliquot in a dry NMR tube with a capillary of

    
     (benzene-d6) or dry 
    
    
    
    .
  • Signature:

    • Intact Reagent (

      
      ):  Typically shows a singlet downfield, often around 165–175 ppm  (characteristic of P-Cl species).
      
    • Hydrolyzed Product (

      
      ):  Shifts significantly upfield, often near 0–10 ppm , and may appear as a doublet due to P-H coupling (
      
      
      
      ).
    • Oxidized Product (

      
      ):  If air (oxygen) entered, you might see the phosphate analog around 0–5 ppm .
      
Q: The reaction stalled. I added more reagent, but yield didn't improve.

A: The P-Cl bond is highly electrophilic. If the reaction stalls, the nucleophile (e.g., alcohol, amine) might be deactivated or the reagent consumed by adventitious water.[5]

  • Diagnostic: Check the pH. If the system becomes too acidic (excess HCl), the nucleophile may be protonated and rendered unreactive.

  • Fix: Ensure you have at least 1.1 to 1.5 equivalents of base (scavenger) relative to the chlorophosphite.

Quenching & Disposal

Q: How do I safely clean the glassware?

A: Do not rinse directly with water. The exothermic hydrolysis can crack glass or splash corrosive acid.

  • Step 1 (Quench): Dilute the residual reagent with a non-reactive solvent (DCM or Toluene).

  • Step 2 (Neutralize): Slowly add this solution to a stirred beaker of ice-cold 10% aqueous Sodium Bicarbonate (

    
    )  or Sodium Hydroxide (
    
    
    
    ). The base neutralizes the HCl immediately.
  • Step 3 (Wash): Once bubbling stops and the biphasic mixture is cool, wash standard glassware with water and acetone.

Visualized Workflows

Figure 1: Safe Handling Workflow

This diagram outlines the critical path for transferring fuming chlorophosphites without degradation.

G Storage Storage (Dry, Inert, Cool) Prep Preparation (Flame-dry Glassware, N2 Purge) Storage->Prep Inspect Seals Transfer Transfer (Glass Syringe, Positive Pressure) Prep->Transfer No Moisture Reaction Reaction (Add Base Scavenger, Monitor Temp) Transfer->Reaction Dropwise Quench Quench (Ice/Base Bath, Slow Addition) Reaction->Quench Post-Rxn

Caption: Linear workflow emphasizing moisture exclusion at the "Prep" and "Transfer" stages to prevent fuming.

Figure 2: Degradation Pathway (The "Fuming" Mechanism)

Understanding why the reagent smokes and degrades.

Hydrolysis Reagent Dipropyl Chlorophosphite (PrO)2PCl [Reactive P(III)] Intermediate Unstable Intermediate [(PrO)2P(OH)Cl]- Reagent->Intermediate + H2O (Fast) Water Atmospheric Moisture (H2O) Water->Intermediate Product1 Dipropyl Phosphite (PrO)2P(O)H [Degraded Reagent] Intermediate->Product1 Tautomerization Product2 HCl Gas (White Fumes) Intermediate->Product2 Elimination

Caption: The reaction with water is irreversible, generating HCl gas (fumes) and the H-phosphonate diester.

Technical Data Summary

PropertyValue (Approx. for Dipropyl Analog)Note
Boiling Point ~70–80 °C @ 10 mmHgExtrapolated from Diethyl analog (60°C @ 2mmHg) [1].
Density ~1.05 – 1.10 g/mLDenser than water; sinks and hydrolyzes.
Appearance Colorless to pale yellow liquidDarkening indicates decomposition.
Solubility DCM, THF, Toluene, Et2OReacts violently with Water, Alcohols (unless controlled).
Flash Point ~50–60 °CFlammable liquid; handle away from sparks.

References

  • Sigma-Aldrich. Diethyl chlorophosphate Product Specification & Properties. Retrieved from .

  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from .

  • ChemicalBook.[3][6] Diethyl Chlorophosphite Properties and Safety. Retrieved from .

  • Thermo Fisher Scientific. Safety Data Sheet: Diethyl Chlorophosphite. Retrieved from .

Sources

Optimization

Stability of dipropyl phosphorochloridite in dichloromethane vs THF

Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical guidance on the stability and handling of dipropyl phosphorochloridite, with a specific focus on the implicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical guidance on the stability and handling of dipropyl phosphorochloridite, with a specific focus on the implications of solvent choice between dichloromethane (DCM) and tetrahydrofuran (THF). As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when using dipropyl phosphorochloridite?

Dipropyl phosphorochloridite is a trivalent phosphorus compound, R₂P(III)Cl. The phosphorus (III) center is susceptible to oxidation to pentavalent phosphorus, P(V), and the P-Cl bond is highly sensitive to moisture, which can lead to hydrolysis.[1] Therefore, all manipulations should be conducted under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere).[2]

Q2: Which solvent is generally recommended for reactions with dipropyl phosphorochloridite: Dichloromethane (DCM) or Tetrahydrofuran (THF)?

For most applications, dichloromethane (DCM) is the preferred solvent over tetrahydrofuran (THF). DCM is relatively inert and less likely to react with the phosphorochloridite.[3][4] THF, while a common aprotic solvent, can be problematic due to its reactivity with Lewis acids, leading to solvent degradation and the formation of impurities.[5][6]

Q3: Why is THF problematic? What is the mechanism of degradation?

The central issue with THF is its susceptibility to cleavage initiated by Lewis acids.[6][7] The phosphorus (III) center in dipropyl phosphorochloridite, bearing an electron-withdrawing chloride, exhibits Lewis acidic character. This is analogous to the known Lewis acidity of other p-block element trichlorides, such as SbCl₃ and BiCl₃.[8][9]

The degradation mechanism proceeds as follows:

  • Lewis Acid-Base Adduct Formation: The lone pair of electrons on the oxygen atom of THF coordinates with the Lewis acidic phosphorus center of the dipropyl phosphorochloridite.

  • Ring Opening: This coordination weakens the C-O bonds of the THF ring, making it susceptible to nucleophilic attack by the chloride ion. This results in the ring-opening of THF to form a 4-chlorobutoxy phosphinite intermediate.

  • Polymerization/Further Reactions: The resulting intermediate can undergo further reactions, potentially leading to the formation of oligomers or polymers of THF, which may present as a viscous oil or an intractable mixture in the reaction vessel.[9]

This process consumes the active reagent and introduces significant impurities into the reaction.


// Nodes Reagent [label="Dipropyl Phosphorochloridite\n(Lewis Acid)", fillcolor="#F1F3F4"]; THF [label="THF\n(Lewis Base)", fillcolor="#F1F3F4"]; Adduct [label="Lewis Acid-Base Adduct", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Ring-Opened Intermediate\n(4-chlorobutoxy phosphinite)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproducts [label="Polymerization / Side Products", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Reagent -> Adduct [label="Coordination"]; THF -> Adduct; Adduct -> Intermediate [label="Nucleophilic Attack\nby Cl⁻"]; Intermediate -> Byproducts [label="Further Reaction"]; }

Fig. 1: Proposed mechanism of THF degradation.

Q4: Are there any stability concerns when using Dichloromethane (DCM)?

While generally more stable, DCM is not entirely inert. It can react with certain nucleophiles, particularly highly reactive amines, in a process known as the Menschutkin reaction to form quaternary ammonium salts.[4][10] However, for typical phosphitylation reactions involving alcohols, this is a much slower and less common side reaction compared to the rapid degradation pathway observed with THF. It is crucial to use high-purity, anhydrous DCM for best results.[11]

Solvent Selection Summary

FeatureDichloromethane (DCM)Tetrahydrofuran (THF)
Reactivity with Reagent Generally inert; low reactivity.High Risk. Reacts via Lewis acid-catalyzed ring-opening.[5][12]
Common Side Products Minimal with most substrates.4-chlorobutoxy phosphinites, THF polymers.[9]
Experimental Outcome Cleaner reaction profiles, higher yields.Complex mixtures, lower yields, potential for complete reaction failure.
Recommendation Highly Recommended Use with Caution / Avoid

Troubleshooting Guide

Problem: My reaction in THF resulted in a low yield and a complex mixture of byproducts.
  • Probable Cause: You are likely observing the consequences of THF degradation initiated by the Lewis acidic dipropyl phosphorochloridite. The reagent was likely consumed in the ring-opening of the solvent.[6][7]

  • Solution:

    • Switch Solvents: Repeat the experiment using anhydrous dichloromethane (DCM) under a strict inert atmosphere.

    • Temperature Control: If THF must be used, conduct the reaction at the lowest possible temperature (e.g., -78 °C) to slow the rate of THF cleavage. Add the phosphorochloridite slowly to the cooled solution of the substrate. This may not fully prevent degradation but can mitigate it.

Problem: A viscous, sticky oil formed in my reaction vessel when using THF.
  • Probable Cause: This is a strong indicator of THF polymerization, a known outcome when THF is exposed to strong Lewis acids.[9]

  • Solution: Discontinue the reaction. The desired product will be difficult to isolate from the polymer. Redesign the experiment using DCM as the solvent.


// Nodes Start [label="Reaction Failure in THF\n(Low Yield / Impure)", shape=ellipse, fillcolor="#F1F3F4"]; Check1 [label="Observe Viscous Oil or Polymer?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Cause1 [label="Diagnosis: THF Polymerization\nvia Lewis Acid Cleavage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solution1 [label="Action: Repeat Experiment\nin Anhydrous DCM", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check2 [label="Diagnosis: Reagent Consumed\nby Solvent Degradation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solution2 [label="Action: Repeat in DCM.\nIf THF is essential, run at -78°C.", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Successful Reaction", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> Check1; Check1 -> Cause1 [label="Yes"]; Check1 -> Check2 [label="No"]; Cause1 -> Solution1; Check2 -> Solution2; Solution1 -> End; Solution2 -> End; }

Fig. 2: Troubleshooting workflow for reactions in THF.

Experimental Protocol: General Procedure for Phosphitylation

This protocol provides a general guideline for using dipropyl phosphorochloridite, emphasizing best practices for maintaining reagent stability.

Materials:

  • Anhydrous dichloromethane (DCM)

  • Dipropyl phosphorochloridite

  • Substrate (e.g., a primary or secondary alcohol)

  • Anhydrous, non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), freshly distilled

  • Anhydrous solvents for workup and chromatography

  • Inert gas supply (Argon or Nitrogen)

  • Oven-dried or flame-dried glassware

Procedure:

  • Preparation: Assemble the reaction glassware (e.g., a round-bottom flask with a magnetic stir bar and a dropping funnel) and dry it thoroughly in an oven or by flame-drying under vacuum. Allow the glassware to cool to room temperature under a stream of inert gas.

  • Reagent Setup: Dissolve the alcohol substrate and the non-nucleophilic base (1.1 equivalents) in anhydrous DCM in the reaction flask. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Under a positive pressure of inert gas, draw the dipropyl phosphorochloridite (1.05 equivalents) into a syringe and add it dropwise to the stirred solution over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Workup:

    • Once the reaction is complete, filter the mixture through a pad of Celite or silica gel under an inert atmosphere to remove the amine hydrochloride salt.

    • Rinse the filter pad with a small amount of anhydrous DCM.

    • Concentrate the filtrate under reduced pressure. The resulting crude product should be used immediately in the next step or purified quickly, as phosphites can be unstable.

  • Purification: If necessary, purify the product by flash column chromatography using anhydrous solvents. The choice of eluent will depend on the product's polarity.

Note on Handling: Dipropyl phosphorochloridite is corrosive and reacts with moisture. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]

References

  • Westin, J. (n.d.). Cleavage of Ethers - Organic Chemistry. Jack Westin. Retrieved from [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Cleavage of Ethers with Acids. Retrieved from [Link]

  • Vaia. (n.d.). What product would you expect from cleavage of tetrahydrofuran with HI? Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US4247490A - Process for the purification of dialkylphosphorochloridothioates.
  • Indian Academy of Sciences. (2019, December 3). Probing the Lewis acidity of heavier pnictogen trichlorides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Liquid coordination complexes of Lewis acidic metal chlorides: Lewis acidity and insights into speciation. Dalton Transactions. Retrieved from [Link]

  • Reddit. (2023, May 28). Does dichloromethane react with polypropylene? r/chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN101250199B - Preparation method of diisopropyl phosphite.
  • Stanetty, P., et al. (2020, May 15). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. Synlett.
  • National Institutes of Health. (n.d.). Synthesis and Storage Stability of Diisopropylfluorophosphate - PMC. Retrieved from [Link]

  • ResearchGate. (2018, April 15). Dichloromethane as solvent and reagent: A case study of photoinduced reactions in mixed phosphonium-iodonium ylide. Retrieved from [Link]

  • National Institutes of Health. (2023, January 31). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P - PMC. Retrieved from [Link]

  • ACS Publications. (2023, January 30). Are Ar3SbCl2 Species Lewis Acidic? Exploration of the Concept and Pnictogen Bond Catalysis Using a Geometrically Constrained Example | Organometallics. Retrieved from [Link]

  • PubMed. (2006, January 23). Phosphonium-borate zwitterions, anionic phosphines, and dianionic phosphonium-dialkoxides via tetrahydrofuran ring-opening reactions. Retrieved from [Link]

  • PubMed. (2012, March 12). Influential role of ethereal solvent on organolithium compounds: the case of carboranyllithium. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′‐Deoxypseudoisocytidine - PMC. Retrieved from [Link]

  • SciSpace. (n.d.). The reactivity of dichloromethane toward amines. Retrieved from [Link]

  • ResearchGate. (2025, May 7). Lewis Acidity of the SbCl3/o‐chloranil System. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Study of the formation of artifacts following Dichloromethane reaction with some nitrogenous drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dichloromethane | CH2Cl2 | CID 6344 - PubChem. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Identifying Impurities in Dipropyl Phosphorochloridite via 31P NMR

This guide is designed for researchers, scientists, and professionals in drug development who utilize dipropyl phosphorochloridite in their synthetic workflows. 31P Nuclear Magnetic Resonance (NMR) spectroscopy is an ind...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and professionals in drug development who utilize dipropyl phosphorochloridite in their synthetic workflows. 31P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for assessing the purity of this critical reagent. Even minor impurities can significantly impact downstream reactions, leading to reduced yields, side product formation, and challenges in purification. This document provides a comprehensive, question-and-answer-based approach to identifying common impurities in dipropyl phosphorochloridite, grounded in established spectroscopic principles and practical experience.

Frequently Asked Questions (FAQs)

Q1: What is the expected 31P NMR chemical shift for pure dipropyl phosphorochloridite?

The 31P NMR chemical shift for pure dipropyl phosphorochloridite, a phosphorus(III) compound, is expected to be in the downfield region of the spectrum. Based on data for structurally similar dialkyl phosphorochloridites and chlorophosphoramidites, the anticipated chemical shift is in the range of δ = 174-180 ppm .[1] The exact chemical shift can be influenced by the solvent, concentration, and the reference standard used.

Q2: Why is my 31P NMR spectrum referenced to 85% phosphoric acid?

By convention, 31P NMR spectra are referenced to an external standard of 85% phosphoric acid (H3PO4), which is assigned a chemical shift of 0 ppm.[2] This provides a universal point of reference for comparing chemical shifts across different instruments and experiments.

Q3: My sample of dipropyl phosphorochloridite has a single sharp peak in the expected region. Does this guarantee its purity?

While a single, sharp peak in the 174-180 ppm region is a strong indicator of high purity, it does not definitively rule out the presence of impurities. Some impurities may be present at concentrations below the limit of detection of the NMR experiment, or they may have overlapping signals with the main product. For critical applications, it is advisable to use quantitative 31P NMR to determine the precise purity.[3]

Troubleshooting Guide: Interpreting Unexpected Peaks

The following section addresses common questions arising from unexpected signals in the 31P NMR spectrum of dipropyl phosphorochloridite.

Q4: I see a peak around δ = 220 ppm. What is this impurity?

A signal in the region of δ = 219-220 ppm is characteristic of phosphorus trichloride (PCl3) .[4]

  • Causality: The presence of PCl3 typically indicates an incomplete reaction during the synthesis of dipropyl phosphorochloridite from propanol and phosphorus trichloride. An insufficient amount of propanol or suboptimal reaction conditions can lead to unreacted PCl3 remaining in the final product.

Q5: My spectrum shows a peak in the range of δ = 5 to 15 ppm. What could this be?

A signal in this upfield region, particularly around δ = 8-10 ppm (often observed as a doublet in proton-coupled spectra due to P-H coupling), is indicative of dipropyl phosphonate , also known as dipropyl hydrogen phosphonate or dipropyl phosphite.[5]

  • Causality: This is one of the most common impurities and arises from the hydrolysis of dipropyl phosphorochloridite. Exposure to adventitious moisture, either from the atmosphere or from wet solvents, will rapidly convert the phosphorochloridite to the corresponding phosphite. Dialkyl phosphites exist in equilibrium with their phosphonate tautomer, with the equilibrium heavily favoring the phosphonate form.

Q6: I have a signal near δ = -1 ppm. What does this indicate?

A peak in the region of δ = 0 to -5 ppm is characteristic of a pentavalent phosphate species. Specifically, a signal around -0.66 ppm can be attributed to tripropyl phosphate .[6]

  • Causality: The presence of tripropyl phosphate suggests that the dipropyl phosphorochloridite has undergone oxidation. This can occur through exposure to air (oxygen) or other oxidizing agents. It is also possible that over-oxidation occurred during the synthesis if any oxidizing agents were present.

Q7: I'm observing a peak around δ = 140 ppm. What is the likely origin of this signal?

A signal in the region of δ = 135-145 ppm can be attributed to tripropyl phosphite .[4]

  • Causality: Tripropyl phosphite can be formed as a byproduct during the synthesis of dipropyl phosphorochloridite if an excess of propanol is used relative to phosphorus trichloride. It can also be formed if there is a competing reaction pathway where all three chlorine atoms of PCl3 are substituted by propanol.

Q8: My spectrum is complex, with multiple peaks in the region of δ = -10 to -25 ppm. What could be the cause?

The appearance of multiple signals in this upfield region may indicate the presence of pyrophosphates and other polyphosphates . The chemical shifts of these species can be sensitive to the specific structure and the surrounding chemical environment.

  • Causality: These species can form through the condensation of two or more phosphorus-containing molecules. For instance, the reaction of dipropyl phosphonate with remaining dipropyl phosphorochloridite can lead to the formation of a pyrophosphite, which can then be further oxidized. The hydrolysis of P-Cl bonds followed by condensation reactions can also lead to the formation of these higher-order phosphorus species.

Summary of Common Impurities and their 31P NMR Chemical Shifts

Compound Structure Typical 31P NMR Chemical Shift (δ, ppm) Common Origin
Dipropyl Phosphorochloridite(CH3CH2CH2O)2PCl174 - 180Target Compound
Phosphorus TrichloridePCl3219 - 220Unreacted Starting Material
Tripropyl Phosphite(CH3CH2CH2O)3P135 - 145Synthesis Byproduct (Excess Alcohol)
Dipropyl Phosphonate(CH3CH2CH2O)2P(O)H5 - 15Hydrolysis Product
Tripropyl Phosphate(CH3CH2CH2O)3PO0 to -5Oxidation Product
Pyrophosphates/Polyphosphates(RO)2P(O)-O-P(O)(OR)2-10 to -25Condensation/Degradation Products

Experimental Protocols

Protocol for Standard 31P NMR Analysis
  • Sample Preparation: Dissolve approximately 20-30 mg of the dipropyl phosphorochloridite sample in 0.5-0.7 mL of a dry, deuterated solvent (e.g., CDCl3, C6D6) in an NMR tube. It is crucial to use anhydrous solvents to prevent hydrolysis of the sample.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain a narrow and symmetrical solvent peak.

    • Set the 31P observe frequency.

    • Use a standard 31P pulse sequence with proton decoupling.

  • Acquisition Parameters:

    • Pulse width: Use a calibrated 90° pulse.

    • Relaxation delay (d1): A delay of 1-2 seconds is typically sufficient for qualitative analysis.

    • Number of scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Reference the spectrum to 85% H3PO4 at 0 ppm.

Protocol for Quantitative 31P NMR (qNMR) Analysis[3][7]

For accurate determination of purity, quantitative 31P NMR is recommended.

  • Sample Preparation:

    • Accurately weigh the dipropyl phosphorochloridite sample and a suitable internal standard into a vial. The internal standard should be a stable, non-reactive phosphorus-containing compound with a known purity and a chemical shift that is well-resolved from the analyte and any expected impurities (e.g., triphenyl phosphate).

    • Dissolve the mixture in a known volume of a dry, deuterated solvent.

  • Instrument Setup: Follow the same locking and shimming procedure as for standard analysis.

  • Acquisition Parameters:

    • Pulse width: Use a calibrated 90° pulse.

    • Relaxation delay (d1): This is a critical parameter. The delay must be at least 5 times the longest T1 (spin-lattice relaxation time) of all phosphorus nuclei in the sample to ensure full relaxation and accurate integration. A d1 of 30-60 seconds is often a good starting point.

    • Proton Decoupling: Use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate integration.

    • Number of scans: Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[7]

  • Processing and Analysis:

    • Process the spectrum as described for standard analysis.

    • Carefully integrate the signals corresponding to the dipropyl phosphorochloridite and the internal standard.

    • Calculate the purity of the sample using the following equation:

    Purity (%) = (Areaanalyte / Areastandard) * (Nstandard / Nanalyte) * (MWanalyte / MWstandard) * (mstandard / manalyte) * Puritystandard (%)

    Where:

    • Area = integral of the peak

    • N = number of phosphorus atoms giving rise to the signal (usually 1)

    • MW = molecular weight

    • m = mass

    • Puritystandard = purity of the internal standard

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways of dipropyl phosphorochloridite that lead to the formation of common impurities detectable by 31P NMR.

G A Dipropyl Phosphorochloridite (δ ≈ 174-180 ppm) B Dipropyl Phosphonate (δ ≈ 5-15 ppm) A->B Hydrolysis (+H2O, -HCl) C Tripropyl Phosphate (δ ≈ 0 to -5 ppm) A->C Oxidation (+[O])

Caption: Primary degradation pathways of dipropyl phosphorochloridite.

Logical Troubleshooting Workflow

This workflow provides a step-by-step guide for identifying an unknown impurity in your dipropyl phosphorochloridite sample using 31P NMR.

G start Acquire 31P NMR Spectrum q1 Is there a peak at δ ≈ 174-180 ppm? start->q1 product Main product identified q1->product Yes no_product Check sample identity/ preparation q1->no_product No q2 Are there other peaks? product->q2 pure Sample is likely pure q2->pure No impurity_check Identify impurity based on chemical shift q2->impurity_check Yes synthesis δ ≈ 220 ppm? (PCl3) δ ≈ 140 ppm? (Tripropyl Phosphite) impurity_check->synthesis degradation δ ≈ 5-15 ppm? (Dipropyl Phosphonate) δ ≈ -1 ppm? (Tripropyl Phosphate) impurity_check->degradation complex Multiple peaks δ ≈ -10 to -25 ppm? (Polyphosphates) impurity_check->complex

Caption: Troubleshooting workflow for 31P NMR impurity identification.

References

  • University of Oxford. Quantitative NMR Spectroscopy. [Link]

  • Li, W., et al. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Applied Sciences, 13(1), 323. [Link]

  • Wan, C., et al. (2023). Purity Assessment of Tripropyl Phosphate through Mass Balance and 1H and 31P Quantitative Nuclear Magnetic Resonance. Molecules, 28(14), 5399. [Link]

  • JoVE. (2023). Quantitative 31P NMR Analysis Of Lignins & Tannins. [Link]

  • US Patent US3432561A. (1969). Preparation of alkyl chlorides by the reaction of alkyl alcohols with phosphorus trichloride.
  • Lin, G., et al. (2018). High Resolution 31P NMR Spectroscopy Generates a Quantitative Evolution Profile of Phosphorous Translocation in Germinating Sesame Seed. Scientific Reports, 8, 417. [Link]

  • Brainly.in. (2023). What does alcohol form by reaction with PCl3? [Link]

  • Oxford Instruments. (2022). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]

  • University of Ottawa. 31 Phosphorus NMR. [Link]

  • Vedantu. (2024). H3PO3 formed in the preparation of alkyl halide by class 12 chemistry CBSE. [Link]

  • NPTEL - IIT Bombay. (2024). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. [Link]

  • SpectraBase. Diethylphosphite - Optional[31P NMR] - Chemical Shifts. [Link]

  • Slideshare. (2016). 31-P NMR SPECTROSCOPY. [Link]

  • Yoshino, T., et al. (2007). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. Analytical Sciences, 23(7), 845-849. [Link]

  • ResearchGate. The 31 P NMR shift of the phosphate group calculated in DEP and cDEP.... [Link]

  • Shevchenko, I. V., et al. (2015). Quantum chemical calculations of 31P NMR chemical shifts: scopes and limitations. Physical Chemistry Chemical Physics, 17(10), 6836-6849. [Link]

  • Organic Chemistry Portal. Convenient Preparation of Long-Chain Dialkyl Phosphates. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Phosphorus Nuclei: A Comparative Guide to the ³¹P NMR Chemical Shifts of Dipropyl Phosphorochloridite and Dipropyl H-phosphonate

For the modern researcher engaged in synthetic chemistry and drug development, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organophos...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher engaged in synthetic chemistry and drug development, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organophosphorus compounds. This guide provides an in-depth comparison of the ³¹P NMR spectral characteristics of two key trivalent phosphorus reagents: dipropyl phosphorochloridite and dipropyl H-phosphonate. By understanding the fundamental principles that govern their distinct chemical shifts, scientists can more effectively monitor reactions, identify intermediates, and confirm the structures of their target molecules.

The phosphorus-31 nucleus is a spin-½ particle with 100% natural abundance, making ³¹P NMR a highly sensitive and routine analytical technique. The chemical shift of a ³¹P nucleus is exquisitely sensitive to its electronic environment, providing a unique fingerprint for different phosphorus-containing functional groups. This guide will delve into the significant difference in the ³¹P NMR chemical shifts of dipropyl phosphorochloridite and dipropyl H-phosphonate, providing experimental data, explaining the underlying causative factors, and offering a practical protocol for acquiring high-quality spectra.

Comparative ³¹P NMR Data

A stark contrast is observed in the ³¹P NMR chemical shifts of dipropyl phosphorochloridite and its H-phosphonate counterpart. The phosphorochloridite exhibits a signal significantly downfield compared to the H-phosphonate. While specific values for the dipropyl analogues can vary slightly based on solvent and concentration, the data for the closely related diethyl analogues provide a clear illustration of this trend.

Compound NameStructureTypical ³¹P Chemical Shift (δ) range (ppm)
Diethyl Phosphorochloridite(CH₃CH₂O)₂PCl~ +165 to +170
Diethyl H-phosphonate(CH₃CH₂O)₂P(O)H~ +7 to +9

Note: Chemical shifts are referenced to an external standard of 85% H₃PO₄ (0 ppm).

The Science Behind the Shift: Electronegativity and Shielding

The dramatic downfield shift of the phosphorus nucleus in dipropyl phosphorochloridite compared to dipropyl H-phosphonate is primarily governed by the difference in electronegativity between the chlorine and hydrogen atoms directly attached to the phosphorus center.

Atoms or groups with high electronegativity, such as chlorine, withdraw electron density from the surrounding nuclei. This "deshielding" effect reduces the electron cloud around the phosphorus nucleus, causing it to experience a stronger magnetic field. Consequently, a higher frequency is required to achieve resonance, resulting in a more downfield (larger ppm value) chemical shift.[1]

Conversely, hydrogen has a lower electronegativity than chlorine. Therefore, the phosphorus nucleus in dipropyl H-phosphonate is more "shielded" by its electron cloud. It experiences a weaker effective magnetic field and resonates at a lower frequency, leading to a more upfield (smaller ppm value) chemical shift. This fundamental principle of electronegativity's influence on nuclear shielding is a cornerstone of NMR spectroscopy.

The oxidation state of the phosphorus atom also plays a crucial role. In dipropyl phosphorochloridite, phosphorus is in the P(III) oxidation state. In dipropyl H-phosphonate, while often drawn with a P-H bond, it exists in equilibrium with its tetracoordinate phosphonate tautomer, which is a P(V) species. Generally, P(III) compounds resonate over a much wider chemical shift range and often at lower fields than P(V) compounds.[2]

Experimental Protocol: Acquiring High-Quality ³¹P NMR Spectra

The following is a generalized, step-by-step methodology for obtaining a proton-decoupled ³¹P NMR spectrum. Specific parameters may need to be optimized for the particular instrument and sample.

Instrumentation:

  • A high-resolution NMR spectrometer equipped with a multinuclear probe.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the phosphorus-containing compound.

  • Dissolve the sample in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆, or Acetone-d₆) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, filter the solution to remove any particulate matter.

Spectrometer Setup and Data Acquisition:

  • Insert the sample into the NMR magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Tune and match the probe for the ³¹P frequency.

  • Load a standard proton-decoupled ³¹P NMR experiment.

  • Set the spectral width to encompass the expected chemical shift range (e.g., from -50 to +250 ppm to be safe).

  • Set the transmitter offset to the approximate center of the expected spectral region.

  • Use a calibrated 90° pulse width.

  • Set the relaxation delay (D1) to an appropriate value, typically 1-5 seconds. For quantitative measurements, a longer relaxation delay (5-7 times the longest T1) is necessary.

  • Set the number of scans to achieve an adequate signal-to-noise ratio. For concentrated samples, 16-64 scans are often sufficient.

  • Acquire the Free Induction Decay (FID).

Data Processing:

  • Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the FID.

  • Phase the resulting spectrum.

  • Baseline correct the spectrum.

  • Reference the spectrum to an external standard of 85% H₃PO₄ at 0 ppm.

Visualizing the Structural and Electronic Differences

The following diagram illustrates the key structural difference between dipropyl phosphorochloridite and dipropyl H-phosphonate and the resulting effect on the ³¹P NMR chemical shift.

G cluster_0 Dipropyl Phosphorochloridite cluster_1 Dipropyl H-phosphonate P1 P(III) Cl Cl (High Electronegativity) P1->Cl e⁻ withdrawal OPr1 OPr P1->OPr1 OPr2 OPr P1->OPr2 shift1 Deshielded Nucleus δ ≈ +167 ppm P1->shift1 Results in P2 P(V) H H (Low Electronegativity) P2->H OPr3 OPr P2->OPr3 OPr4 OPr P2->OPr4 O_double_bond =O P2->O_double_bond shift2 Shielded Nucleus δ ≈ +8 ppm P2->shift2 Results in

Caption: Structural influence on ³¹P NMR chemical shift.

Applications in Research and Development

The distinct reactivity profiles of dipropyl phosphorochloridite and dipropyl H-phosphonate make them valuable reagents in different synthetic contexts.

  • Dipropyl Phosphorochloridite and its analogues are highly reactive electrophiles. They are key intermediates in the synthesis of phosphite triesters and phosphoramidites, which are the building blocks for the automated synthesis of oligonucleotides. Their high reactivity necessitates careful handling under anhydrous and inert conditions.

  • Dipropyl H-phosphonate is a versatile precursor for the synthesis of a wide array of organophosphorus compounds, including α-aminophosphonates, α-hydroxyphosphonates, and other C-P bond-containing molecules. It is also used in industrial applications as a lubricant additive and stabilizer.[3] The P-H bond in H-phosphonates allows for unique reactivity, including radical reactions and couplings.

Conclusion

The significant difference in the ³¹P NMR chemical shifts of dipropyl phosphorochloridite and dipropyl H-phosphonate provides a powerful diagnostic tool for the synthetic chemist. The downfield shift of the phosphorochloridite is a direct consequence of the deshielding effect of the highly electronegative chlorine atom. In contrast, the more shielded phosphorus nucleus in the H-phosphonate resonates at a much higher field. By leveraging a solid understanding of these fundamental principles and employing robust experimental techniques, researchers can confidently characterize their phosphorus-containing compounds and accelerate their research and development efforts.

References

  • Gao, Y., & Xu, B. (2018). Applications of H-phosphonates for C-element bond formation. Pure and Applied Chemistry, 90(7), 1155-1163. [Link]

  • Slideshare. (2014). 31-P NMR SPECTROSCOPY. [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Dipropyl vs. Diethyl Phosphorochloridite

For researchers, scientists, and professionals in drug development, the selection of the right phosphorylating agent is a critical decision that can significantly impact reaction efficiency, yield, and purity. Dialkyl ph...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the selection of the right phosphorylating agent is a critical decision that can significantly impact reaction efficiency, yield, and purity. Dialkyl phosphorochloridites, (RO)₂PCl, are indispensable reagents for creating phosphite esters, which are precursors to a vast array of organophosphorus compounds. Among the most common choices are diethyl phosphorochloridite and dipropyl phosphorochloridite. While structurally similar, the subtle difference between an ethyl and a propyl chain imparts distinct reactivity profiles that must be understood for optimal experimental design.

This guide provides an in-depth comparison of these two reagents, grounded in fundamental principles of physical organic chemistry and supported by field-proven insights. We will explore how steric and electronic effects govern their reactivity and provide practical guidance for their application.

The Underlying Principles: Steric Hindrance as the Dominant Factor

The reactivity of dialkyl phosphorochloridites in phosphorylation reactions is primarily dictated by the accessibility of the electrophilic phosphorus(III) center to an incoming nucleophile (such as an alcohol or amine). The reaction typically proceeds through a bimolecular nucleophilic substitution (Sɴ2) mechanism, involving the formation of a trigonal bipyramidal transition state.

The core difference between the diethyl and dipropyl analogues lies in the steric bulk of the alkoxy substituents.

  • Diethyl Phosphorochloridite: The two ethyl groups are relatively small, offering minimal steric shielding of the phosphorus atom.

  • Dipropyl Phosphorochloridite: The n-propyl groups are larger and more conformationally flexible. This increased steric profile creates a more crowded environment around the phosphorus center, impeding the approach of a nucleophile.[1][2]

While there is a slight increase in the electron-donating inductive effect from propyl compared to ethyl groups, which would marginally decrease the electrophilicity of the phosphorus atom, this electronic effect is considered minor and is largely overshadowed by the more significant steric effects.[3] Therefore, the rate of reaction is predominantly controlled by the physical accessibility of the phosphorus atom.

Based on this, we can establish a clear reactivity trend:

Diethyl Phosphorochloridite > Dipropyl Phosphorochloridite

The less hindered nature of diethyl phosphorochloridite allows for a faster rate of reaction with most nucleophiles compared to its dipropyl counterpart under identical conditions.

Mechanistic Insight: Visualizing the Sɴ2 Transition State

The Sɴ2 reaction at the phosphorus center is the cornerstone of understanding the reactivity of these reagents. A nucleophile attacks the phosphorus atom, and the chloride ion is displaced as the leaving group.

Caption: Sɴ2 mechanism for phosphorylation.

The formation of the crowded five-coordinate transition state is the rate-determining step. When R is a propyl group, the increased steric hindrance makes this transition state higher in energy and more difficult to achieve, resulting in a slower reaction.

Quantitative Comparison and Data Summary

While direct kinetic comparisons are scarce in the literature, the performance differences can be inferred from the well-established principles of steric hindrance in organophosphorus chemistry.[2] The following table summarizes the key distinctions.

FeatureDiethyl PhosphorochloriditeDipropyl PhosphorochloriditeRationale
Formula (CH₃CH₂O)₂PCl(CH₃CH₂CH₂O)₂PClAlkyl chain length
Molecular Weight 156.55 g/mol 184.60 g/mol Addition of two CH₂ groups
Relative Reactivity Higher Lower Less steric hindrance around the phosphorus atom allows for faster nucleophilic attack.
Optimal Nucleophiles Broad scope; effective for primary, secondary, and even some hindered nucleophiles.Best suited for unhindered primary nucleophiles.The less reactive nature may require more forcing conditions for challenging substrates.
Typical Reaction Time ShorterLongerSlower reaction kinetics due to increased steric bulk.
Potential for Side Reactions Higher, due to greater reactivity. May require lower temperatures for control.Lower, the reduced reactivity can sometimes lead to cleaner reactions with sensitive substrates.Reactivity-selectivity principle.

Experimental Protocols and Practical Considerations

To illustrate the practical implications of these differences, we provide a general, self-validating protocol for the phosphorylation of a primary alcohol. The key variable to adjust is the reaction time or temperature.

General Experimental Workflow

Caption: Standard workflow for phosphorylation.

Protocol: Phosphorylation of Benzyl Alcohol

Materials:

  • Benzyl Alcohol (1.0 equiv)

  • Triethylamine (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl Phosphorochloridite OR Dipropyl Phosphorochloridite (1.05 equiv)

  • Standard workup and purification reagents.

Procedure:

  • Inert Atmosphere: Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.

  • Initial Solution: Charge the flask with anhydrous DCM. Add benzyl alcohol (1.0 equiv) and triethylamine (1.1 equiv).

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath.

  • Reagent Addition: Add the selected dialkyl phosphorochloridite (1.05 equiv) dropwise via the dropping funnel over 15-20 minutes. An exothermic reaction may be observed, and a precipitate of triethylammonium chloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously.

  • Monitoring & Causality:

    • Using Diethyl Phosphorochloridite: The reaction is typically complete within 1-3 hours. Monitor the consumption of the starting alcohol by Thin Layer Chromatography (TLC). The high reactivity ensures a swift conversion.

    • Using Dipropyl Phosphorochloridite: The reaction will proceed more slowly. Expect a reaction time of 4-8 hours, or potentially longer. If the reaction is sluggish, gentle heating (e.g., to 35-40°C) can be applied to increase the rate. This adjustment directly compensates for the lower intrinsic reactivity caused by steric hindrance.

  • Workup: Once the reaction is complete, quench by adding cold water. Transfer the mixture to a separatory funnel, wash sequentially with dilute HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude phosphite can be purified by vacuum distillation or column chromatography on silica gel.

Conclusion and Recommendations

The choice between diethyl and dipropyl phosphorochloridite is a strategic one based on the specific requirements of the synthesis.

  • Choose Diethyl Phosphorochloridite for:

    • Speed and Efficiency: When rapid conversion is desired for unhindered or moderately hindered substrates.

    • General Purpose Applications: It serves as a reliable, first-choice reagent for most standard phosphorylation needs.

  • Choose Dipropyl Phosphorochloridite for:

    • Reactions with Highly Reactive Nucleophiles: Its attenuated reactivity may provide better control and prevent side reactions.

    • When Slower, More Controlled Addition is Beneficial: In large-scale reactions where managing the exotherm is critical.

By understanding the fundamental role of steric hindrance, researchers can move beyond simply following a recipe and begin to rationally design their experiments, select the optimal reagent, and troubleshoot effectively, leading to more successful and reproducible outcomes.

References

  • 4 (Note: While this reference is for the P(V) analogue, the principles of nucleophilic substitution at phosphorus are related).

  • 5

  • 6

  • 3

  • 7

  • 8

  • 9

  • 10

  • 11

  • 1

  • (Link provided is to a Moodle resource, direct access may vary).

  • 12

  • 13

  • 2

Sources

Validation

Steric Effects in Organophosphorus Chemistry: A Comparative Guide to Propyl vs. Isopropyl Chlorophosphites

Executive Summary & Mechanistic Causality In the design of organophosphorus reagents for oligonucleotide synthesis, transition metal catalysis, and prodrug development, the selection of alkoxy substituents on the phospho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

In the design of organophosphorus reagents for oligonucleotide synthesis, transition metal catalysis, and prodrug development, the selection of alkoxy substituents on the phosphorus(III) center is a critical parameter. Dialkyl chlorophosphites,


, act as potent electrophiles. However, their utility is entirely dictated by the steric environment surrounding the phosphorus atom.

This guide objectively compares Dipropyl Chlorophosphite (DPCP) and Diisopropyl Chlorophosphite (DIPCP) . The fundamental divergence in their performance stems from the structural nature of the alkyl groups:

  • DPCP (Linear, Primary Alkoxy): The n-propyl chains offer minimal steric shielding. Nucleophilic attack via the

    
     mechanism occurs with a low activation energy barrier, resulting in rapid but often unselective reactions.
    
  • DIPCP (Branched, Secondary Alkoxy): The branching at the

    
    -carbon of the isopropyl group creates a dense steric cone. This bulk shields the electrophilic phosphorus center, significantly raising the activation energy for nucleophilic attack. While the reaction rate decreases, the chemoselectivity and moisture stability increase dramatically[1].
    

Pathway cluster_propyl Dipropyl Chlorophosphite (Linear) cluster_isopropyl Diisopropyl Chlorophosphite (Branched) P1 Low Steric Shielding P2 Low Activation Energy P1->P2 P3 Kinetic Product (Fast, Low Selectivity) P2->P3 I1 High Steric Shielding I2 High Activation Energy I1->I2 I3 Thermodynamic Control (Slow, High Selectivity) I2->I3

Fig 1: Reaction coordinate divergence based on alkoxy steric bulk.

Quantitative Performance Comparison

The steric bulk of the isopropyl group prevents unwanted side reactions. In automated oligonucleotide synthesis, less hindered chlorophosphites are prone to over-reaction, leading to the formation of undesired 3'-3' dinucleoside phosphite triesters. Increasing the steric bulk to an isopropyl derivative mitigates this nearly entirely. Furthermore, when these molecules are utilized to synthesize transition metal ligands, the increased steric bulk (quantified by the Tolman cone angle) directly influences metal coordination geometry and catalytic efficiency[2].

Table 1: Comparative Physicochemical & Kinetic Profiling
ParameterDipropyl Chlorophosphite (DPCP)Diisopropyl Chlorophosphite (DIPCP)
Alkoxy Structure Linear (Primary)Branched (Secondary)
Steric Hindrance Profile LowHigh
Relative Reactivity (

)
Fast (Kinetic control)Slow (Controlled substitution)
Hydrolysis Stability Poor (Degrades in minutes to hours)Excellent (Stable for hours to days)
Selectivity (Phosphitylation) Low (Prone to dinucleoside coupling)High (Prevents 3'-3' coupling)
Ligand Cone Angle (

)
*
~107°~130°
Primary Application Fast generation of mixed anhydrides[3]Precision phosphoramidite synthesis[1]

*Values approximated based on the corresponding trialkyl phosphites.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the action and a validation checkpoint to ensure the system is behaving as expected before proceeding.

Protocol 1: Regioselective Phosphitylation of a Primary Nucleoside

This protocol demonstrates the superior selectivity of DIPCP when phosphorylating a nucleoside containing multiple unprotected hydroxyls.

  • Step 1: Anhydrous Preparation

    • Action: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Dissolve the nucleoside in anhydrous dichloromethane (DCM) over activated 3Å molecular sieves.

    • Causality: Chlorophosphites are highly sensitive to moisture. Even trace water will outcompete the nucleoside, hydrolyzing the reagent into an unreactive H-phosphonate[3].

  • Step 2: Base Addition

    • Action: Add 2.5 equivalents of anhydrous N,N-Diisopropylethylamine (DIPEA).

    • Causality: The reaction generates HCl as a byproduct. DIPEA acts as a non-nucleophilic proton scavenger, preventing the acid-catalyzed detritylation of the nucleoside or degradation of the newly formed phosphite triester.

  • Step 3: Chlorophosphite Injection

    • Action: Dropwise addition of 1.1 equivalents of DIPCP at -78°C, followed by slow warming to room temperature.

    • Causality: The low temperature suppresses the kinetic energy of the system, forcing the reaction to rely entirely on the steric differentiation between the primary 5'-OH and secondary 3'-OH of the nucleoside.

  • Validation Checkpoint: Perform an aliquot TLC (Eluent: Hexane/EtOAc with 1% Triethylamine). The presence of a single new spot indicates successful regioselective phosphitylation. Multiple spots indicate either moisture contamination (hydrolysis) or the use of the less-selective DPCP.

Protocol 2: Kinetic Profiling of Hydrolysis via P-NMR

This workflow establishes the exact hydrolysis half-life (


) of DPCP vs DIPCP.
  • Step 1: Baseline Establishment

    • Action: Prepare a solution of the chlorophosphite in anhydrous

      
       containing triphenylphosphine oxide (TPPO) as an internal standard.
      
    • Causality: TPPO has a distinct, stable

      
      P-NMR shift (~29 ppm) that does not overlap with chlorophosphites (~160 ppm) or their hydrolysis products (~0-10 ppm). This allows for absolute quantitative integration.
      
  • Step 2: Controlled Spiking

    • Action: Inject exactly 1.0 equivalent of

      
       (dissolved in a miscible co-solvent like THF) directly into the NMR tube and immediately insert it into the spectrometer.
      
    • Causality: Precise stoichiometric addition ensures pseudo-first-order kinetics cannot be assumed; the reaction must be modeled as a strict bimolecular hydrolysis.

  • Step 3: Continuous Acquisition

    • Action: Acquire

      
      P-NMR spectra every 60 seconds for 2 hours.
      
  • Validation Checkpoint: Plot the integral of the P-Cl peak over time relative to the TPPO standard. A logarithmic decay curve validates the structural integrity of the experiment. DPCP will show a steep decay curve, while DIPCP will show a shallow, prolonged curve due to steric shielding.

Workflow S1 1. Anhydrous Setup (Eliminate background H2O) S2 2. Equimolar Reactant Mixing (Internal standard added) S1->S2 S3 3. Continuous 31P-NMR (Track P-Cl vs P-O peaks) S2->S3 S4 4. Kinetic Derivation (Calculate t_1/2 and k_obs) S3->S4

Fig 2: Self-validating 31P-NMR workflow for kinetic profiling.

Conclusion

The choice between propyl and isopropyl chlorophosphites is a masterclass in applied steric tuning. While Dipropyl Chlorophosphite (DPCP) offers rapid reaction kinetics suitable for simple, unhindered substrates, it suffers from poor stability and low selectivity. In contrast, Diisopropyl Chlorophosphite (DIPCP) leverages the steric bulk of its secondary alkoxy groups to shield the phosphorus center. This structural feature suppresses unwanted side reactions (such as dinucleoside coupling) and enhances moisture stability, making it the undisputed gold standard for complex phosphoramidite synthesis and precision ligand design.

References

  • Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphon
  • TETRAHEDRON REPORT NUMBER 309 Contents - Zenodo. zenodo.org.
  • LNL-Carbazole Pincer Ligand: More than the Sum of Its Parts | Chemical Reviews. acs.org.
  • The Synthesis of Hypodiphosphoric Acid and Derivatives with P-P Bond, including Esters and Diphosphine Dioxides: A Review - PMC. nih.gov.

Sources

Comparative

A Comparative Guide to Validating the Purity of Dipropyl Phosphorochloridite

For Researchers, Scientists, and Drug Development Professionals In the synthesis of oligonucleotides and other critical pharmaceutical compounds, the purity of reagents is paramount. Dipropyl phosphorochloridite, a key b...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of oligonucleotides and other critical pharmaceutical compounds, the purity of reagents is paramount. Dipropyl phosphorochloridite, a key building block, is no exception. Its purity directly impacts reaction yield, final product quality, and the overall success of complex synthetic pathways. This guide, designed for the discerning researcher, provides an in-depth comparison of analytical methods for validating the purity of dipropyl phosphorochloridite, with a focus on the robust and accessible technique of titration.

The Central Role of Purity in Synthesis

Impurities in dipropyl phosphorochloridite can lead to a cascade of undesirable side reactions, resulting in the formation of truncated sequences, modified bases, or other contaminants that are difficult and costly to remove. Therefore, a reliable method for purity determination is not merely a quality control step but a critical component of process optimization and validation.

Titration: A Classic and Reliable Approach

Titration remains a cornerstone of chemical analysis due to its accuracy, precision, and cost-effectiveness.[1] For dipropyl phosphorochloridite, an acid-base titration can be employed to quantify the active chloridite species. The underlying principle involves the hydrolysis of the P-Cl bond to generate phosphorous acid and hydrochloric acid, which can then be titrated with a standardized base.

Experimental Protocol: Potentiometric Titration of Dipropyl Phosphorochloridite

This protocol outlines a self-validating system for determining the purity of dipropyl phosphorochloridite.

1. Principle: Dipropyl phosphorochloridite reacts with water to form dipropyl phosphite and hydrochloric acid (HCl). The HCl produced is then titrated with a standardized solution of sodium hydroxide (NaOH). The amount of NaOH consumed is directly proportional to the amount of dipropyl phosphorochloridite in the sample.

2. Reagents and Equipment:

  • Dipropyl phosphorochloridite sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Anhydrous isopropanol

  • Deionized water

  • Potentiometric titrator with a combined pH electrode

  • Analytical balance

  • Volumetric flasks and pipettes

  • Magnetic stirrer

3. Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the dipropyl phosphorochloridite sample into a dry 250 mL beaker under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis.
  • Dissolution: Add 50 mL of anhydrous isopropanol to the beaker and stir until the sample is completely dissolved.
  • Hydrolysis: Slowly add 10 mL of deionized water to the solution while stirring. This will initiate the hydrolysis of the phosphorochloridite. Allow the reaction to proceed for 5 minutes.
  • Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode. Titrate the solution with standardized 0.1 M NaOH. Record the volume of NaOH consumed at the equivalence point, which is determined by the inflection point of the titration curve.
  • Calculation: The purity of the dipropyl phosphorochloridite is calculated using the following formula:
Causality Behind Experimental Choices
  • Anhydrous Isopropanol: The use of an anhydrous solvent is crucial to prevent premature hydrolysis of the highly reactive P-Cl bond before the controlled addition of water.

  • Inert Atmosphere: Handling the sample under an inert atmosphere minimizes exposure to atmospheric moisture, ensuring the integrity of the sample until the point of analysis.

  • Potentiometric Titration: This method is preferred over colorimetric indicators as the reaction mixture may be colored or turbid, which would interfere with visual endpoint detection. Potentiometric titration provides a more objective and accurate determination of the equivalence point.

A Comparative Analysis of Purity Determination Methods

While titration is a powerful technique, a comprehensive understanding of its place among other analytical methods is essential for a well-rounded approach to quality control.

FeatureTitration³¹P NMR SpectroscopyGas Chromatography (GC)
Principle Measurement of the volume of a reagent of known concentration required to react completely with the analyte.Signal intensity is directly proportional to the number of phosphorus nuclei.[2]Separation of volatile compounds based on partitioning between a mobile gas phase and a stationary phase.[3]
Selectivity Moderate to high, depending on potential acidic or basic impurities.High, can distinguish between different phosphorus-containing compounds and isomers.[2][4]High, excellent separation of volatile impurities.
Quantification Absolute quantification based on stoichiometry.Absolute quantification using an internal standard.[5][6][7]Relative quantification against a calibration curve.[8]
Sensitivity Milligram level.Microgram to milligram level.Nanogram to picogram level.
Speed Relatively fast, typically 10-20 minutes per sample.Fast, with modern instruments providing rapid data acquisition.Slower, requires sample preparation and chromatographic run time.[9]
Cost Low initial investment and low cost per analysis.High initial instrument cost, moderate cost per analysis.Moderate to high initial instrument cost, moderate cost per analysis.
Sample Throughput High.High.Moderate.
Strengths Accurate, precise, cost-effective, and widely available.Provides structural information, highly specific for phosphorus compounds.[4][10]Excellent for identifying and quantifying volatile impurities.[9]
Limitations Not suitable for complex mixtures, susceptible to interference from other acidic/basic compounds.Requires specialized equipment and expertise.Not suitable for non-volatile impurities, requires derivatization for some compounds.

Visualizing the Workflow and Method Comparison

To better understand the experimental process and the relationship between the compared methods, the following diagrams are provided.

Titration_Workflow cluster_prep Sample Preparation cluster_analysis Analysis weigh Weigh Sample (Inert Atmosphere) dissolve Dissolve in Anhydrous Isopropanol weigh->dissolve hydrolyze Controlled Hydrolysis dissolve->hydrolyze titrate Potentiometric Titration with Standardized NaOH hydrolyze->titrate Transfer to Titrator endpoint Determine Equivalence Point titrate->endpoint calculate Calculate Purity endpoint->calculate

Caption: Experimental workflow for the titration of dipropyl phosphorochloridite.

Method_Comparison cluster_attributes Analytical Attributes cluster_methods Purity Determination Methods Accuracy Accuracy Cost Cost Speed Speed Specificity Specificity Titration Titration Titration->Accuracy High Titration->Cost Low Titration->Speed Moderate Titration->Specificity Moderate NMR ³¹P NMR NMR->Accuracy High NMR->Cost High NMR->Speed High NMR->Specificity High GC Gas Chromatography GC->Accuracy High GC->Cost High GC->Speed Low GC->Specificity High

Caption: Logical comparison of analytical methods for dipropyl phosphorochloridite purity.

Conclusion: An Integrated Approach to Purity Validation

For the definitive purity assessment of dipropyl phosphorochloridite, titration offers a reliable, accurate, and cost-effective solution, making it an ideal choice for routine quality control. However, for comprehensive characterization, especially during process development and for troubleshooting, an integrated approach is recommended. The use of orthogonal methods, such as ³¹P NMR and Gas Chromatography, provides a more complete picture of the impurity profile.

³¹P NMR offers unparalleled specificity for phosphorus-containing impurities, while GC is highly effective for identifying volatile organic contaminants. By combining the quantitative power of titration with the qualitative and quantitative strengths of spectroscopic and chromatographic techniques, researchers and drug development professionals can ensure the highest quality of this critical synthetic reagent, ultimately contributing to the successful and efficient production of high-purity final products.

References

  • ResearchGate. (n.d.). Direct Determination of Phosphite in Fertilizers by Amperometric Titration.
  • Current World Environment. (2013, August 21). Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview.
  • Metrohm. (n.d.). Determination of total phosphate in phosphoric acid and phosphate fertilizers with 859 Titrotherm.
  • SciSpace. (n.d.). (Open Access) TITRIMETRIC METHOD FOR PHOSPHITE DETERMINATION IN AGRICULTURAL CHEMICAL SAMPLES.
  • PubMed. (2009, January 28). Direct determination of phosphite in fertilizers by amperometric titration.
  • United States Environmental Protection Agency. (2007, February). Method 8141B: Organophosphorus Compounds by Gas Chromatography.
  • United States Environmental Protection Agency. (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater.
  • ACS Publications. (2007, June 21). Phosphite Determination in Fertilizers after Online Sequential Sample Preparation in a Flow Injection System.
  • PMC. (n.d.). Rapid method for the determination of some organophosphorus insecticides in a small amount of serum in emergency and occupational toxicology cases.
  • PubMed. (n.d.). [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)].
  • CROMlab. (n.d.). Analysis of Organophosphorus Compounds by GC/MS.
  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.
  • Sigma-Aldrich. (n.d.). Gas Chromatography (GC) Solvents.
  • MDPI. (2024, December 31). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • Semantic Scholar. (2024, April 25). Purity Assessment of Tripropyl Phosphate through Mass Balance and.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Benchchem. (n.d.). Quantitative NMR (qNMR) for Assessing Phosphonate Purity: A Comparative Guide.
  • RMIT University. (n.d.). Comprehensive Gas Chromatography with Selective Detection Techniques for Screening of Environmental Pollutants.
  • IntechOpen. (2025, August 15). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T.
  • Scribd. (n.d.). Astm E1064 - 08 | PDF | Titration | Chemistry.
  • PubMed. (2022, December 1). Quantitative 31 P-NMR for Purity Determination of Sofosbuvir and Method Validation.
  • AccuStandard. (n.d.). Pesticide Standards.
  • Semantic Scholar. (2025, February 26). Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish.
  • ASTM International. (2001, December 15). Acid Number of Petroleum Products by Potentiometric Titration1.
  • Spectroscopy Online. (2020, December 20). Replacing Traditional Heavy Metals Testing with Modern Plasma-Based Spectrochemical Techniques.
  • Benchchem. (n.d.). A Comparative Guide to Purity Validation of Trisodium Orthoborate Using Titration Methods.

Sources

Validation

The Hidden Cost of Purity: Dipropyl Phosphorochloridite vs. Phosphorus Trichloride

A Senior Scientist’s Guide to Cost-Effective Organophosphorus Synthesis Executive Summary: The "1000x" Sticker Shock In the high-stakes world of drug development and ligand synthesis, the choice between a commodity start...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Scientist’s Guide to Cost-Effective Organophosphorus Synthesis

Executive Summary: The "1000x" Sticker Shock

In the high-stakes world of drug development and ligand synthesis, the choice between a commodity starting material and a refined reagent is rarely just about the price per kilogram.

Phosphorus Trichloride (


)  is a foundational commodity chemical, costing approximately 

5/kg
in bulk. It is the raw source of phosphorus for nearly all organophosphorus compounds.

Dipropyl Phosphorochloridite (and its analogs like Diisopropyl Phosphorochloridite) is a specialized reagent, often listed in catalogs at


1,000/kg .

The Core Conflict: Why pay a 1000x premium for a molecule that is just


 reacted with two equivalents of propanol?

This guide argues that for medicinal chemistry and early-phase process development , the "Buy" option (Dipropyl Phosphorochloridite) is often more cost-effective than the "Make" option (


). The hidden costs of the 

route—specifically the statistical mixture problem , hazardous waste management , and purification yield loss —frequently outweigh the raw material savings until multi-ton scale is reached.

Technical Deep Dive: The Statistical Mixture Problem

The primary scientific reason to avoid using


 directly for delicate synthesis is the lack of selectivity during alcoholysis.

When you react


 with an alcohol (ROH), you do not simply get the desired di-substituted product. You generate a statistical distribution of three species in equilibrium, driven by the rapid exchange of chloride and alkoxide ligands.
The Reaction Pathway

The following diagram illustrates the competing pathways that degrade yield and purity when attempting to synthesize Dipropyl Phosphorochloridite in situ.

PCl3_Substitution PCl3 PCl3 (Starting Material) Mono Mono-substituted (PrO)PCl2 (Impurity) PCl3->Mono + ROH, -HCl ROH 2 equiv. PrOH Di Dipropyl Phosphorochloridite (PrO)2PCl (Target) Mono->Di + ROH, -HCl Di->Mono Disproportionation (upon heating) Tri Tri-substituted (PrO)3P (Impurity) Di->Tri + ROH, -HCl Di->Tri HCl HCl Gas (Corrosive Byproduct)

Figure 1: Stepwise alcoholysis of


. Achieving 100% conversion to the 'Di' species without forming 'Tri' is thermodynamically difficult without strict stoichiometric control and low temperatures.
The "Make" Challenge

To synthesize Dipropyl Phosphorochloridite from


 in the lab:
  • Stoichiometry is Critical: Adding exactly 2.0 equivalents of propanol is difficult on a large scale due to volatility. A slight excess leads to the tri-ester (Tripropyl phosphite); a slight deficiency leaves unreacted

    
     or mono-ester.
    
  • HCl Management: The reaction generates 2 moles of HCl gas for every mole of product. This requires an amine base (like triethylamine) to scavenge the acid, generating massive amounts of solid ammonium salt precipitate that essentially turns the reaction into a thick sludge, complicating stirring and filtration.

  • Disproportionation: If you try to distill the product to purify it, dialkyl phosphorochloridites often disproportionate (rearrange) back into mono- and tri-species at high temperatures, lowering yield.

Comparative Analysis: Data & Metrics

The following table contrasts the two approaches for a hypothetical campaign to synthesize 1 kg of a Phosphoramidite Ligand .

FeatureRoute A:

(Make)
Route B: Reagent (Buy)
Raw Material Cost Low (<$50 total)High (

1,200)
Reaction Time 3 Days (Setup, add, filter, distill)4 Hours (Direct addition)
Equipment Overhead stirrer, cryostat (-78°C), Schlenk line, HCl scrubber, fractional distillation column.Standard round-bottom flask, syringe/cannula.
Waste Generation High: ~3 kg of solid amine salts + acid waste.Low: Minimal solvent waste.
Purity Risk High: Risk of mixed phosphites contaminating final ligand.Low: Reagent is typically >97% pure by

NMR.
Safety Profile Severe: Handling pyrophoric

, toxic HCl gas.
Moderate: Moisture sensitive, but no gas evolution.
Hidden Labor Cost ~$1,500 (3 scientist-days @ $500/day)~$250 (0.5 scientist-days)

Verdict: For scales under 10 kg, the Labor and Waste costs of the


 route often exceed the purchase price of the pure reagent.

Experimental Protocols

Method A: The "Buy" Route (Recommended for Discovery)

Use this for synthesizing high-value ligands, nucleotides, or drug candidates where purity is critical.

Reagents:

  • Dipropyl Phosphorochloridite (>97%, commercially sourced).[1][2]

  • Nucleophile (e.g., protected nucleoside or alcohol).

  • Base: Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous Dichloromethane (DCM).

Protocol:

  • Setup: Flame-dry a 500 mL round-bottom flask under Argon.

  • Dissolution: Dissolve the Nucleophile (1.0 equiv) and DIPEA (1.2 equiv) in anhydrous DCM. Cool to 0°C.

  • Addition: Add Dipropyl Phosphorochloridite (1.1 equiv) dropwise via syringe. Note: No massive exotherm or gas evolution occurs.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour.

  • Monitor: Check

    
     NMR. The starting material peak (~165 ppm) should disappear, replaced by the product peak (~140-150 ppm).
    
  • Workup: Rapid wash with saturated

    
    , dry over 
    
    
    
    , and concentrate.
  • Result: High purity crude product ready for chromatography.

Method B: The "Make" Route (Only for Bulk Scale)

Use this only if cost pressure is extreme and you have proper ventilation/scrubbing.

Reagents:

  • Phosphorus Trichloride (

    
    ).[3][4]
    
  • n-Propanol (anhydrous).

  • Triethylamine (

    
    ).
    
  • Solvent: Anhydrous Diethyl Ether or Hexane.

Protocol:

  • Safety Prep: Ensure HCl scrubber is active. Wear full PPE including face shield.

  • Setup: 3-neck flask with mechanical stirrer (magnetic stirring will fail due to solids), addition funnel, and thermometer.

  • Base Charge: Charge

    
     (1.0 equiv) and solvent. Cool to -20°C .
    
  • Addition: Mix n-Propanol (2.0 equiv) with Triethylamine (2.0 equiv) in solvent. Add this mixture very slowly to the

    
    .
    
    • Critical Control Point: Temperature must not exceed 0°C. Exotherm is violent.

  • Sludge Management: The reaction will become a thick white slurry of

    
    .
    
  • Filtration: Filter the slurry under inert atmosphere (Schlenk frit). Exposure to air will hydrolyze the product immediately.

  • Purification: The filtrate contains a mixture of Mono/Di/Tri products. Perform fractional distillation under high vacuum.

    • Warning: Overheating causes disproportionation.

  • Yield: Typically 50-60% after distillation.

Decision Matrix: When to Switch?

Use the following logic flow to determine the correct reagent for your project.

Decision_Tree Start Start: Select Phosphorus Source Scale What is the Reaction Scale? Start->Scale Small < 1 kg (Lab/Pilot) Scale->Small Discovery Phase Large > 10 kg (Manufacturing) Scale->Large Commercial Phase Buy BUY Reagent (Dipropyl Phosphorochloridite) Small->Buy Time is money Purity Is Product Purity Critical? (e.g., API vs. Flame Retardant) Large->Purity Make MAKE from PCl3 (Invest in Process Engineering) Purity->Make Low Purity OK Hybrid Evaluate 'Make' (Only if distillation is viable) Purity->Hybrid High Purity Needed Hybrid->Buy If Distillation Fails Hybrid->Make If Distillation Works

Figure 2: Decision logic for sourcing organophosphorus precursors.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 164989, Diisopropyl phosphorochloridate.[5] (Used as proxy for physical properties of dialkyl phosphorochloridites). [Link]

  • Organic Syntheses. Diisopropyl Methylphosphonate (Example of Arbuzov chemistry requiring pure phosphites). Coll. Vol. 4, p.325 (1963). [Link]

  • MarketsandMarkets. Phosphorous Trichloride Market Global Forecast to 2030. (Source for bulk commodity pricing trends). [Link]

  • Environmental Protection Agency (EPA). Cost Comparisons of Treatment and Disposal Alternatives for Hazardous Wastes. (Reference for waste disposal cost modeling). [Link]

Sources

Comparative

A Researcher's Guide to Phosphorylation: Exploring Alternatives to Dipropyl Phosphorochloridite

In the landscape of synthetic chemistry, particularly in the synthesis of oligonucleotides and other phosphorylated molecules, the choice of phosphorylating agent is a critical decision that dictates the efficiency, scal...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic chemistry, particularly in the synthesis of oligonucleotides and other phosphorylated molecules, the choice of phosphorylating agent is a critical decision that dictates the efficiency, scalability, and success of the entire process. For years, dialkyl phosphorochloridites, such as dipropyl phosphorochloridite, have been utilized. However, the field has evolved, driven by the need for reagents with enhanced stability, higher coupling efficiencies, and greater versatility. This guide provides an in-depth comparison of modern alternatives, offering researchers the insights needed to select the optimal reagent for their specific application.

The Central Role of Phosphorylation and the Limitations of Traditional Reagents

Phosphorylation, the addition of a phosphate group to a molecule, is a cornerstone of molecular biology and drug development. It is the fundamental process for constructing the phosphodiester backbone of DNA and RNA. Traditional P(III) phosphorylating agents like dipropyl phosphorochloridite, while effective, present several challenges. They are often highly reactive, sensitive to moisture and air, and can lead to undesirable side reactions, complicating purification and reducing overall yield.[1] These limitations have spurred the development of more robust and user-friendly alternatives.

The Gold Standard: Phosphoramidite Chemistry

The advent of phosphoramidite chemistry revolutionized oligonucleotide synthesis and remains the gold standard today.[2] Nucleoside phosphoramidites are relatively stable P(III) compounds that are activated in situ to become highly reactive phosphorylating agents.[]

Mechanism of Action: The core of phosphoramidite chemistry lies in a four-step cycle: deblocking, coupling, capping, and oxidation.[2][4]

  • Deblocking (Detritylation): The 5'-hydroxyl group of the support-bound nucleoside is deprotected, typically by removing a dimethoxytrityl (DMT) group with a mild acid.[4][5]

  • Coupling: The next nucleoside phosphoramidite is activated by a weak acid, such as tetrazole or a derivative.[4] The activator protonates the diisopropylamino group, making it an excellent leaving group.[4][] The free 5'-hydroxyl group of the growing chain then attacks the phosphorus center, forming a phosphite triester linkage.[4][]

  • Capping: To prevent the elongation of unreacted sequences (failures), any free 5'-hydroxyl groups are acetylated, rendering them inert.[5]

  • Oxidation: The unstable phosphite triester is oxidized to a stable phosphate triester using an oxidizing agent, typically iodine in the presence of water.[][4]

Key Alternatives to Dipropyl Phosphorochloridite within the Phosphoramidite Family:

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite: This is a widely used reagent for introducing a 5'-phosphate group in oligonucleotide synthesis.[7][8]

  • Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite: A versatile phosphorylating agent used for adding a terminal phosphate group to either the 3' or 5' hydroxyl of an oligonucleotide.[9][10][11]

  • 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite: This reagent offers advantages over its chlorophosphoramidite counterpart, including greater stability at room temperature and reduced side reactions with nucleobases.[12][13]

  • Methyl Phosphonamidites: Used to create methyl phosphonate linkages, which are uncharged and resistant to nuclease degradation, making them valuable for antisense applications.[14][15]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Standard Phosphoramidite Synthesis Workflow."

The H-Phosphonate Method: A Stable and Versatile Alternative

The H-phosphonate method provides a distinct approach to phosphorylation. Unlike phosphoramidites, H-phosphonate monoesters are stable, resistant to air oxidation, and can be stored for extended periods.[1][16]

Mechanism of Action: The reaction involves the activation of an H-phosphonate monoester with a condensing agent, such as pivaloyl chloride, in the presence of a base like pyridine.[16] This forms a reactive intermediate that readily couples with the hydroxyl group of the substrate. The resulting H-phosphonate diester is then oxidized to the corresponding phosphate. This method has been successfully applied to the solid-phase synthesis of phosphopeptides with high efficiency and minimal side reactions.[16][17]

Advantages of H-Phosphonates:

  • Stability: H-phosphonate reagents are significantly more stable than many P(III) reagents like phosphorochloridites.[16]

  • Cost-Effective: Reagents like ammonium tert-butyl H-phosphonate are inexpensive and easy to prepare.[17]

  • Versatility: The H-phosphonate approach is compatible with both solution-phase and solid-phase synthesis and can be used for preparing a variety of phosphorylated molecules, including oligonucleotides and phosphopeptides.[17][18]

dot graph TD { rankdir=TB; node [shape=box, style=filled, fontcolor="#FFFFFF"]; edge [color="#5F6368"];

} caption: "Reagent Selection Decision Tree."

Enzymatic Phosphorylation: The Biological Approach

For certain applications, particularly when working with existing oligonucleotides, enzymatic phosphorylation offers a highly specific and mild alternative to chemical synthesis.

T4 Polynucleotide Kinase (PNK): T4 Polynucleotide Kinase is an enzyme that catalyzes the transfer of the γ-phosphate from ATP to the 5'-hydroxyl terminus of DNA or RNA.[19] This method is exceptionally clean and efficient for 5'-end labeling of oligonucleotides for use as probes, primers, or in ligation reactions.[19][20][21]

Advantages:

  • Specificity: The enzyme specifically targets the 5'-terminus, avoiding modification of other functional groups.

  • Mild Conditions: The reaction is performed in aqueous buffer at a physiological temperature (37°C), which is ideal for sensitive substrates.[21][22]

  • Cost-Effective for Small Scale: For phosphorylating a small number of pre-synthesized oligos, the enzymatic approach can be more economical than ordering custom-phosphorylated oligonucleotides.[20]

Comparative Analysis of Phosphorylating Agents
FeatureDipropyl PhosphorochloriditeCyanoethyl PhosphoramiditesH-PhosphonatesT4 Polynucleotide Kinase (PNK)
Reagent Type P(III) ChemicalP(III) ChemicalP(III) ChemicalEnzymatic
Primary Use General PhosphorylationSolid-Phase Oligo SynthesisPeptide & Oligo Synthesis5'-End Labeling of Oligos
Stability Low (moisture/air sensitive)Moderate (requires anhydrous conditions)[]High (stable to storage)[1][16]Moderate (enzyme stability)
Reactivity HighHigh (upon activation)[]Moderate (requires activation)[16]High (catalytic)
Byproducts HCl, propanolDiisopropylamine, succinonitrile[4][5]Pyridinium saltsADP
Key Advantage Simple structureHigh coupling efficiency (>99%)[2]Excellent stability, low cost[17]High specificity, mild conditions[20]
Key Disadvantage High sensitivity, side reactionsRequires anhydrous conditions, activatorRequires separate oxidation stepRequires ATP, only for 5'-ends
Experimental Protocols

This protocol assumes the final coupling cycle of a standard oligonucleotide synthesis on an automated synthesizer.

Objective: To add a 5'-terminal phosphate group to a newly synthesized oligonucleotide.

Materials:

  • Controlled Pore Glass (CPG) solid support with synthesized oligonucleotide (DMT-off).

  • Phosphorylating Reagent: Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite solution (0.1 M in anhydrous acetonitrile).

  • Activator: 5-(Ethylthio)-1H-tetrazole (ETT) solution (0.25 M in anhydrous acetonitrile).

  • Capping Reagents: Cap A (Acetic Anhydride/Lutidine/THF) and Cap B (N-Methylimidazole/THF).

  • Oxidizer: 0.02 M Iodine in THF/Pyridine/Water.

  • Standard DNA synthesis reagents and solvents (Deblock, Acetonitrile).

Methodology:

  • Final Detritylation: The synthesizer performs a final deblocking step on the completed oligonucleotide sequence to remove the 5'-DMT group, exposing the terminal 5'-hydroxyl.

  • Coupling: a. The phosphorylating reagent and activator solutions are delivered simultaneously to the synthesis column. b. The reaction is allowed to proceed for 120-180 seconds to ensure complete coupling of the phosphoramidite to the 5'-hydroxyl group.

  • Capping: The capping step is performed as in a standard cycle to acetylate any unreacted 5'-hydroxyl groups.

  • Oxidation: The phosphite triester is oxidized to a stable phosphate triester by flushing the column with the iodine solution for 30 seconds.

  • Cleavage and Deprotection: The oligonucleotide is cleaved from the solid support and deprotected using concentrated ammonium hydroxide or other appropriate deprotection solution based on the nucleobase protecting groups used.[5]

  • Purification: The 5'-phosphorylated oligonucleotide is purified using standard methods such as HPLC or cartridge purification.[23]

Objective: To phosphorylate the 5'-terminus of a purified, unmodified oligonucleotide.

Materials:

  • Unmodified DNA Oligonucleotide (100 µM stock).

  • T4 Polynucleotide Kinase (10 U/µl) (e.g., NEB #M0201).[21]

  • 10X T4 DNA Ligase Reaction Buffer (contains ATP) (e.g., NEB #B0202).[20]

  • Nuclease-free water.

Methodology (for a 50 µL reaction): [21]

  • Reaction Setup: In a sterile microcentrifuge tube, combine the following reagents in order:

    • Nuclease-free water: 39 µL

    • 10X T4 DNA Ligase Buffer: 5 µL

    • DNA Oligonucleotide (100 µM): 5 µL (Final concentration: 10 µM)

    • T4 Polynucleotide Kinase (10 U/µl): 1 µL

  • Incubation: Gently mix the components and incubate the reaction at 37°C for 30-60 minutes.[21][22]

  • Enzyme Inactivation: Heat-inactivate the T4 PNK by incubating the reaction at 65°C for 20 minutes.[21][22]

  • Storage: The phosphorylated oligonucleotide is now ready for use or can be stored at -20°C. For applications requiring high purity, the product can be purified using a DNA cleanup kit.[20]

dot graph G { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Comparison of Chemical vs. Enzymatic Phosphorylation Workflows."

Conclusion and Future Outlook

The evolution from highly reactive phosphorochloridites to stable and efficient phosphoramidites and H-phosphonates has been a significant driver of progress in nucleic acid chemistry and drug development. While phosphoramidite chemistry is the dominant method for automated synthesis, H-phosphonates offer a robust alternative for specific applications, especially in peptide phosphorylation. Furthermore, enzymatic methods provide an indispensable tool for the specific and clean 5'-end modification of oligonucleotides.

Looking forward, the demand for greener, more sustainable chemical processes may lead to new innovations, such as electrochemical phosphorylation methods that minimize waste and avoid harsh reagents.[24][25] The continued development of novel protecting groups and activators will further refine the efficiency and scope of these essential transformations. For the modern researcher, a thorough understanding of the available toolkit of phosphorylating agents is paramount to designing and executing successful synthetic strategies.

References

  • Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. (2025, October 15). Vertex AI Search.
  • DNA Oligonucleotide Synthesis. MilliporeSigma.
  • Kupihár, Z., Kele, Z., & Tóth, G. K. (2001). The H-Phosphonate Approach to the Synthesis of Phosphopeptides on Solid Phase. Organic Letters.
  • A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience.
  • Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis.
  • Protocol for creating 5′-Phosphorylated Guides from Unmodified Oligonucleotides for use with TtAgo (NEB #M0665). New England Biolabs.
  • Principles of Phosphoramidite Reactions in DNA Assembly. (2025, October 11). BOC Sciences.
  • 5'-Phosphorylation of Oligonucleotides prior to using Phusion Site-Directed Mutagenesis Kit (F-541). (2026, February 18). New England Biolabs.
  • Solid Phase Phosphorylation of a Peptide by the H-Phosphon
  • Electrochemical Phosphorylation of Organic Molecules. (2020, September 12).
  • A new approach to phosphorylation of nucleosides using oxyonium phosphobetaines as intermedi
  • Oligonucleotide phosphoryl
  • Phosphorylating the 5 Termini of Oligonucleotides Using T4 Polynucleotide Kinase. Molecular Cloning.
  • Prebiotic chemistry: a review of nucleoside phosphorylation and polymeriz
  • A Comparative Guide to Cyanoethylation Reagents: 2-Cyanoethyltrimethylsilane vs.
  • Bis(2-cyanoethyl)-N,N-diisopropyl Phosphoramidite.
  • H-phosphonate approach to the solution phase synthesis of linear and cyclic oligoribonucleotides. Nucleic Acids Research, Oxford Academic.
  • Synthesis and Incorporation of the Phosphoramidite Derivative of 2′-O-Photocaged 3′-S-Thioguanosine into Oligoribonucleotides: Substrate for Probing the Mechanism of RNA C
  • synthesis using methyl phosphonamidites. (1999, April 19). Glen Research.
  • Recent advances in electrochemical C—H phosphoryl
  • Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites. LGC, Biosearch Technologies.
  • Solid-Phase Oligonucleotide Synthesis. Danaher Life Sciences.
  • The Glen Report. Cambio.
  • Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite 95 102690-88-0. Sigma-Aldrich.
  • Bis-cyanoethyl-N,N-diisopropyl CED phosphoramidite. ChemGenes.
  • DE60202681T2 - PROCESS FOR THE PREPARATION OF LNA PHOSPHORAMIDITE.
  • Cyanoethyl tetraisopropylphosphorodiamidite. Enamine.

Sources

Validation

The Causality of Alkyl Substituents on Phosphorochloridite Reactivity

Title: Comprehensive Characterization and Performance Guide: Dipropyl Phosphorochloridite and Its Derivatives in Phosphitylation Workflows Executive Summary: As a Senior Application Scientist, I frequently encounter the...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Characterization and Performance Guide: Dipropyl Phosphorochloridite and Its Derivatives in Phosphitylation Workflows

Executive Summary: As a Senior Application Scientist, I frequently encounter the critical decision of selecting the optimal phosphitylating agent. The choice between dipropyl phosphorochloridite and its derivatives (dimethyl, diethyl, diisopropyl, and diphenyl) dictates the success of oligonucleotide synthesis, PROTAC linker construction, and general organophosphorus derivatization. This guide provides a rigorous, data-backed comparison of these reagents, focusing on their NMR characterization, thermodynamic stability, and coupling efficiencies to help you architect robust synthetic routes.

The fundamental mechanism of phosphitylation involves the nucleophilic attack of an alcohol (or amine) on the electrophilic P(III) center, displacing the chloride ion. The alkyl substituents (R groups) on the P(OR)₂Cl molecule exert profound inductive and steric effects that dictate the reagent's behavior:

  • Steric Hindrance: Moving from dimethyl to dipropyl and diisopropyl groups increases the steric bulk around the phosphorus atom. This bulk shields the P(III) center from premature hydrolysis, enhancing bench stability but correspondingly [].

  • Inductive Effects: Alkyl groups are electron-donating. Larger alkyl chains slightly increase the electron density on the phosphorus, making it less electrophilic. This necessitates the use of (e.g., 4,5-dicyanoimidazole or tetrazole derivatives) when using sterically hindered derivatives like diisopropyl phosphorochloridite[2].

Structural and Characterization Data

Accurate characterization is the bedrock of reproducible chemistry. ³¹P NMR is the definitive tool for assessing the purity and oxidation state of phosphorochloridites. A shift to lower ppm or the appearance of peaks around 0–20 ppm indicates oxidation to P(V) species or hydrolysis.

Table 1: Physical and Spectroscopic Characterization of Phosphorochloridite Derivatives

DerivativeFormulaBoiling Point³¹P NMR (CDCl₃, ppm)Typical Impurities (³¹P NMR)
Dimethyl phosphorochloridite (MeO)₂PCl~45°C (15 mmHg)163 - 165H-phosphonate (~10 ppm)
Diethyl phosphorochloridite (EtO)₂PCl~73°C (15 mmHg)165 - 168Hydrolyzed P(V) (~8 ppm)
Dipropyl phosphorochloridite (PrO)₂PCl~68°C (5 mmHg)166 - 168H-phosphonate (~8 ppm)
Diisopropyl phosphorochloridite (iPrO)₂PCl[3]168 - 170Diisopropyl phosphite (~4 ppm)
Diphenyl phosphorochloridite (PhO)₂PCl~172°C (15 mmHg)156 - 158Triphenyl phosphite (~128 ppm)

Performance Comparison: Coupling Efficiency vs. Stability

When designing a synthetic route, the trade-off between reagent stability and coupling efficiency is paramount.

  • Dimethyl and Diethyl Phosphorochloridites: These reagents exhibit extremely fast reaction kinetics. However, their high susceptibility to moisture makes them difficult to store and handle, often leading to lower overall yields in multi-step syntheses due to[4].

  • Dipropyl Phosphorochloridite: This derivative hits the "Goldilocks" zone for many solution-phase applications. The linear propyl chains provide sufficient steric shielding to improve shelf-life while maintaining a coupling efficiency that does not strictly require aggressive activators.

  • Diisopropyl Phosphorochloridite: The industry standard for phosphoramidite synthesis. The bulky isopropyl groups provide exceptional stability, allowing for long-term storage. However, achieving >99% coupling efficiency requires optimized activators and carefully tuned reaction parameters[].

Table 2: Comparative Performance Metrics

DerivativeMoisture StabilityIntrinsic ReactivityRegioselectivityRecommended Application
Dimethyl Very LowVery HighLowRapid solution-phase trapping
Diethyl LowHighModerateEnolate trapping, β-keto phosphonates
Dipropyl ModerateModerateHighGeneral solution-phase phosphitylation
Diisopropyl HighLow (Needs Activator)Very HighOligonucleotide & Phosphoramidite synthesis
Diphenyl ModerateModerateModerateAryl phosphonate synthesis

Visualizing Logical and Mechanistic Pathways

The following diagram maps how alkyl chain length dictates the physicochemical properties of the phosphorochloridite.

StericLogic Root Alkyl Chain Length (Methyl -> Propyl -> Isopropyl) Steric Increased Steric Hindrance Root->Steric Stability Higher Moisture Stability Steric->Stability Reactivity Decreased Coupling Rate Steric->Reactivity Selectivity Higher Regioselectivity Steric->Selectivity

Logical relationship between alkyl chain length, steric hindrance, and resulting chemical properties.

Experimental Workflows: A Self-Validating Protocol

To ensure trustworthiness, a protocol must include internal validation checkpoints. The following is a standardized, self-validating methodology for the phosphitylation of a primary alcohol using dipropyl phosphorochloridite.

Step-by-Step Methodology:

  • Preparation & Drying: Dissolve the substrate (1.0 eq) in anhydrous CH₂Cl₂ (DCM) under an argon atmosphere.

    • Validation Checkpoint: Karl Fischer titration of the solvent must read <10 ppm water to prevent reagent hydrolysis.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: The use of sterically hindered DIPEA over Triethylamine prevents the formation of nucleophilic amine species that can competitively attack the P(III) center.

  • Reagent Introduction: Cool the reaction mixture to -78°C. Add dipropyl phosphorochloridite (1.2 eq) dropwise over 15 minutes.

    • Causality: Low temperature suppresses exothermic side reactions, such as the Arbuzov rearrangement or over-phosphitylation.

  • Reaction Progression: Allow the mixture to slowly warm to 0°C over 2 hours.

  • In-Process Validation: Extract a 0.1 mL aliquot, dilute in CDCl₃, and perform a rapid ³¹P NMR.

    • Validation Checkpoint: Complete consumption of the phosphorochloridite (~167 ppm) and appearance of the phosphite triester product (~138-142 ppm) confirms reaction success.

  • Quenching & Workup: Quench with anhydrous methanol (0.5 mL) to consume excess reagent, followed by washing with cold saturated NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Workflow A Substrate Preparation (Anhydrous DCM, Ar atm) B Base Addition (DIPEA, 2.5 eq) A->B C Phosphorochloridite Addition (Dropwise at -78°C) B->C D Phosphitylation Reaction (Warm to 0°C) C->D E Validation Checkpoint (In-situ 31P NMR) D->E F Quench & Workup (MeOH quench, NaHCO3 wash) E->F

Step-by-step phosphitylation workflow emphasizing temperature control and NMR validation.

Conclusion & Selection Guide

Choosing the right phosphorochloridite derivative is an exercise in balancing reactivity with stability.

  • For high-throughput oligonucleotide synthesis where reagents sit on synthesizers for days, diisopropyl phosphorochloridite is the undisputed champion, provided strong activators are utilized.

  • For solution-phase synthesis of complex small molecules or PROTACs where rapid, unactivated coupling is desired without the extreme moisture sensitivity of the dimethyl/diethyl variants, dipropyl phosphorochloridite offers the optimal thermodynamic compromise.

References

  • Title: Improved coupling activators for oligonucleotide synthesis (WO1998016540A1)
  • Title: Reaction of diethyl phosphorochloridite with enolates: a general method for synthesis of β-keto phosphonates and α-phosphono esters through carbon-phosphorus bond formation Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Title: Cas 55-91-4, DIISOPROPYL FLUOROPHOSPHATE (Includes Diisopropyl phosphorochloridite properties) Source: LookChem URL:[Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Hydrolytic Stability of Dialkyl Phosphorochloridites

For researchers, scientists, and professionals in drug development and synthetic chemistry, the selection of appropriate phosphorus-based reagents is paramount to the success of their endeavors. Dialkyl phosphorochloridi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development and synthetic chemistry, the selection of appropriate phosphorus-based reagents is paramount to the success of their endeavors. Dialkyl phosphorochloridites are a versatile class of compounds, pivotal as precursors in the synthesis of a wide array of organophosphorus molecules, including phosphites, phosphonates, and phosphoramidites. However, their utility is intrinsically linked to their stability, particularly their susceptibility to hydrolysis. This guide provides an in-depth technical comparison of the hydrolytic stability of common dialkyl phosphorochloridites, supported by established chemical principles and a detailed experimental protocol for their benchmarking.

Introduction: The Critical Role of Hydrolytic Stability

Dialkyl phosphorochloridites, with the general structure (RO)₂PCl, are highly reactive electrophilic species. The phosphorus-chlorine (P-Cl) bond is the primary site of nucleophilic attack, making these compounds susceptible to degradation by water. This hydrolytic instability can lead to the formation of undesired byproducts, such as dialkyl H-phosphonates and ultimately phosphoric acid derivatives, which can complicate reaction workups, reduce yields, and introduce impurities into the final product.

Understanding the relative hydrolytic stability of different dialkyl phosphorochloridites is therefore crucial for:

  • Optimizing reaction conditions: Choosing appropriate solvents, managing moisture levels, and controlling reaction times.

  • Improving storage and handling protocols: Ensuring the longevity and purity of these valuable reagents.

  • Predicting reaction outcomes: Anticipating potential side reactions and byproduct formation.

This guide will focus on a comparative analysis of commonly used dialkyl phosphorochloridites, elucidating the factors that govern their stability and providing a practical framework for their evaluation.

Factors Influencing Hydrolytic Stability

The rate of hydrolysis of dialkyl phosphorochloridites is primarily influenced by a combination of steric and electronic effects originating from the alkyl (R) groups attached to the phosphorus atom via oxygen.

Steric Hindrance

The accessibility of the electrophilic phosphorus center to a water molecule is a key determinant of the hydrolysis rate. Bulky alkyl groups can physically obstruct the approach of the nucleophile, thereby slowing down the reaction. This principle of steric hindrance is a well-established factor in the reactivity of organophosphorus compounds.[1]

Based on this, the expected trend for the hydrolytic stability of dialkyl phosphorochloridites is:

Diisopropyl phosphorochloridite (more stable) > Diethyl phosphorochloridite > Dimethyl phosphorochloridite (less stable)

The larger isopropyl groups create a more sterically congested environment around the phosphorus atom compared to the smaller ethyl and methyl groups, thus providing greater protection against nucleophilic attack by water.

Electronic Effects

The electronic nature of the alkoxy substituents also plays a role, albeit generally considered secondary to steric effects in this class of compounds. Alkyl groups are electron-donating, which can slightly increase the electron density on the phosphorus atom, making it marginally less electrophilic. However, the differences in the inductive effects between methyl, ethyl, and isopropyl groups are relatively small and are often overshadowed by the more dominant steric factors.[2][3][4]

The Hydrolysis Pathway

The hydrolysis of a dialkyl phosphorochloridite proceeds through a nucleophilic substitution reaction at the phosphorus center. The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic phosphorus atom, leading to the displacement of the chloride ion.

Hydrolysis_Mechanism Reagents Phosphorochloridite (RO)₂P-Cl Intermediate [(RO)₂P(OH)Cl]⁻H⁺ Phosphorochloridite->Intermediate Nucleophilic Attack Water H₂O Product1 (RO)₂P(O)H Intermediate->Product1 Chloride Elimination Product2 HCl

Caption: Proposed mechanism for the hydrolysis of a dialkyl phosphorochloridite.

The initial product is a dialkyl phosphite, which exists in equilibrium with its tautomeric form, dialkyl hydrogen phosphonate. The liberated hydrochloric acid can further catalyze the degradation of the starting material and the products.

Experimental Benchmarking of Hydrolytic Stability

To quantitatively compare the hydrolytic stability of different dialkyl phosphorochloridites, a kinetic study using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the method of choice.[5][6] This technique allows for the direct, non-invasive monitoring of the disappearance of the starting material and the appearance of hydrolysis products in real-time.

Principle of the Assay

The experiment involves dissolving a known concentration of the dialkyl phosphorochloridite in a suitable deuterated solvent containing a controlled amount of water. The reaction is then monitored over time by acquiring a series of ³¹P NMR spectra. The chemical shifts in the ³¹P NMR spectrum are highly sensitive to the electronic environment of the phosphorus nucleus, allowing for the clear differentiation between the starting phosphorochloridite and its hydrolysis products.[7][8][9]

Typical ³¹P NMR Chemical Shift Ranges:

Compound ClassTypical ³¹P Chemical Shift (ppm)
Dialkyl Phosphorochloridites~165-175
Dialkyl H-phosphonates~5-15 (with ¹JPH coupling)
Phosphoric Acid Derivatives~0-5

Note: Chemical shifts are relative to 85% H₃PO₄ as an external standard. The exact chemical shifts can vary depending on the solvent and the specific alkyl groups.

Experimental Protocol

Objective: To determine the pseudo-first-order rate constant (k) and the half-life (t₁/₂) for the hydrolysis of various dialkyl phosphorochloridites.

Materials:

  • Dimethyl phosphorochloridite

  • Diethyl phosphorochloridite

  • Diisopropyl phosphorochloridite

  • Anhydrous deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • Deionized water

  • Internal standard (e.g., triphenyl phosphate)

  • NMR tubes

  • Microsyringes

Instrumentation:

  • NMR spectrometer equipped with a phosphorus probe.

Procedure:

  • Preparation of the NMR Sample:

    • In a clean, dry NMR tube, add 500 µL of anhydrous CDCl₃.

    • Add a known amount of the internal standard (e.g., to a final concentration of 10 mM).

    • Using a microsyringe, add a precise volume of deionized water to achieve the desired water concentration (e.g., 50 mM). Ensure thorough mixing.

    • Equilibrate the NMR tube to the desired temperature (e.g., 25 °C) in the NMR spectrometer.

  • Initiation of the Reaction and Data Acquisition:

    • Inject a known amount of the dialkyl phosphorochloridite (e.g., to a final concentration of 50 mM) into the NMR tube.

    • Immediately begin acquiring a series of ³¹P NMR spectra at regular time intervals (e.g., every 5-10 minutes for less stable compounds, or every 30-60 minutes for more stable ones).

    • Continue data acquisition until a significant portion (e.g., >50%) of the starting material has been consumed.

  • Data Analysis:

    • Process the acquired spectra (Fourier transform, phasing, and baseline correction).

    • For each time point, integrate the peak corresponding to the starting dialkyl phosphorochloridite and the internal standard.

    • Calculate the concentration of the dialkyl phosphorochloridite at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the concentration of the dialkyl phosphorochloridite (ln[P-Cl]) versus time.

    • The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-k).

    • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Experimental_Workflow A Prepare NMR Sample (Solvent, H₂O, Internal Standard) B Equilibrate Sample in NMR Spectrometer A->B C Inject Dialkyl Phosphorochloridite B->C D Acquire Time-Resolved ³¹P NMR Spectra C->D E Process and Integrate Spectra D->E F Calculate Concentrations vs. Time E->F G Plot ln[P-Cl] vs. Time F->G H Determine Rate Constant (k) and Half-life (t₁/₂) G->H

Caption: Workflow for the kinetic analysis of dialkyl phosphorochloridite hydrolysis via ³¹P NMR.

Comparative Data and Discussion

Expected Relative Hydrolytic Stability:

Dialkyl PhosphorochloriditeAlkyl GroupSteric HindranceExpected Relative Stability
Dimethyl phosphorochloriditeMethylLowLow
Diethyl phosphorochloriditeEthylMediumMedium
Diisopropyl phosphorochloriditeIsopropylHighHigh
Dibenzyl phosphorochloriditeBenzylHighHigh

The inclusion of dibenzyl phosphorochloridite is noteworthy. While the benzyl group is sterically demanding, its electronic properties can also influence stability. It is a valuable reagent in syntheses where the benzyl groups can be readily removed by hydrogenolysis.[10][11][12][13] Kinetic studies on the hydrolysis of diisopropyl phosphorochloridate (a related P(V) compound) have been reported, providing a basis for comparison.[14]

Conclusion and Recommendations

The hydrolytic stability of dialkyl phosphorochloridites is a critical parameter that dictates their handling, storage, and application in organic synthesis. The primary factor governing this stability is steric hindrance, with bulkier alkyl groups affording greater protection against hydrolysis.

For researchers and drug development professionals, we recommend the following:

  • For applications requiring high reactivity and where stringent anhydrous conditions can be maintained, dimethyl or diethyl phosphorochloridite may be suitable.

  • For syntheses where greater stability and ease of handling are desired, diisopropyl or dibenzyl phosphorochloridite are preferable choices.

  • It is imperative to handle all dialkyl phosphorochloridites under an inert atmosphere (e.g., argon or nitrogen) and to use anhydrous solvents to minimize hydrolytic degradation.

  • The provided ³¹P NMR-based kinetic protocol offers a robust and reliable method for benchmarking the stability of these and other phosphorus-containing reagents in-house, allowing for informed decisions in process development and optimization.

By understanding the principles outlined in this guide and employing rigorous experimental techniques, scientists can effectively navigate the challenges associated with the use of these powerful synthetic intermediates, leading to more efficient and reproducible chemical transformations.

References

  • Dostrovsky, I., & Halmann, M. (1953). Kinetic studies in the phosphinyl chloride and phosphorochloridate series. Part II. Reaction of diisopropyl phosphorochloridate with anionic reagents. Journal of the Chemical Society (Resumed), 508.
  • Dennis, E. A., & Plückthun, A. (1984). Phosphorus-31 NMR of Phospholipids in Micelles. In D. G. Gorenstein (Ed.), Phosphorus-31 NMR, Principles and Applications (pp. 423-447). Academic Press Inc.
  • Dostrovsky, I., & Halmann, M. (1956). Kinetic studies in the phosphinyl chloride and phosphorochloridate series. Part V. Evidence for a one-stage mechanism in the hydrolysis of diethyl phosphorochloridate. Journal of the Chemical Society (Resumed), 1004.
  • Wild, J. R., & Wales, M. E. (1993). Augmented Hydrolysis of Diisopropyl Fluorophosphate in Engineered Mutants of Phosphotriesterase. Journal of Biological Chemistry, 268(26), 19573-19579.
  • Perera, S., & van Boom, J. H. (2001). Dibenzyl N,N-Diisopropylphosphoramidite. In Encyclopedia of Reagents for Organic Synthesis.
  • Datta, S., & Limpanuparb, T. (2021). Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv.
  • Keglevich, G., & Bálint, E. (2021).
  • Seeberger, P. H. (2021).
  • Unknown. (n.d.). 31P NMR Chemical Shift of Phosphorous Compounds. Retrieved February 27, 2026, from [Link]

  • Mark, V., Dungan, C. H., Crutchfield, M. M., & Van Wazer, J. R. (1967). 31P N.M.R. chemical shifts. In Topics in Phosphorus Chemistry (Vol. 5, pp. 227-457).
  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved February 27, 2026, from [Link]

  • U.S. Environmental Protection Agency. (1982).
  • Sévigny, J., Levesque, F. P., Grondin, G., & Beaudoin, A. R. (2002). Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8. Purinergic Signalling, 1(2), 155–160.
  • Jensen, M. M., et al. (2023). Determined by sequential extraction combined with microscopy, NMR spectroscopy, and powder X-ray diffraction. University of Southern Denmark.
  • Cohn, M., & Rao, B. D. (1980). 31P NMR Studies of Enzymatic Reactions. Bulletin of Magnetic Resonance, 1(1), 38-60.
  • Datta, S., & Limpanuparb, T. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. RSC Advances, 11(8), 4689-4699.
  • Datta, S., & Limpanuparb, T. (2021). Steric vs electronic effects: a new look into stability of diastereomers, conformers and constitutional Isomers. ChemRxiv.
  • Datta, S., & Limpanuparb, T. (2021). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. AWS.
  • Uccello-Barretta, G., et al. (2013). Steric and electronic effects on the configurational stability of residual chiral phosphorus-centered three-bladed propellers: tris-aryl phosphanes. Chemistry-A European Journal, 19(1), 368-381.
  • Sévigny, J., et al. (2005). Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8. Naunyn-Schmiedeberg's Archives of Pharmacology, 371(5), 335-343.
  • Kingsley-Hickman, P. B., Sako, E. Y., Mohanakrishnan, P., Robitaille, P. M., Foker, J. E., & From, A. H. (1986). Phosphorus-31 NMR studies of ATP synthesis and hydrolysis kinetics in the intact myocardium. Biochemistry, 25(24), 7681-7687.
  • Dennis, E. A., & Plückthun, A. (1984). Phosphorus-31 NMR of Phospholipids in Micelles. In Phosphorus-31 NMR (pp. 423-447).
  • Meyer, R. A., Kushmerick, M. J., & Brown, T. R. (1982). Application of 31P-NMR spectroscopy to the study of striated muscle metabolism. American Journal of Physiology-Cell Physiology, 242(1), C1-C11.
  • Lenting, H. B., Nicolay, K., & van den Bosch, H. (1988). Regulatory aspects of mitochondrial phospholipase A2: correlation of hydrolysis rates with substrate configuration as evidenced by 31P-NMR. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 958(3), 405-415.
  • NPTEL IIT Bombay. (2024, February 9). Week 4 : Lecture 17 : Monitoring reaction through 31P NMR Spectroscopy [Video]. YouTube. [Link]

  • Gendaszewska-Darmach, E., et al. (2021). Comparative Studies on the Susceptibility of (R)-2,3-Dipalmitoyloxypropylphosphonocholine (DPPnC) and Its Phospholipid Analogues to the Hydrolysis or Ethanolysis Catalyzed by Selected Lipases and Phospholipases. Molecules, 26(2), 433.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Dipropyl Phosphorochloridite

Dipropyl phosphorochloridite ((CH₃CH₂CH₂O)₂PCl) is a highly reactive organophosphorus compound utilized in specialized chemical synthesis. Its utility is matched by its hazardous nature, particularly its reactivity with...

Author: BenchChem Technical Support Team. Date: March 2026

Dipropyl phosphorochloridite ((CH₃CH₂CH₂O)₂PCl) is a highly reactive organophosphorus compound utilized in specialized chemical synthesis. Its utility is matched by its hazardous nature, particularly its reactivity with water and atmospheric moisture. Improper handling and disposal can lead to the release of corrosive byproducts, posing significant risks to personnel and the environment. This guide provides a detailed, field-proven protocol for the safe neutralization and disposal of dipropyl phosphorochloridite, grounded in established chemical safety principles. The procedures outlined herein are designed for trained laboratory professionals and are intended to ensure a safe and compliant waste management process.

Core Hazard Profile: Understanding the Reactivity

The primary hazard associated with dipropyl phosphorochloridite stems from its classification as a phosphorochloridite, a class of compounds known for their sensitivity to hydrolysis.[1][2] The central phosphorus(III) atom is highly susceptible to nucleophilic attack by water.

Mechanism of Hydrolysis: Dipropyl phosphorochloridite reacts exothermically with water, including ambient moisture, to produce dipropyl phosphite and corrosive, toxic hydrogen chloride (HCl) gas.[1][3]

(CH₃CH₂CH₂O)₂PCl + H₂O → (CH₃CH₂CH₂O)₂P(O)H + HCl (gas)

This reaction dictates the stringent handling and disposal requirements. The generation of HCl gas necessitates that all operations be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.[4] Furthermore, the exothermic nature of the hydrolysis can cause a runaway reaction if water is added uncontrollably, leading to boiling and splashing of the corrosive mixture.[5]

Due to these properties, dipropyl phosphorochloridite is classified as a corrosive material that causes severe skin burns and eye damage.[6]

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling dipropyl phosphorochloridite. The minimum required PPE includes:

  • Eye and Face Protection: Tightly fitting chemical safety goggles in conjunction with a full-face shield (minimum 8-inch) is mandatory to protect against splashes.[7]

  • Hand Protection: Use chemical-resistant gloves, such as neoprene or butyl rubber.[8] A double-gloving technique (e.g., two pairs of nitrile gloves or a nitrile/neoprene combination) is highly recommended.[9] Gloves must be inspected for any signs of degradation or damage before each use.[4][7]

  • Body Protection: A flame-resistant lab coat or a chemical-resistant apron over standard laboratory attire is required to protect against skin contact.[4][10]

  • Footwear: Closed-toe shoes made of a non-porous material are essential.[4]

All handling, including the disposal procedure, must be performed inside a properly functioning chemical fume hood to manage vapor exposure.[4][9]

Step-by-Step Neutralization and Disposal Protocol

The safest method for disposing of dipropyl phosphorochloridite is through a controlled "reverse quench" procedure. This involves slowly adding the reactive chemical to a large volume of a neutralizing solution. This technique ensures that the heat generated from the exothermic reaction is safely dissipated and the acidic byproducts are neutralized as they form.[11][12]

Materials Required:

  • Waste dipropyl phosphorochloridite

  • Inert solvent (e.g., heptane or toluene)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution or 1M sodium hydroxide (NaOH)

  • Large beaker or flask (at least 10x the volume of the phosphorochloridite waste)

  • Stir plate and magnetic stir bar

  • Dropping funnel or pipette

  • pH paper or calibrated pH meter

  • Designated hazardous waste container

Procedure:

  • Preparation (Inside a Chemical Fume Hood):

    • Place a beaker containing the neutralizing solution (5% sodium bicarbonate is preferred for its buffering capacity) on a stir plate. The volume of the neutralizing solution should be at least 20 times the volume of the waste chemical.

    • Begin gentle stirring to create a vortex.

    • If the waste dipropyl phosphorochloridite is concentrated, it should first be diluted with an equal volume of a dry, inert solvent like heptane. This helps to moderate the reaction rate.[13]

  • Controlled Addition (Reverse Quench):

    • Using a dropping funnel or a pipette, add the diluted dipropyl phosphorochloridite solution to the stirring basic solution dropwise .

    • Crucial: Monitor the reaction closely. Observe for signs of gas evolution (CO₂ if using bicarbonate) and heat generation. The addition rate must be slow enough to keep the reaction under complete control, avoiding excessive foaming or a rapid temperature increase.[11] If the reaction becomes too vigorous, cease addition immediately until it subsides.

  • Post-Addition Stirring:

    • Once the addition is complete, allow the mixture to stir for a minimum of 2 hours to ensure the complete hydrolysis and neutralization of all reactive phosphorus species.[11]

  • pH Verification:

    • After the stirring period, carefully check the pH of the aqueous layer using pH paper or a meter. The final pH should be in the neutral range (pH 6-9).[11]

    • If the solution is still acidic, add more neutralizing solution until the desired pH is achieved.

  • Final Waste Collection:

    • The fully neutralized aqueous solution can now be transferred to a properly labeled hazardous waste container.[14] The container label must include "Hazardous Waste" and a description of the contents (e.g., "Neutralized Dipropyl Phosphorochloridite Waste in Aqueous Solution").[15][16]

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[16][17]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of dipropyl phosphorochloridite.

G cluster_prep Preparation & Safety cluster_protocol Neutralization Protocol cluster_verify Verification & Collection start Waste Dipropyl Phosphorochloridite ppe Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood dilute Dilute Waste with Inert Solvent (e.g., Heptane) hood->dilute prepare_base Prepare Stirring Basic Solution (e.g., 5% NaHCO₃) hood->prepare_base quench Perform Reverse Quench: Slowly Add Diluted Waste to Base dilute->quench prepare_base->quench monitor Monitor Temperature and Gas Evolution quench->monitor age Stir for 2+ Hours Post-Addition monitor->age check_ph Check pH of Aqueous Layer age->check_ph ph_ok pH is Neutral (6-9) check_ph->ph_ok Yes ph_not_ok pH is Acidic check_ph->ph_not_ok No collect Transfer to Labeled Hazardous Waste Container ph_ok->collect add_base Add More Basic Solution ph_not_ok->add_base add_base->age dispose Arrange for EHS Disposal collect->dispose

Caption: Workflow for the safe neutralization and disposal of dipropyl phosphorochloridite.

Summary of Critical Disposal Parameters

For quick reference, the key quantitative parameters for this disposal protocol are summarized in the table below.

ParameterRecommended Value/ProcedureRationale
Neutralizing Agent 5% w/v Sodium Bicarbonate (NaHCO₃)Provides buffering capacity and is less corrosive than strong bases.
Quench Type Reverse QuenchControls exothermic reaction by dissipating heat in a larger volume.[11][12]
Solvent Dilution 1:1 ratio (Waste : Inert Solvent)Moderates the reactivity of the waste for a more controlled quench.[13]
Temperature Control Maintain near ambient temperatureAvoid excessive heat generation; slow addition if temperature rises.
Post-Quench Aging Minimum 2 hoursEnsures complete hydrolysis and neutralization of all reactive species.[11]
Final pH Target 6.0 - 9.0Confirms complete neutralization, making the waste safer for storage.

Emergency Procedures

Spill Management

In the event of a spill, prioritize personnel safety.

  • Evacuate: Alert personnel and evacuate the immediate spill area.[14][18]

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity. If the spill is outside a hood, increase ventilation in the room if it is safe to do so.[14]

  • Contain: Use an inert absorbent material such as vermiculite, sand, or diatomaceous earth to contain the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealed container for hazardous waste disposal.[14]

  • Decontaminate: Clean the spill area with a basic solution (e.g., sodium bicarbonate solution) followed by soap and water.

  • Report: Report the incident to your institution's EHS office.

Personnel Exposure and First Aid

Immediate action is required in case of exposure.[19]

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and jewelry.[19][20] Seek immediate medical attention.[7][20]

  • Eye Contact: Immediately flush eyes with a gentle, continuous stream of water for at least 15-30 minutes, holding the eyelids open to ensure thorough rinsing.[18][19] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[7][19]

  • Inhalation: Move the affected person to fresh air immediately.[19][20] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[20]

  • Ingestion: Do NOT induce vomiting.[7][20] Rinse the mouth with water. Seek immediate medical attention.[7]

In all cases of exposure, provide the Safety Data Sheet (SDS) for dipropyl phosphorochloridite to the responding medical personnel.

References

  • Safe Handling of Corrosive Chemicals. The Chemistry Blog.
  • Pyrophoric and Water-Reactive Chemical Safety. MIT Environmental Health & Safety.
  • Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Questron Technologies.
  • Toward antibody-catalyzed hydrolysis of organophosphorus poisons. PNAS.
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